Cyclopentyllithium
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;cyclopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.Li/c1-2-4-5-3-1;/h1H,2-5H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEMUADSVZEVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC[CH-]C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512233 | |
| Record name | Lithium cyclopentanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23473-12-3 | |
| Record name | Lithium cyclopentanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cyclopentyllithium: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Cyclopentyllithium (C₅H₉Li) is an organolithium reagent that serves as a valuable nucleophilic building block in organic synthesis. Its utility lies in the highly polarized carbon-lithium bond, which facilitates the formation of new carbon-carbon bonds with a wide range of electrophiles. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis protocols, and potential applications in research and drug development.
Core Properties of this compound
This compound is a highly reactive organometallic compound that is typically handled as a solution in an organic solvent. Below is a summary of its key identifiers and physicochemical properties.
| Property | Value | Reference |
| CAS Number | 23473-12-3 | [1][2][3][4][5] |
| Molecular Formula | C₅H₉Li | [2][3][4][5] |
| Molecular Weight | 76.07 g/mol | [2][3][4][5] |
| Appearance | Typically a solution in an organic solvent | |
| Solubility | Soluble in various organic solvents such as pentane (B18724) and cyclohexane (B81311). The solubility in pentane is approximately 0.8 molar at room temperature. | [3] |
Synthesis of this compound
The primary method for preparing this compound is through the reaction of a cyclopentyl halide with lithium metal. This reaction is typically carried out in a cyclic hydrocarbon solvent to achieve higher concentrations of the product.[3]
A general workflow for the synthesis of this compound is depicted below:
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are provided in U.S. Patent 3,511,884. The following are adapted from the examples within the patent.[3]
Protocol 1: Synthesis in Cyclohexane
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add 200 ml of sodium-dried cyclohexane to a reaction vessel containing 17 g of finely-divided lithium metal (with 1% sodium).[3]
-
Reaction: Over a period of 1.5 hours, add 132 g of cyclopentyl chloride to the lithium dispersion while maintaining the temperature at 45°C.[3]
-
Stirring: Stir the mixture for an additional hour.[3]
-
Cooling and Filtration: Allow the mixture to cool to room temperature. An additional 150 ml of cyclohexane can be added before filtering the solution.[3]
-
Product: The resulting filtrate is a solution of this compound.[3]
Protocol 2: Synthesis in Benzene (B151609)
-
Preparation: In a reaction vessel under an inert atmosphere, add 250 ml of sodium-dried benzene to 8.5 g of lithium dispersion (with 1% sodium).[3]
-
Reaction: Add 49 g of cyclopentyl chloride over 1.5 hours, maintaining the temperature at 35°C.[3]
-
Stirring and Filtration: Stir the reaction mixture for an additional 1.5 hours and then filter.[3]
-
Product: The filtrate contains this compound in benzene.[3]
Quantitative Data from Synthesis Experiments
The following table summarizes the quantitative data from various synthesis examples described in U.S. Patent 3,511,884.[3]
| Example | Cyclopentyl Halide | Solvent | Lithium (g) | Halide (g) | Solvent Volume (ml) | Temperature (°C) | Molar Concentration | Yield |
| 2 | Cyclopentyl Chloride | Cyclohexane | 17 | 132 | 200 | 45 | 2.78 | - |
| 3 | Cyclopentyl Chloride | Benzene | 8.5 | 49 | 250 | 35 | 1.56 | - |
| 6 | Cyclopentyl Bromide | Cyclohexane | 14 | 128 | 150 | 45-50 | 1.90 | - |
| - | Cyclopentyl Chloride | - | - | - | - | - | - | 95% |
Applications in Drug Development and Research
Organolithium reagents, including this compound, are powerful tools in the synthesis of complex organic molecules. Their high reactivity allows for the formation of carbon-carbon bonds, a fundamental process in the construction of novel chemical entities. While specific examples of this compound in drug development are not extensively documented in publicly available literature, its chemical properties make it a suitable reagent for the introduction of a cyclopentyl moiety into a molecule. The cyclopentyl group is a common structural motif in various drug molecules.
The general reactivity of this compound with electrophiles can be represented by the following logical workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US3511884A - Method of making this compound - Google Patents [patents.google.com]
- 4. Generation and Use of Cyclopropenyllithium under Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 23473-12-3 [m.chemicalbook.com]
Synthesis of Cyclopentyllithium from Cyclopentyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of cyclopentyllithium from cyclopentyl chloride. Organolithium reagents are powerful tools in organic synthesis, valued for their strong nucleophilicity and basicity.[1][2][3] this compound, in particular, serves as a key intermediate in the formation of various complex molecules within the pharmaceutical and fine chemical industries.[4] This document outlines the fundamental reaction, detailed experimental protocols derived from established literature, and quantitative data to guide researchers in the successful preparation of this versatile reagent. The synthesis involves the direct reaction of cyclopentyl chloride with lithium metal, a common method for preparing organolithium compounds.[3][5]
Core Reaction and Mechanism
The synthesis of this compound from cyclopentyl chloride proceeds via a reductive metallation reaction. Two equivalents of lithium metal are required for every one equivalent of cyclopentyl chloride.[1] One equivalent of lithium reductively cleaves the carbon-chlorine bond to form a cyclopentyl radical and lithium chloride. A second equivalent of lithium then reacts with the cyclopentyl radical to yield the this compound product.
Reaction: C₅H₉Cl + 2 Li → C₅H₉Li + LiCl
This reaction is typically carried out in an inert hydrocarbon solvent under an anhydrous atmosphere to prevent the degradation of the highly reactive organolithium product.[5]
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature, primarily U.S. Patent 3,511,884 A, which details the preparation of concentrated solutions of this compound.[6]
Materials and Equipment:
-
Reactants: Cyclopentyl chloride (C₅H₉Cl), Lithium metal dispersion (with ~1% sodium)
-
Solvents: Anhydrous cyclic hydrocarbons (e.g., cyclopentane, cyclohexane, methylcyclohexane, benzene)
-
Apparatus: A dry, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser, and an inlet for inert gas (e.g., argon or nitrogen). Standard glassware for filtration and titration.
General Procedure:
-
Preparation of Apparatus: All glassware must be thoroughly dried in an oven and allowed to cool under a stream of inert gas to ensure anhydrous conditions.
-
Reaction Setup: The reaction flask is charged with the appropriate volume of anhydrous solvent and the lithium metal dispersion. The flask is then placed in a suitable bath to control the reaction temperature.
-
Addition of Cyclopentyl Chloride: Cyclopentyl chloride is added dropwise to the stirred suspension of lithium metal in the solvent over a specified period. The reaction temperature is maintained within the desired range throughout the addition.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional period to ensure maximum conversion.
-
Filtration and Storage: The resulting solution of this compound is filtered under an inert atmosphere to remove excess lithium and the by-product, lithium chloride. The clear solution is then stored under an inert atmosphere. The concentration of this compound can be determined by titration.
Tabulated Quantitative Data
The following table summarizes the quantitative data from various experimental examples described in U.S. Patent 3,511,884 A for the synthesis of this compound.[6]
| Example | Cyclopentyl Halide | Lithium (with 1% Na) | Solvent | Solvent Volume (mL) | Reaction Temperature (°C) | Addition Time (hours) | Final Concentration (Molar) | Yield (%) |
| 1 | 120 g Cyclopentyl chloride | 17 g | Cyclopentane | 200 | Reflux | 1.5 | 2.89 | Not Specified |
| 2 | 132 g Cyclopentyl chloride | 17 g | Cyclohexane | 200 | 45 | 1.5 | 2.78 | 95 |
| 3 | 49 g Cyclopentyl chloride | 8.5 g | Benzene | 250 | 35 | 1.5 | 1.56 | 80 |
| 4 | 100 g Cyclopentyl chloride | 14 g | Methylcyclohexane | 200 | 45 | 0.5 | 2.57 | Not Specified |
| 5 | 100 g Cyclopentyl chloride | 14 g | Benzene | 150 | 40-45 | 0.5 | 2.80 | Not Specified |
| 6 | 128 g Cyclopentyl bromide | 14 g | Cyclohexane | 150 | 45-50 | 2 | Not Specified | Not Specified |
Visualized Workflows and Pathways
To further clarify the process, the following diagrams illustrate the chemical reaction pathway and a generalized experimental workflow.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Generalized experimental workflow for synthesis.
Safety and Handling Considerations
Organolithium reagents such as this compound are highly reactive and pyrophoric, igniting spontaneously on contact with air and reacting violently with water.[5] All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and reagents. Appropriate personal protective equipment, including fire-retardant lab coats, safety glasses, and gloves, is mandatory. It is crucial to have a Class D fire extinguisher readily available.
Conclusion
The synthesis of this compound from cyclopentyl chloride is a well-established and scalable process. By carefully controlling reaction conditions, particularly temperature and the exclusion of air and moisture, high yields of this valuable organometallic reagent can be reliably obtained. The use of cyclic hydrocarbon solvents can lead to the formation of more concentrated solutions, which is advantageous for storage and subsequent use.[6] This guide provides the essential data and procedural framework to enable researchers to effectively produce and utilize this compound in their synthetic endeavors.
References
The Formation of Cyclopentyllithium from Lithium Metal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols for the formation of cyclopentyllithium from lithium metal. This organolithium reagent is a valuable intermediate in organic synthesis, enabling the formation of carbon-carbon bonds in the development of complex molecules, including active pharmaceutical ingredients.
Core Mechanism: A Single Electron Transfer Pathway
The formation of this compound from the reaction of a cyclopentyl halide with lithium metal is understood to proceed through a radical-mediated pathway involving single electron transfer (SET). This reaction occurs on the surface of the finely divided lithium metal.[1][2] The overall stoichiometry of the reaction requires two equivalents of lithium for every one equivalent of cyclopentyl halide.[3] One equivalent of lithium forms the organolithium compound, while the second equivalent reacts with the halide to form a lithium halide salt.[3]
The proposed mechanism can be broken down into the following key steps:
-
Single Electron Transfer (SET): An electron is transferred from the surface of the lithium metal to the antibonding (σ*) orbital of the carbon-halogen bond of the cyclopentyl halide.[1] This initial step results in the formation of a cyclopentyl radical anion intermediate.
-
Dissociation: The highly unstable radical anion rapidly dissociates, cleaving the carbon-halogen bond to form a cyclopentyl radical and a halide anion.
-
Second Single Electron Transfer: A second lithium atom transfers an electron to the cyclopentyl radical, forming the cyclopentyl anion.
-
Association: The newly formed cyclopentyl anion associates with a lithium cation to yield the final product, this compound.
This mechanism results in an inversion of the polarity at the carbon atom, transforming it from an electrophilic center in the cyclopentyl halide to a highly nucleophilic and basic center in this compound.
Below is a diagram illustrating the proposed single electron transfer pathway for the formation of this compound.
Caption: Proposed single electron transfer (SET) mechanism for this compound formation.
Quantitative Data Summary
The following tables summarize quantitative data derived from the synthesis of this compound as described in the cited literature. The data highlights the influence of different solvents and reactants on the final product concentration and yield.
Table 1: Synthesis of this compound using Cyclopentyl Chloride
| Solvent | Cyclopentyl Chloride (g) | Lithium (g) | Temperature (°C) | Final Concentration (M) | Yield (%) |
| Cyclohexane (B81311) | 132 | 17 | 45 | 2.74 | Not Reported |
| Benzene (B151609) | 49 | 8.5 | 35 | 1.56 | 80 |
| Methylcyclohexane | 100 | 14 | 45 | 2.57 | Not Reported |
Data extracted from US Patent 3,511,884.[3]
Table 2: Comparison of Cyclopentyl Halides
| Cyclopentyl Halide | Mols | Lithium (mols) | Solvent | Yield (%) |
| Cyclopentyl Chloride | 1 | 2 | Cyclic Hydrocarbon | 80-95 |
| Cyclopentyl Bromide | 1 | 2 | Cyclic Hydrocarbon | Not Specified |
Data extracted from US Patent 3,511,884.[3]
Experimental Protocols
The following are detailed experimental methodologies for the synthesis of this compound from cyclopentyl chloride and lithium metal in different solvents, as adapted from US Patent 3,511,884.[3] All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) due to the air and moisture sensitivity of organolithium reagents.
Protocol 1: Synthesis in Cyclohexane
-
Preparation: To a suitable reaction vessel equipped with a stirrer, condenser, and addition funnel, add 200 ml of sodium-dried cyclohexane and 17 g of a lithium dispersion (containing 1% sodium).
-
Reaction: Heat the mixture to 45°C. Over a period of 1.5 hours, add 132 g of cyclopentyl chloride to the stirred suspension.
-
Stirring: After the addition is complete, continue to stir the mixture for an additional hour at 45°C.
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Add another 150 ml of cyclohexane and filter the solution to remove lithium chloride and any unreacted lithium.
-
Analysis: The resulting filtrate is a solution of this compound. The concentration can be determined by standard titration methods (e.g., Gilman titration). The reported concentration for this procedure is 2.74 M at 23°C.
Protocol 2: Synthesis in Benzene
-
Preparation: In a similar setup as Protocol 1, add 250 ml of sodium-dried benzene and 8.5 g of a lithium dispersion (containing 1% sodium).
-
Reaction: Maintain the temperature at 35°C and add 49 g of cyclopentyl chloride over a period of 1.5 hours.
-
Stirring: Stir the reaction mixture for an additional 1.5 hours at 35°C.
-
Filtration: Filter the mixture to obtain a solution of this compound.
-
Analysis: The concentration of the resulting solution is reported to be 1.56 M, with a yield of 80%.
Workflow for Experimental Protocols
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
Unveiling the Polymeric Architecture of Solid Cyclopentadienyllithium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentadienyllithium (B8815766) (CpLi), a cornerstone reagent in organometallic chemistry, plays a pivotal role in the synthesis of a vast array of cyclopentadienyl (B1206354) complexes, including metallocenes with applications in catalysis and materials science. While frequently handled as a solution, the structure of solid, solvent-free CpLi has been a subject of significant interest. This technical guide provides an in-depth analysis of the crystal structure of solid cyclopentadienyllithium, focusing on the definitive determination by high-resolution powder X-ray diffraction. It details the polymeric "multidecker" sandwich structure, presents key structural parameters, outlines the experimental protocols for its synthesis and crystallographic analysis, and provides visual representations of its structural and experimental workflows.
Introduction
The structural elucidation of organolithium compounds is fundamental to understanding their reactivity and aggregation states. Cyclopentadienyllithium, in its solid, unsolvated form, presents a classic example of the structural complexities inherent in these species. The inability to grow single crystals of sufficient size for conventional X-ray diffraction long hampered a definitive structural analysis.[1] This challenge was overcome by the application of high-resolution powder X-ray diffraction, which revealed a unique polymeric architecture.[1] This guide synthesizes the key findings on the crystal structure of solid CpLi, providing a valuable resource for researchers in organometallic synthesis, materials science, and drug development.
Crystal Structure of Solid Cyclopentadienyllithium
The solid-state structure of solvent-free cyclopentadienyllithium is not monomeric but rather a polymeric "multidecker" or "polydecker" sandwich complex.[1][2] This structure consists of an infinite chain of alternating lithium cations and cyclopentadienyl (Cp) anions.[2] The lithium ions are sandwiched between two η⁵-bonded cyclopentadienyl rings, which in turn bridge adjacent lithium centers (μ-η⁵:η⁵-C₅H₅).[2] This arrangement leads to a linear "string of pearls" configuration of the metal atoms.[1]
Crystallographic Data
The crystal structure of solid CpLi was determined by Dinnebier, Behrens, and Olbrich using high-resolution powder X-ray diffraction.[1] The key crystallographic data are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₅H₅Li | [2] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Immm | [1] |
| Unit Cell Dimensions | ||
| a (Å) | 10.165 | [1] |
| b (Å) | 8.034 | [1] |
| c (Å) | 3.938 | [1] |
| Volume (ų) | 321.9 | [1] |
| Z | 4 | [1] |
Key Bond Distances and Angles
The polymeric structure of CpLi is characterized by specific bonding interactions between the lithium atoms and the cyclopentadienyl rings. While the full detailed list of atomic coordinates is extensive, the key intermolecular distances provide insight into the "multidecker" arrangement. For comparison, data for a substituted derivative, benzyl (B1604629) cyclopentadienyl lithium, which also forms a polymeric structure, are included.
| Parameter | Cyclopentadienyllithium (CpLi) | Benzyl Cyclopentadienyl Lithium ([BnCp–Li]∞) | Reference |
| Mean Li–Cp(centroid) Distance (Å) | ~1.97 | 1.948 | [1][3] |
| Mean Li–C Distance (Å) | ~2.31 | 2.286 | [1][3] |
Experimental Protocols
The determination of the crystal structure of solid CpLi requires meticulous experimental procedures due to its air and moisture sensitivity.
Synthesis of Unsolvated Cyclopentadienyllithium Powder
A common method for the preparation of CpLi is the reaction of cyclopentadiene (B3395910) with an organolithium reagent such as n-butyllithium in a non-coordinating solvent.[2] To obtain the unsolvated solid for powder diffraction, a specific procedure is required.
Protocol:
-
Freshly cracked cyclopentadiene is reacted with n-butyllithium in a solvent such as diethyl ether or hexane (B92381) at a low temperature (e.g., -78 °C to 0 °C).[2]
-
The resulting white precipitate of CpLi is isolated by filtration under an inert atmosphere (e.g., argon or nitrogen).
-
To ensure the complete removal of any coordinating solvent, the solid is washed with a non-coordinating solvent like pentane (B18724) or hexane.
-
The powder is then dried under high vacuum for an extended period to yield the solvent-free, solid cyclopentadienyllithium.
High-Resolution Powder X-ray Diffraction
Due to the difficulty in obtaining single crystals, high-resolution powder X-ray diffraction is the method of choice for structural elucidation.
Protocol:
-
Sample Preparation: The finely ground, unsolvated CpLi powder is loaded into a thin-walled glass capillary (e.g., 0.3-0.5 mm diameter) under a strictly inert atmosphere inside a glovebox. The capillary is then hermetically sealed.
-
Data Collection:
-
The sealed capillary is mounted on the goniometer of a high-resolution powder diffractometer, often at a synchrotron source to achieve high intensity and resolution.
-
The sample is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
The capillary is rotated during data collection to ensure random orientation of the crystallites and to minimize preferred orientation effects.
-
Diffraction data are collected over a wide 2θ range.
-
-
Structure Solution and Refinement:
-
The diffraction pattern is indexed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or other advanced techniques for powder diffraction data.
-
The structural model is then refined using the Rietveld method, where the calculated powder diffraction pattern is fitted to the experimental data to optimize atomic positions, lattice parameters, and other profile parameters.
-
Visualization of Key Processes and Structures
Workflow for Crystal Structure Determination
The following diagram illustrates the logical workflow from the synthesis of cyclopentadienyllithium to the final determination of its crystal structure.
Polymeric Structure of Cyclopentadienyllithium
This diagram provides a schematic representation of the "multidecker" sandwich structure of solid cyclopentadienyllithium, highlighting the polymeric chain.
Conclusion
The determination of the crystal structure of solid, unsolvated cyclopentadienyllithium by high-resolution powder X-ray diffraction has been a significant achievement in organometallic chemistry. The revealed polymeric "multidecker" sandwich structure provides crucial insights into the solid-state behavior of this fundamental reagent. This technical guide has summarized the key structural features, provided detailed experimental protocols for its synthesis and analysis, and offered visual representations to aid in the understanding of its architecture and the workflow for its characterization. This information is vital for researchers and professionals who utilize cyclopentadienyllithium and its derivatives in the development of new catalysts, materials, and pharmaceuticals.
References
- 1. Disorder determined by high-resolution powder diffraction: structure of pentamethylcyclopentadienyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using synchrotron high-resolution powder X-ray diffraction for the structure determination of a new cocrystal formed by two active principle ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithium cyclopentadienide - Wikipedia [en.wikipedia.org]
Aggregation State of Cyclopentyllithium in Tetrahydrofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyllithium (c-PenLi), a secondary alkyllithium reagent, is a valuable tool in organic synthesis. Its reactivity and selectivity are intrinsically linked to its aggregation state in solution. This technical guide provides an in-depth analysis of the aggregation behavior of this compound in the coordinating solvent tetrahydrofuran (B95107) (THF). Drawing upon data from single-crystal X-ray diffraction and advanced nuclear magnetic resonance (NMR) spectroscopic techniques, this document confirms that this compound predominantly exists as a tetrasolvated tetramer, (c-PenLi)₄(THF)₄, in THF solutions. Detailed experimental protocols for the characterization of such species are provided, alongside a summary of the key structural and solution-state data.
Introduction
Organolithium reagents are a cornerstone of modern synthetic chemistry, prized for their potent nucleophilicity and basicity. The state of these reagents in solution—whether they exist as monomers, dimers, or higher-order aggregates—profoundly influences their chemical behavior. Factors such as the steric bulk of the organic moiety, the coordinating ability of the solvent, temperature, and the presence of other Lewis bases dictate the position of the aggregation equilibrium.[1]
In non-coordinating hydrocarbon solvents, this compound has been shown to exist in a dynamic equilibrium between hexameric and tetrameric forms.[2][3] However, the introduction of a coordinating solvent like tetrahydrofuran (THF) significantly alters this landscape. THF molecules solvate the lithium cations, breaking down larger aggregates into smaller, often more reactive, species.[2][3] Understanding the precise nature of the dominant aggregate in THF is crucial for predicting and controlling the outcomes of reactions involving this compound.
This guide summarizes the definitive structural studies that have elucidated the aggregation state of this compound in THF, providing both solid-state and solution-state characterization.
Aggregation Equilibrium and Structure in THF
The primary investigative work combining X-ray crystallography and solution NMR has demonstrated that upon solvation with THF, this compound predominantly forms a tetrameric aggregate with each lithium atom coordinated to a THF molecule.[2][3]
Solid-State Structure: Single-Crystal X-ray Diffraction
The definitive solid-state structure of the this compound-THF complex was determined by single-crystal X-ray diffraction. The complex was crystallized from a pentane (B18724) solution, yielding crystals suitable for analysis. The study revealed a tetrameric structure with the molecular formula (c-PenLi)₄(THF)₄.[2] In this arrangement, the four lithium atoms form a distorted tetrahedron, with each lithium atom coordinated to a cyclopentyl anion and a molecule of THF. This tetrasolvated tetramer represents the first crystal structure of a secondary alkyllithium solvated by THF.[2]
Solution-State Structure: Diffusion-Ordered NMR Spectroscopy (DOSY)
To ascertain whether the solid-state structure persists in solution, diffusion-ordered NMR spectroscopy (DOSY) was employed. This powerful technique separates the NMR signals of different species in a mixture based on their diffusion coefficients, which correlate with their size and molecular weight. Experiments were conducted by dissolving crystals of the (c-PenLi)₄(THF)₄ complex in deuterated toluene (B28343) (toluene-d₈) at low temperatures (below -30 °C) to prevent any potential reaction between the organolithium species and the solvent.[2]
The DOSY analysis showed that the this compound species in THF-containing solution diffuses as a single entity, and its calculated molecular weight is consistent with that of the tetrasolvated tetramer, (c-PenLi)₄(THF)₄.[2][3] This confirms that the tetramer is the dominant species in solution, mirroring its structure in the solid state. The presence of a single major peak in the methine region of the ¹H NMR spectrum further supports the existence of one predominant aggregate form in solution.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings regarding the aggregation state of this compound.
Table 1: Aggregation Number of this compound in Various Media
| Solvent/State | Experimental Technique | Predominant Aggregation State | Aggregation Number (N) | Reference(s) |
| Solid State (unsolvated) | Single-Crystal X-ray Diffraction | Hexamer | 6 | [2][3] |
| Solid State (THF solvate) | Single-Crystal X-ray Diffraction | Tetrasolvated Tetramer | 4 | [2][3] |
| Toluene-d₈ (unsolvated) | ¹H NMR Spectroscopy | Hexamer/Tetramer Equilibrium | 4-6 | [2] |
| Toluene-d₈ / THF | DOSY NMR Spectroscopy | Tetrasolvated Tetramer | 4 | [2][3] |
Table 2: Crystallographic Data for (c-PenLi)₄(THF)₄
| Parameter | Value |
| Chemical Formula | C₃₆H₆₈Li₄O₄ |
| Crystal System | Data not available in cited literature. |
| Space Group | Data not available in cited literature. |
| a, b, c (Å) | Data not available in cited literature. |
| α, β, γ (°) | Data not available in cited literature. |
| Volume (ų) | Data not available in cited literature. |
| Z | Data not available in cited literature. |
Note: Specific unit cell parameters and other crystallographic data were not available in the primary literature reviewed.
Table 3: NMR Spectroscopic Data for (c-PenLi)₄(THF)₄ in Toluene-d₈
| Nucleus | Chemical Shift (δ, ppm) | Key Feature |
| ¹H | Data not available in cited literature. | A single major peak is observed in the methine region.[2] |
| ¹³C | Data not available in cited literature. | Data not available in cited literature. |
| ⁶Li | Data not available in cited literature. | Data not available in cited literature. |
Note: Precise chemical shift values were not provided in the primary literature reviewed.
Experimental Protocols
The following sections describe generalized but detailed methodologies for the key experiments used to characterize organolithium aggregates, based on the procedures reported for this compound and other analogous alkyllithiums.
Synthesis and Crystallization of (c-PenLi)₄(THF)₄
This protocol is based on the synthesis and crystallization of this compound and its THF complex.[2]
-
Synthesis of this compound: In a glovebox under an argon atmosphere, freshly cut lithium metal is added to dry cyclohexane. Chlorocyclopentane is then added dropwise to the stirred suspension. The reaction is allowed to proceed until the formation of this compound is complete.
-
Isolation of Unsolvated c-PenLi: The resulting solution is filtered to remove excess lithium and any lithium chloride byproduct. The solvent can be removed under vacuum to yield unsolvated this compound as a solid.
-
Crystallization of the THF Adduct: The unsolvated this compound is dissolved in dry pentane. A stoichiometric amount of dry THF (4 equivalents per equivalent of c-PenLi) is added to the solution. The resulting mixture is slowly cooled to -20 °C, at which point colorless crystals of (c-PenLi)₄(THF)₄ precipitate.
-
Crystal Handling: A suitable single crystal is selected in the glovebox, coated in paratone oil, and mounted on a goniometer for X-ray diffraction analysis at low temperature.
Determination of Aggregation State by DOSY NMR
This protocol provides a representative procedure for DOSY NMR analysis of an organolithium species.
-
Sample Preparation: In a glovebox, a 5 mm NMR tube is charged with a crystalline sample of (c-PenLi)₄(THF)₄. The tube is cooled to -78 °C (dry ice/acetone bath), and pre-cooled ( -78 °C) toluene-d₈ is added to dissolve the sample. An internal reference standard (e.g., benzene, cyclooctene, or squalene) may be added for diffusion coefficient-formula weight (D-fw) correlation. The tube is then sealed.
-
NMR Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer equipped with a z-axis gradient probe. The probe temperature is carefully controlled and maintained at a low temperature (e.g., -30 °C or lower) throughout the experiment.
-
DOSY Experiment Acquisition: A stimulated echo pulse sequence with spoil gradients (e.g., Bruker's stegp1s) is typically used for ¹H DOSY.
-
Diffusion Time (Δ): A long diffusion time (e.g., 100-200 ms) is chosen to allow for sufficient molecular displacement.
-
Gradient Pulse Duration (δ): The duration of the gradient pulses is optimized to achieve signal attenuation (e.g., 1-4 ms).
-
Gradient Strength: The experiment is run as a pseudo-2D, with the strength of the diffusion gradients incremented linearly over a series of steps (e.g., 16 to 32 steps) from a low value (e.g., 2% of maximum) to a high value (e.g., 95% of maximum) to achieve a decay of the signal intensity to ~5-10% of its initial value for the smallest species of interest.
-
-
Data Processing: The 2D DOSY data is processed using specialized software (e.g., Bruker TopSpin with the DOSY module). The software fits the decay of signal intensity for each chemical shift as a function of gradient strength to the Stejskal-Tanner equation to calculate the diffusion coefficient (D). The final output is a 2D spectrum with chemical shifts on one axis and the calculated diffusion coefficients on the other.
-
Data Analysis: The diffusion coefficient of the this compound species is compared to that of the internal reference standards. A calibration curve of log(D) versus log(MW) for the standards allows for the estimation of the molecular weight of the unknown species, thereby confirming its aggregation state.
Conclusion
The aggregation state of this compound in tetrahydrofuran has been unambiguously determined through rigorous solid-state and solution-state analysis. The evidence conclusively shows that it exists as a well-defined tetrasolvated tetramer, (c-PenLi)₄(THF)₄. This stands in contrast to its behavior in non-coordinating solvents where a hexamer/tetramer equilibrium is observed. This fundamental structural knowledge is critical for professionals in chemical research and drug development, as it provides a basis for understanding and predicting the reactivity, selectivity, and kinetics of reactions involving this important secondary alkyllithium reagent. The experimental methodologies detailed herein serve as a guide for the characterization of this and other reactive organometallic species in solution.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cyclopentyllithium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cyclopentyllithium, a crucial secondary alkyllithium reagent in organic synthesis. Understanding the structure and behavior of such reagents in solution is paramount for controlling their reactivity and achieving desired synthetic outcomes. This document summarizes key spectral data, details the experimental protocols for their acquisition, and illustrates the structural dynamics of this compound in solution.
Introduction to this compound and its Structural Complexity
This compound (c-PenLi), like many organolithium reagents, does not exist as a simple monomer in solution. Instead, it forms aggregates, the nature of which is highly dependent on the solvent and the presence of coordinating ligands.[1][2] These aggregation and solvation states significantly influence the reagent's reactivity and reaction pathways.[3] NMR spectroscopy is a powerful tool for elucidating these structures in solution.[1] This guide focuses on the characterization of both unsolvated this compound and its tetrahydrofuran (B95107) (THF) complex in toluene-d8 (B116792), revealing a dynamic equilibrium between different aggregated species.[3]
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the subsequent NMR spectroscopic analysis, primarily based on the work of Lin and Chen (2013).[3]
Synthesis of this compound
This compound can be readily synthesized by the reaction of chlorocyclopentane (B1362555) with lithium metal.[3]
Materials and Reagents:
-
Chlorocyclopentane
-
Lithium metal (fine powder or dispersion)
-
Cyclohexane (B81311) or heptane (B126788) (anhydrous)
-
Argon gas
Procedure:
-
Under an inert argon atmosphere, react chlorocyclopentane with a stoichiometric excess of lithium metal in an anhydrous hydrocarbon solvent such as cyclohexane or heptane.[3][4]
-
The reaction mixture is typically stirred at a controlled temperature (e.g., 35-45 °C) for a period sufficient to ensure complete reaction.[4]
-
Upon completion, the resulting solution of this compound is filtered to remove any unreacted lithium and by-product lithium chloride.[4]
-
Due to the higher solubility of this compound in cyclohexane, using it as a solvent generally results in higher yields compared to heptane.[3]
NMR Spectroscopic Analysis
Sample Preparation:
-
Unsolvated this compound: The synthesized this compound solution is used to prepare the NMR sample by dissolving it in toluene-d8.
-
This compound-THF Complex: The complex is first crystallized from a pentane (B18724) solution of this compound by the addition of THF.[3] The resulting crystals are then dissolved in toluene-d8 at low temperatures (e.g., -78 °C) to prepare the NMR sample.[3]
Instrumentation and Parameters:
-
Spectrometer: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Toluene-d8 is used as the NMR solvent.[3]
-
Temperature: For the unsolvated species, variable-temperature NMR studies are conducted to observe the equilibrium between different aggregates.[3] For the THF complex, all experiments should be carried out at low temperatures (below -30 °C) to minimize reactions with THF or the solvent.[3]
-
Techniques: A combination of one- and two-dimensional NMR techniques, including ¹H NMR, ¹³C NMR, and Diffusion-Ordered Spectroscopy (DOSY), are employed to characterize the species in solution.[3]
¹H and ¹³C NMR Spectral Data
The NMR spectra of this compound in toluene-d8 reveal the presence of multiple species in equilibrium. The chemical shifts are highly sensitive to the aggregation state and solvation.
Unsolvated this compound
In the absence of a coordinating solvent like THF, this compound exists as an equilibrium mixture of hexameric and tetrameric aggregates.[3] This is evident from the ¹H NMR spectrum, which shows two distinct peaks in the methine region.[3]
Table 1: ¹H NMR Spectral Data for Unsolvated this compound Aggregates in Toluene-d8 [3]
| Aggregate | Proton | Chemical Shift (δ, ppm) |
| Tetramer | Methine (α-H) | -0.77 |
| Hexamer | Methine (α-H) | -1.14 |
Note: The assignment of the peaks to the tetramer and hexamer is based on variable-temperature NMR studies and Diffusion-Ordered Spectroscopy (DOSY) experiments. As the temperature increases, the equilibrium shifts, leading to changes in the relative intensities of these peaks.[3]
Table 2: ¹³C NMR Spectral Data for Unsolvated this compound Aggregates in Toluene-d8
| Aggregate | Carbon | Chemical Shift (δ, ppm) |
| Tetramer | α-C | Data not explicitly provided in the primary source |
| β-C | Data not explicitly provided in the primary source | |
| γ-C | Data not explicitly provided in the primary source | |
| Hexamer | α-C | Data not explicitly provided in the primary source |
| β-C | Data not explicitly provided in the primary source | |
| γ-C | Data not explicitly provided in the primary source |
While the primary source focuses on ¹H NMR for the unsolvated species, the principles of aggregation affecting chemical shifts apply to ¹³C NMR as well.
This compound-Tetrahydrofuran (THF) Complex
Upon the addition of THF, this compound predominantly forms a tetrasolvated tetramer, [(c-PenLi)₄(THF)₄].[3] This structure is stable in the solid state and is the dominant species in toluene-d8 solution at low temperatures.[3]
Table 3: ¹H and ¹³C NMR Spectral Data for the this compound-THF Complex in Toluene-d8
| Nucleus | Position | Chemical Shift (δ, ppm) |
| ¹H | α-H (c-Pen) | Data not explicitly provided in the primary source |
| β-H (c-Pen) | Data not explicitly provided in the primary source | |
| γ-H (c-Pen) | Data not explicitly provided in the primary source | |
| α-H (THF) | Data not explicitly provided in the primary source | |
| β-H (THF) | Data not explicitly provided in the primary source | |
| ¹³C | α-C (c-Pen) | Data not explicitly provided in the primary source |
| β-C (c-Pen) | Data not explicitly provided in the primary source | |
| γ-C (c-Pen) | Data not explicitly provided in the primary source | |
| α-C (THF) | Data not explicitly provided in the primary source | |
| β-C (THF) | Data not explicitly provided in the primary source |
Detailed chemical shift values for the THF complex were not explicitly tabulated in the primary reference, which focused on the identification of the species through various NMR techniques.[3]
Structural Dynamics and Equilibria in Solution
The NMR data strongly support a dynamic equilibrium between different aggregated forms of this compound in solution. The following diagram illustrates the logical relationships between these species.
References
Solubility of Cyclopentyllithium in hydrocarbon solvents.
An In-depth Technical Guide on the Solubility of Cyclopentyllithium in Hydrocarbon Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various hydrocarbon solvents, a critical parameter for its application in organic synthesis and drug development. Understanding the solubility and aggregation state of this organolithium reagent is paramount for predictable reactivity, accurate dosing, and the development of robust synthetic protocols.
Quantitative Solubility Data
This compound exhibits varying solubility in different hydrocarbon solvents. The choice of solvent significantly impacts the concentration of the reagent, which in turn affects reaction kinetics and outcomes. The following table summarizes the available quantitative solubility data for this compound in common hydrocarbon solvents at ambient temperature.
| Solvent | Temperature | Molar Concentration (mol/L) | Weight Percentage (%) | Saturation Status |
| Pentane | Room Temperature | ~0.8 | Not Specified | Saturated[1] |
| Cyclohexane | 23 °C | 2.74 | Not Specified | Saturated[1] |
| Cyclohexane | 23 °C | 2.8 | 23.7 | Saturated[1] |
| Cyclohexane | Not Specified | 1.90 | 17.8 | Not Specified[1] |
| Methylcyclohexane | 45 °C | >1.0 (prepared) | Not Specified | Not Specified[1] |
| Benzene | 35 °C | 1.56 | 13.7 | Not Saturated[1] |
Aggregation State of this compound in Hydrocarbon Solvents
Organolithium reagents, including this compound, have a strong tendency to form aggregates in solution to stabilize the electron-deficient lithium centers.[2] The degree of aggregation is influenced by the solvent, concentration, and temperature.
In non-coordinating hydrocarbon solvents such as toluene, unsolvated this compound exists in a dynamic equilibrium between hexameric and tetrameric structures.[2] This equilibrium is a key factor influencing its reactivity.
References
The Thermal Stability and Decomposition of Cyclopentyllithium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyllithium (C₅H₉Li) is a crucial organolithium reagent utilized in organic synthesis for the creation of complex molecules in the pharmaceutical and fine chemical industries. As with all organolithium compounds, a thorough understanding of its thermal stability and decomposition pathways is paramount for ensuring safe handling, storage, and process development. This technical guide provides a comprehensive overview of the thermal behavior of this compound. Due to a lack of specific public domain data for this compound, this guide draws upon established principles of organolithium chemistry and presents quantitative data for the well-studied analogue, n-butyllithium, to provide a predictive framework. It details the primary decomposition mechanism, presents methodologies for thermal analysis, and offers a workflow for characterization.
Introduction to this compound and its Thermal Stability
This compound belongs to the class of alkyllithium reagents, which are characterized by a highly polarized carbon-lithium bond. This polarization makes them potent nucleophiles and strong bases, but also imparts significant reactivity and potential thermal instability. The primary route of thermal degradation for alkyllithium reagents containing β-hydrogens is through β-hydride elimination.[1] This process involves the transfer of a hydrogen atom from the carbon atom beta to the lithium-bearing carbon, leading to the formation of an alkene and lithium hydride.[1]
For this compound, this pathway results in the formation of cyclopentene (B43876) and a fine white precipitate of lithium hydride (LiH). The rate of this decomposition is highly dependent on temperature, solvent, and concentration. While specific kinetic and thermodynamic data for this compound are not available in published literature, data from its close analogue, n-butyllithium, provides valuable insight into its expected stability profile.
Thermal Decomposition Data (Analogous Compound: n-Butyllithium)
To provide a quantitative perspective, the following table summarizes thermal decomposition data for n-butyllithium solutions in hydrocarbon solvents. These values are indicative of the stability that can be expected from similar alkyllithium reagents like this compound under comparable conditions.
| Parameter | Value | Conditions | Compound |
| Average Decomposition Rate | 0.011 wt. % per day | 25°C in Hexane | n-Butyllithium |
| Average Decomposition Rate | 0.102 wt. % per day | 35°C in Hexane | n-Butyllithium |
| Decomposition Onset | Slow decomposition at ~100°C | Neat or in hydrocarbon solvent | n-Butyllithium |
| Decomposition Onset | Rapid decomposition at ≥150°C | Neat or in hydrocarbon solvent | n-Butyllithium |
Table 1: Thermal decomposition data for n-butyllithium solutions. This data serves as an analogue for estimating the stability of this compound.[2][3]
Primary Decomposition Pathway: β-Hydride Elimination
The dominant mechanism for the thermal decomposition of this compound is β-hydride elimination.[4] This intramolecular reaction requires an available coordination site on the lithium atom and involves a four-centered transition state.[4] The process converts the this compound into cyclopentene and lithium hydride.
Experimental Protocols for Thermal Analysis
Characterizing the thermal stability of pyrophoric materials like this compound requires specialized equipment and rigorous adherence to inert atmosphere techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary methods for these studies.[5][6]
General Experimental Workflow
The process of analyzing the thermal properties of this compound involves careful sample preparation under an inert atmosphere, followed by analysis using TGA and DSC, and subsequent data interpretation.
Protocol for Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This is useful for determining the temperature at which solvent evaporates and at which the compound itself decomposes.
-
Sample Preparation (Inert Atmosphere): All sample handling must be performed in a glovebox under an argon or nitrogen atmosphere.
-
Crucible Loading: Place a TGA crucible on a microbalance and tare. Using a gas-tight syringe, carefully transfer a small amount (typically 5-10 mg) of the this compound solution into the crucible.
-
Crucible Sealing: Immediately seal the crucible hermetically to prevent reaction with air or moisture during transfer to the TGA instrument. For volatile samples, a pinhole lid may be used to allow for controlled solvent evaporation.
-
Instrument Setup:
-
Place the sealed sample crucible and an empty reference crucible into the TGA autosampler or furnace.
-
Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 300°C).[8]
-
-
Data Analysis: Record the mass loss as a function of temperature. The resulting thermogram will show distinct steps corresponding to solvent evaporation and the decomposition of this compound.
Protocol for Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[5] It is used to determine the temperatures and enthalpies of thermal transitions, such as melting and decomposition.
-
Sample Preparation (Inert Atmosphere): As with TGA, all sample preparation must occur within a glovebox.
-
Pan Loading: Place a hermetic DSC pan on a microbalance and tare. Transfer a small amount (typically 2-5 mg) of the this compound solution into the pan.
-
Pan Sealing: Securely seal the hermetic pan using a crimper to ensure no leakage or reaction with the atmosphere.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 5-10°C/min) through the expected decomposition range.
-
-
Data Analysis: Record the differential heat flow as a function of temperature. Exothermic peaks indicate decomposition events. The onset temperature of the exotherm is taken as the decomposition temperature, and the integrated peak area corresponds to the enthalpy of decomposition (ΔH_decomp).
Safety and Handling Considerations
This compound, like all alkyllithium reagents, is pyrophoric, meaning it can ignite spontaneously upon contact with air.[9] It also reacts violently with water. All handling must be conducted under a strict inert atmosphere (nitrogen or argon) using appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and chemical-resistant gloves).[10] To maximize shelf life and ensure safety, it is recommended that this compound solutions be stored in tightly sealed containers under an inert atmosphere at refrigerated temperatures (<10°C).[3]
Conclusion
While direct experimental data on the thermal decomposition of this compound is not prevalent in scientific literature, a robust understanding of its stability can be derived from the well-established chemistry of alkyllithium reagents. The primary decomposition pathway is β-hydride elimination, yielding cyclopentene and lithium hydride. Quantitative data from the analogue n-butyllithium suggests that decomposition is slow at ambient temperatures but accelerates significantly upon heating. The use of rigorous inert atmosphere techniques combined with standard thermal analysis methods like TGA and DSC is essential for safely characterizing the specific thermal limits and hazards of this compound in a research or process development setting.
References
- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Rio Tinto | Global [riotinto.com]
- 4. Organometallic HyperTextBook: Beta-Hydride Elimination [ilpi.com]
- 5. β-Hydride Elimination | OpenOChem Learn [learn.openochem.org]
- 6. Thermogravimetric Analysis (TGA) for Determining Material Stability and Composition in Battery Components [labx.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. gelest.com [gelest.com]
- 10. Quantitative data on the effects of alkyl substituents and Li-O and Li-N chelation on the stability of secondary alpha-oxy-organolithium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Solution-State Behavior of Cyclopentyllithium via DOSY NMR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the solution structure of cyclopentyllithium, a crucial secondary alkyllithium reagent in organic synthesis. Leveraging the power of Diffusion-Ordered Nuclear Magnetic Resonance (DOSY NMR) spectroscopy, we delve into the aggregation and solvation states of this compound, offering insights critical for understanding its reactivity and optimizing reaction pathways. The information presented herein is a synthesis of findings from key studies on organolithium compounds, with a focus on this compound.
Introduction to this compound Aggregation
Organolithium reagents are notorious for their tendency to form aggregates in solution, a phenomenon that significantly influences their reactivity and physical properties. The degree of aggregation is dependent on several factors, including the solvent, temperature, and the presence of coordinating ligands. For this compound, understanding its solution-state behavior is paramount for its effective use in synthetic chemistry. DOSY NMR has emerged as a powerful, non-invasive technique to probe these complex equilibria in solution.[1][2]
The Power of DOSY NMR in Characterizing Organometallic Complexes
Diffusion-Ordered NMR Spectroscopy (DOSY) is a technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients.[3] Larger molecules and aggregates diffuse more slowly than smaller ones, allowing for the determination of their relative sizes and, by extension, their formula weights.[4][5] This "chromatography by NMR" approach is particularly well-suited for studying the dynamic equilibria of organolithium aggregates in solution.[6]
The workflow for a typical DOSY NMR experiment on an organolithium compound is outlined below.
Solution Structure of Unsolvated this compound
In non-coordinating hydrocarbon solvents such as toluene-d8 (B116792), this compound exists in a dynamic equilibrium between different aggregation states.[7] DOSY NMR studies have been instrumental in identifying these species.
Aggregation Equilibrium
Solution-state analyses suggest that unsolvated this compound primarily exists as an equilibrium between a hexamer and a tetramer.[7] This equilibrium is a key factor in its reactivity profile.
Quantitative Data
The following table summarizes the observed aggregation states of unsolvated this compound in toluene-d8 as determined by DOSY NMR with diffusion coefficient-formula weight correlation analyses.[7]
| Species | Aggregation State | Observed Formula Weight ( g/mol ) |
| This compound Aggregate 1 | Hexamer | (c-PenLi)₆ |
| This compound Aggregate 2 | Tetramer | (c-PenLi)₄ |
The Influence of a Coordinating Solvent: Tetrahydrofuran (B95107) (THF)
The addition of a coordinating solvent like tetrahydrofuran (THF) dramatically alters the solution structure of this compound. THF molecules solvate the lithium centers, leading to a deaggregation of the larger clusters.
Solvation and Aggregation State
Upon solvation with THF, this compound predominantly exists as a tetrasolvated tetramer.[7] This species has been characterized in both the solid and solution states.[7]
Quantitative Data for THF-Solvated this compound
The table below presents the characterization of the THF-solvated this compound complex in toluene-d8.[7]
| Species | Aggregation State | Solvation State | Observed Formula Weight ( g/mol ) |
| This compound-THF Complex | Tetramer | Tetrasolvated | (c-PenLi)₄(THF)₄ |
Experimental Protocols
Detailed and rigorous experimental procedures are crucial for obtaining reliable and reproducible DOSY NMR data for reactive species like organolithiums.
Sample Preparation
-
Synthesis of this compound : this compound can be synthesized by reacting chlorocyclopentane (B1362555) with lithium metal in a hydrocarbon solvent such as cyclohexane (B81311) or heptane (B126788) under an inert argon atmosphere.[7]
-
NMR Sample Preparation :
-
All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.
-
A known concentration of this compound is dissolved in a deuterated solvent (e.g., toluene-d8).
-
For diffusion coefficient-formula weight (D-FW) correlation analysis, internal references are added to the sample. These references should be inert to the organolithium reagent and have well-separated NMR signals. Suitable references include benzene, cyclooctene, and 1-tetradecene.[4]
-
For studies involving THF, a precise amount of THF is added to the NMR tube.
-
The NMR tube is flame-sealed under vacuum or sealed with a tight-fitting cap under an inert atmosphere.
-
NMR Spectroscopy
-
Instrumentation : High-field NMR spectrometers (e.g., 400 MHz or higher) equipped with a pulsed-field gradient (PFG) probe are required.
-
Temperature Control : Low temperatures (e.g., below -78 °C) are often necessary to slow down dynamic exchange processes and obtain well-resolved spectra of the different aggregates.[1]
-
DOSY Pulse Sequence : A variety of DOSY pulse sequences can be employed. The choice of sequence will depend on the specific instrument and the nature of the sample.
-
Data Acquisition : A 2D DOSY experiment is performed by acquiring a series of 1D NMR spectra with increasing gradient pulse strengths.
-
Data Processing : The acquired data is processed using specialized software to generate a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other.
Data Analysis
-
Diffusion Coefficient Determination : The diffusion coefficients for each species (this compound aggregates and internal references) are extracted from the DOSY spectrum.
-
D-FW Correlation : A plot of the logarithm of the diffusion coefficient (log D) versus the logarithm of the formula weight (log FW) for the internal references is constructed. This should yield a linear relationship.[4]
-
Formula Weight Calculation : The formula weight of the this compound species can then be determined from their measured diffusion coefficients using the linear equation derived from the internal references.[4]
Conclusion
DOSY NMR spectroscopy is an indispensable tool for the detailed characterization of the solution-state structures of organolithium reagents like this compound. The ability to distinguish between different aggregates and solvates provides crucial insights into the factors governing their reactivity. The findings summarized in this guide—namely the hexamer-tetramer equilibrium of unsolvated this compound and the formation of a tetrasolvated tetramer in the presence of THF—are fundamental to the rational design and control of chemical reactions involving this important synthetic intermediate. For researchers in organic synthesis and drug development, a thorough understanding of these solution-state dynamics is key to unlocking the full potential of this compound and other organometallic reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Reactive Intermediates by Multinuclear Diffusion-Ordered NMR Spectroscopy (DOSY) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safe Handling of Pyrophoric Cyclopentyllithium Solutions
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential principles and practices for safely handling pyrophoric Cyclopentyllithium solutions. Adherence to these protocols is critical to mitigate the significant risks associated with this highly reactive organolithium reagent.
Introduction and Hazard Analysis
This compound (C₅H₉Li) is a potent organometallic reagent used in organic synthesis. Like other organolithium compounds, it is highly valued for its strong basicity and nucleophilicity. However, its utility is matched by its primary hazard: pyrophoricity. Pyrophoric materials are substances that can ignite spontaneously upon contact with air or moisture.[1][2]
The primary hazards associated with this compound solutions are:
-
Spontaneous Ignition: The reagent reacts violently with atmospheric oxygen and moisture, which can lead to fire.[3]
-
Flammable Solvents: this compound is typically supplied in flammable hydrocarbon solvents (e.g., pentane, cyclohexane, benzene), which exacerbates the fire risk.[4]
-
Corrosivity and Toxicity: Organolithium reagents are corrosive and can cause severe chemical burns upon skin contact. Other associated hazards may include damage to the liver, kidneys, and central nervous system.[1][5]
A thorough understanding of these risks and strict adherence to established safety protocols are mandatory for all personnel working with this reagent.[6] Researchers must read the relevant Safety Data Sheets (SDS) before use.[5]
Physical and Chemical Properties
Understanding the quantitative properties of this compound is crucial for its safe and effective use. The solubility, and thus concentration, can vary significantly depending on the solvent used.
| Property | Value | Solvent | Source |
| Solubility (Molarity) | ~0.8 M | Pentane | [4] |
| Saturated Concentration | 2.89 M | Cyclopentane | [4] |
| Saturated Concentration | 2.78 M | Cyclohexane | [4] |
| Saturated Concentration | 2.57 M | Methylcyclohexane | [4] |
| Saturated Concentration | 2.8 M | Benzene | [4] |
| Molecular Structure | Exists as hexamer and tetramer aggregates in solution.[7] | Toluene-d8 | [7] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
3.1 Engineering Controls
-
Fume Hood or Glove Box: All manipulations of this compound must be performed in a certified chemical fume hood or a glove box with an inert atmosphere.[8] A glove box is an excellent option for controlling pyrophoric chemicals when a dry, inert atmosphere is required.
-
Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be located within 10 seconds of travel time from the work area.[5][8] Bottle-type eyewash stations are not considered an acceptable substitute.[9]
-
Fire Extinguishers: A standard Class ABC dry powder fire extinguisher must be readily available.[9] For fires involving the organometallic compound itself, a Class D extinguisher is recommended.[5] A container of powdered lime (calcium oxide) or dry sand should also be kept within arm's length to smother small spills or fires.[1][8]
3.2 Personal Protective Equipment (PPE) The following table outlines the mandatory PPE for handling this compound solutions.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety goggles worn with a face shield. | Protects against splashes, exothermic reactions, and potential explosions.[6] |
| Hand Protection | A double-glove system: inner nitrile gloves with outer neoprene or flame-retardant gloves.[1][6] | Provides chemical resistance and protection from fire. Nitrile gloves alone are combustible.[9] |
| Body Protection | A flame-resistant (FR) lab coat (e.g., Nomex).[6] | Standard cotton/polyester lab coats are flammable and offer inadequate protection.[9] |
| General Attire | Long pants and closed-toe shoes made from non-synthetic materials.[6] | Prevents skin exposure from spills and avoids melting of synthetic fabrics. |
Experimental Protocols: Handling and Transfer
All glassware must be oven-dried before use to remove any traces of moisture.[6] Transfers must be conducted under a positive pressure of an inert gas, such as argon or dry nitrogen.
4.1 Protocol 1: Syringe Transfer (Volumes < 50 mL)
This technique is suitable for transferring smaller volumes of the reagent. Using a syringe twice the volume of the liquid to be transferred is recommended.[6]
Methodology:
-
Preparation: Secure the this compound reagent bottle (e.g., Sure/Seal™) to a stand inside a fume hood.
-
Inert Gas Purge: Puncture the bottle's septum with a needle connected to an inert gas line, providing a slight positive pressure (1-2 psi). Use a second needle connected to a bubbler to vent excess pressure safely.
-
Syringe Preparation: Purge a dry, gas-tight syringe with inert gas by drawing and expelling the gas three times.
-
Reagent Withdrawal: Insert the syringe needle through the septum into the reagent bottle, ensuring the needle tip is below the liquid level. Slowly pull the plunger to draw the desired volume of solution. To avoid gas bubbles, do not pull the plunger too quickly.[2]
-
Bubble Removal: Invert the syringe and gently push the plunger to expel any trapped gas bubbles back into the reagent bottle.
-
Transfer: Carefully withdraw the syringe and quickly insert the needle into the septum of the receiving reaction flask (which has been previously purged with inert gas).
-
Dispensing: Slowly depress the plunger to dispense the this compound solution into the reaction flask.
-
Cleaning: Immediately after transfer, quench the residual reagent in the syringe by drawing up an inert solvent (e.g., hexane) and discharging the mixture into a separate flask containing isopropanol (B130326) for quenching.[8]
4.2 Protocol 2: Cannula (Double-Tipped Needle) Transfer (Volumes > 50 mL)
The cannula transfer technique is recommended for transferring larger volumes as it is safer than using large syringes.[9]
Methodology:
-
Preparation: Secure both the reagent bottle and the receiving flask inside a fume hood. Both vessels must be fitted with septa.
-
Inert Gas Setup: Purge both vessels with a dry, inert gas. The reagent bottle should have an inlet for positive pressure, and the receiving flask should have a vent needle connected to a bubbler to allow for pressure equalization.
-
Cannula Insertion: Insert one end of the double-tipped needle (cannula) through the septum of the reagent bottle, ensuring the tip is above the liquid level.
-
Cannula Purge: Insert the other end of the cannula into the receiving flask. Allow the inert gas to flow through the cannula for several minutes to purge it of air and moisture.
-
Initiate Transfer: Lower the cannula in the reagent bottle so the tip is submerged in the this compound solution. The positive pressure in the reagent bottle will push the liquid through the cannula into the receiving flask. The flow rate can be controlled by adjusting the gas pressure or by creating a slight vacuum in the receiving flask by lowering the vent needle.
-
Complete Transfer: Once the desired volume is transferred, raise the cannula tip above the liquid level in the reagent bottle.
-
Flush Cannula: Allow the inert gas to flush the remaining liquid from the cannula into the receiving flask.[9]
-
Removal: Remove the cannula from the receiving flask first, and then from the reagent bottle to prevent any backflow or contamination.
References
- 1. ehs.uci.edu [ehs.uci.edu]
- 2. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 3. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 4. US3511884A - Method of making this compound - Google Patents [patents.google.com]
- 5. cmu.edu [cmu.edu]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. Characterization of this compound and this compound tetrahydrofuran complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.ucla.edu [chemistry.ucla.edu]
- 9. ehs.ucr.edu [ehs.ucr.edu]
An In-depth Technical Guide to the C-Li Bond in Cyclopentyllithium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyllithium (c-C₅H₉Li) is a secondary organolithium reagent that serves as a potent nucleophile and strong base in organic synthesis. Understanding the nature of its carbon-lithium (C-Li) bond is paramount for predicting and controlling its reactivity. This technical guide provides a comprehensive analysis of the C-Li bond in this compound, delving into its structural characteristics, bonding nature, and the influence of solvent on its aggregation state. The document summarizes key quantitative data from crystallographic and spectroscopic studies, outlines detailed experimental protocols for its synthesis and characterization, and presents visualizations of its structural dynamics and reactivity. This guide is intended to be a valuable resource for researchers in organic and organometallic chemistry, as well as professionals in drug development who utilize organolithium reagents.
Introduction
Organolithium compounds are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with a high degree of efficiency and selectivity.[1] The reactivity of these compounds is intrinsically linked to the nature of the C-Li bond, which is highly polarized with significant ionic and covalent character.[2][3] this compound, as a secondary alkyllithium, exhibits nuanced reactivity that is profoundly influenced by its aggregation state in solution.[4] This guide will explore the fundamental aspects of the C-Li bond in this compound, providing a detailed overview of its structure in both the solid state and in solution.
The Nature of the C-Li Bond in this compound
The C-Li bond in this compound is best described as a polar covalent bond, where the significant difference in electronegativity between carbon and lithium leads to a substantial partial negative charge on the carbon atom.[2][3] This carbanionic character is the source of its high basicity and nucleophilicity. In the solid state and in non-coordinating solvents, this compound mitigates the electron-deficient nature of the lithium centers by forming oligomeric aggregates.[4] These aggregates are held together by multi-center, two-electron bonds, a hallmark of electron-deficient species.[5]
Aggregation States
In the solid state, this compound exists as a hexamer, [(c-C₅H₉)Li]₆.[4] In non-coordinating solvents such as toluene, there is a dynamic equilibrium between the hexameric and a tetrameric form.[4] The introduction of a coordinating solvent like tetrahydrofuran (B95107) (THF) disrupts these aggregates, leading to the formation of a tetrameric THF solvate, [(c-C₅H₉)Li·THF]₄.[4] The aggregation state significantly impacts the reactivity of the organolithium reagent, with smaller aggregates generally exhibiting higher reactivity.
Quantitative Data
The structural and spectroscopic parameters of this compound in its various aggregation states have been characterized by single-crystal X-ray diffraction and NMR spectroscopy.[4]
Crystallographic Data
The solid-state structure of hexameric this compound reveals a complex arrangement of cyclopentyl groups and lithium atoms. The key bond lengths and angles are summarized in the table below.
| Parameter | Hexameric this compound [(c-C₅H₉)Li]₆ | Tetrameric this compound THF Solvate [(c-C₅H₉)Li·THF]₄ |
| C-Li Bond Lengths (Å) | 2.23(1) - 2.38(1) | 2.21(3) - 2.29(3) |
| Li-Li Bond Lengths (Å) | 2.43(2) - 3.25(2) | 2.50(4) - 2.58(4) |
| Li-C-Li Bond Angles (°) | 63.8(4) - 70.0(4) | 67.2(9) - 69.5(9) |
| C-Li-C Bond Angles (°) | 108.0(5) - 118.9(5) | 111.4(9) - 118.1(9) |
Data sourced from Su, Hopson, and Williard (2013).[4]
NMR Spectroscopic Data
NMR spectroscopy is a powerful tool for studying the aggregation of this compound in solution. The chemical shifts of the methine proton (the carbon bearing the lithium) and the lithium nucleus are particularly sensitive to the aggregation state.
| Nucleus | Aggregate | Solvent | Chemical Shift (ppm) |
| ¹H (methine) | Hexamer | Toluene-d₈ | -0.77 |
| Tetramer | Toluene-d₈ | -1.14 | |
| THF Solvated Tetramer | Toluene-d₈ | -1.45 | |
| ¹³C (methine) | Hexamer | Toluene-d₈ | 18.5 |
| Tetramer | Toluene-d₈ | 17.9 | |
| THF Solvated Tetramer | Toluene-d₈ | 16.8 | |
| ⁶Li | Hexamer | Toluene-d₈ | 2.20 |
| Tetramer | Toluene-d₈ | 1.95 | |
| THF Solvated Tetramer | Toluene-d₈ | 1.60 |
Data sourced from Su, Hopson, and Williard (2013).[4]
Experimental Protocols
Synthesis of this compound
This protocol is based on established methods for the synthesis of organolithium reagents.[4][6]
Materials:
-
Lithium metal dispersion (containing 1% sodium)
-
Anhydrous cyclohexane (B81311)
-
Argon gas supply
-
Schlenk line apparatus
-
Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
Procedure:
-
The entire apparatus is flame-dried under a stream of argon and allowed to cool to room temperature under a positive pressure of argon.
-
Lithium dispersion (2 molar equivalents) is transferred to the reaction flask containing anhydrous cyclohexane under an argon atmosphere.
-
The mixture is stirred to ensure a fine suspension of the lithium metal.
-
Chlorocyclopentane (1 molar equivalent) is dissolved in anhydrous cyclohexane in the dropping funnel.
-
The chlorocyclopentane solution is added dropwise to the stirred lithium suspension. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete reaction.
-
The resulting solution of this compound is allowed to stand for the lithium chloride byproduct to precipitate.
-
The supernatant, a solution of this compound in cyclohexane, is then carefully cannulated to a dry, argon-flushed storage vessel.
Single-Crystal X-ray Diffraction
Growing single crystals of organolithium compounds requires stringent anhydrous and anaerobic conditions.
Procedure:
-
A concentrated solution of this compound in a suitable hydrocarbon solvent (e.g., heptane (B126788) or a mixture of hexane (B92381) and pentane) is prepared in a glovebox.
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a small vial, which is then placed inside a larger jar containing a small amount of a more volatile solvent (e.g., pentane).
-
The jar is sealed and stored at a constant low temperature (e.g., -20 °C).
-
Slow evaporation of the solvent over several days to weeks can yield single crystals suitable for X-ray diffraction.
-
A suitable crystal is selected and mounted on the diffractometer under a cold stream of nitrogen to prevent decomposition.
NMR Spectroscopy
NMR samples of the highly reactive this compound must be prepared under an inert atmosphere.
Procedure:
-
An NMR tube is flame-dried and flushed with argon.
-
In a glovebox, the desired amount of this compound solution is transferred to the NMR tube.
-
Deuterated solvent (e.g., toluene-d₈) is added to the NMR tube to the appropriate volume.
-
The NMR tube is sealed with a cap and further sealed with parafilm.
-
For variable-temperature studies, the NMR spectrometer is equipped with a low-temperature probe and controller. The sample is cooled to the desired temperature, and the spectrum is acquired after thermal equilibration.
Visualizations
The following diagrams illustrate the structural dynamics and a representative reaction of this compound.
Conclusion
The C-Li bond in this compound is a highly polar, reactive entity whose behavior is intricately linked to its aggregation state. This guide has provided a detailed overview of the structural and spectroscopic characteristics of the C-Li bond in the hexameric, tetrameric, and THF-solvated forms of this compound. The provided quantitative data and experimental protocols offer a practical resource for researchers working with this important organolithium reagent. The visualizations further clarify the dynamic nature of this compound in solution and its role in fundamental organic transformations. A thorough understanding of these principles is essential for the effective application of this compound in the synthesis of complex molecules, including those of pharmaceutical interest.
References
An In-depth Technical Guide to the Exploratory Reactions of Cyclopentyllithium with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyllithium emerges as a pivotal organolithium reagent in organic synthesis, prized for its utility in forging new carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive exploration of the reactivity of this compound with a diverse array of electrophiles. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development by detailing reaction mechanisms, extensive experimental protocols, and quantitative data. The information is presented to facilitate the practical application and further exploration of this compound in the synthesis of complex molecular architectures.
Introduction
Organolithium reagents are a cornerstone of modern synthetic organic chemistry, enabling a wide range of chemical transformations. Among these, this compound (c-C₅H₉Li) offers a unique combination of reactivity and structural features, making it a valuable tool for introducing the cyclopentyl moiety into organic molecules. This guide delves into the preparatory methods for this compound and its subsequent reactions with various classes of electrophiles, providing a foundational understanding for its application in research and development.
Preparation of this compound
The synthesis of this compound is most commonly achieved through the reaction of a cyclopentyl halide with lithium metal. The choice of solvent and reaction conditions is critical to achieving high yields and concentrations of the reagent.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclopentyl chloride or cyclopentyl bromide
-
Lithium metal dispersion (containing ~1% sodium)
-
Anhydrous cyclohexane (B81311) (or other suitable cyclic hydrocarbon solvent like cyclopentane (B165970) or benzene)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser, and a thermometer is flushed with argon.
-
The flask is charged with lithium dispersion and anhydrous cyclohexane.
-
Cyclopentyl halide is added dropwise to the stirred suspension at a controlled temperature (typically between 35-50 °C).
-
The reaction mixture is stirred for an additional 1-2 hours after the addition is complete.
-
The resulting solution of this compound is then filtered under an inert atmosphere to remove excess lithium and lithium halide salts.
Quantitative Data for this compound Synthesis:
| Cyclopentyl Halide | Solvent | Temperature (°C) | Reaction Time (h) | Concentration (M) | Yield (%) | Reference |
| Cyclopentyl chloride | Cyclohexane | 45 | 2.5 | 2.74 | 95 | [1] |
| Cyclopentyl chloride | Benzene | 35 | 3 | 1.56 | 80 | [1] |
| Cyclopentyl bromide | Cyclohexane | 45-50 | 3 | 1.90 | - | [1] |
Reactions of this compound with Electrophiles
This compound exhibits characteristic nucleophilic behavior, readily reacting with a wide range of electrophilic compounds. The following sections detail these reactions, providing mechanistic insights, experimental procedures, and quantitative data where available.
Reactions with Carbonyl Compounds: Aldehydes and Ketones
This compound undergoes nucleophilic addition to the carbonyl carbon of aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Reaction Workflow:
References
The Discovery and Enduring Utility of Cyclopentyllithium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyllithium, a pivotal organolithium reagent, has carved a significant niche in synthetic organic chemistry since its advent. This technical guide delves into the historical context of its discovery, placing it within the broader narrative of organometallic chemistry's development. It provides detailed experimental protocols for its synthesis and characterization, reflecting both early methodologies and subsequent refinements. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams. This document serves as an in-depth resource for researchers leveraging or seeking to understand this versatile synthetic tool.
Historical Context: The Dawn of Organolithium Chemistry
The journey to the synthesis of this compound is rooted in the pioneering work on organometallic compounds in the early 20th century. The initial exploration of organolithium reagents commenced in the 1930s, spearheaded by the seminal contributions of Karl Ziegler, Georg Wittig, and Henry Gilman.[1][2] Their work established that organolithium compounds were often more reactive and offered higher yields in certain reactions, such as metalation, compared to their Grignard reagent counterparts.[1] This heightened reactivity and versatility led to organolithium reagents gradually superseding Grignard reagents in many synthetic applications.[1][2]
The first documented preparation of this compound was reported by D. E. Appelquist and his collaborators in a 1963 publication in the Journal of the American Chemical Society.[3] This discovery was a logical progression in the exploration of alicyclic organolithium species, expanding the toolkit available to synthetic chemists.
Synthesis of this compound: From Discovery to Optimization
The primary and most direct route to this compound is the reaction of a cyclopentyl halide, typically cyclopentyl chloride or bromide, with lithium metal.[3][4][5] The reaction is generally performed in a hydrocarbon solvent.
Early Synthesis (c. 1963)
The initial synthesis reported by Appelquist et al. utilized pentane (B18724) as the solvent.[3] While effective, a notable limitation of this early method was the low solubility of this compound in pentane, which is approximately 0.8 M at room temperature.[3] This necessitated the use of large solvent volumes for preparing substantial quantities of the reagent, posing challenges for handling, storage, and commercialization.[3]
Optimized Synthesis for Higher Concentration
Subsequent developments, such as the method detailed in a 1970 patent, focused on overcoming the solubility limitations.[3] By employing cyclic hydrocarbon solvents like cyclohexane (B81311) or benzene (B151609), significantly more concentrated solutions of this compound could be prepared.[3]
Experimental Protocol: Preparation of Concentrated this compound in Cyclohexane [3]
This protocol describes a refined method for producing a concentrated solution of this compound.
1. Materials:
-
Cyclopentyl chloride
-
Lithium metal dispersion (containing ~1% sodium)
-
Anhydrous cyclohexane (sodium-dried)
-
An inert atmosphere apparatus (e.g., nitrogen or argon-filled glovebox or Schlenk line)
2. Procedure:
-
In a reaction vessel under an inert atmosphere, charge 200 mL of anhydrous cyclohexane and 17 g of lithium dispersion.
-
Heat the mixture to 45°C with stirring.
-
Slowly add 132 g of cyclopentyl chloride to the stirred suspension over a period of 1.5 hours, maintaining the temperature at 45°C.
-
After the addition is complete, continue stirring the mixture for an additional hour.
-
Allow the reaction mixture to cool to room temperature.
-
To the resulting saturated solution, add another 150 mL of cyclohexane to ensure all the product is dissolved.
-
Filter the solution under an inert atmosphere to remove excess lithium and lithium chloride byproduct.
-
The resulting clear solution of this compound in cyclohexane is ready for analysis and use.
Data Presentation: Synthesis of this compound
| Parameter | Appelquist Method (c. 1963) | Optimized Method (1970) |
| Starting Material | Cyclopentyl Halide | Cyclopentyl Chloride |
| Reagent | Lithium Metal | Lithium Dispersion (~1% Na) |
| Solvent | Pentane | Cyclohexane |
| Temperature | Not specified in detail | 45°C |
| Reported Concentration | ~0.8 M (at saturation) | 2.74 M |
| Reported Yield | Not specified in detail | 95% |
Data for the optimized method is sourced from a 1970 patent which references the 1963 Appelquist paper.[3]
Synthesis workflow for this compound.
Characterization in the Historical Context
In the 1960s, the characterization of highly reactive organometallic compounds like this compound relied on a combination of qualitative and quantitative methods.
Gilman Test for Organometallic Compounds
A qualitative confirmation of the formation of an organolithium reagent was often performed using the Gilman test.
Experimental Protocol: Gilman Test
1. Materials:
-
Sample of the organolithium solution (e.g., this compound in cyclohexane)
-
1% solution of Michler's ketone in dry benzene or toluene
-
Distilled water
-
0.2% solution of iodine in glacial acetic acid
2. Procedure:
-
To 0.5 mL of the 1% Michler's ketone solution, add a few drops of the this compound solution.
-
Add 1 mL of distilled water to hydrolyze the organolithium reagent.
-
Add a few drops of the 0.2% iodine solution.
-
The development of a greenish-blue color indicates a positive test for the presence of an organometallic species.
Quantitative Analysis: The Gilman Double Titration
The concentration of alkyllithium solutions was, and often still is, determined by the Gilman double titration method. This method allows for the differentiation between the active organolithium species and basic impurities such as lithium hydroxide (B78521) or alkoxides.[6]
Experimental Protocol: Gilman Double Titration [6][7]
Part 1: Total Base Titration
-
Carefully transfer a known volume (e.g., 1.0 mL) of the this compound solution into a flask containing distilled water.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the resulting lithium hydroxide solution with a standardized solution of hydrochloric acid to the endpoint. This titration gives the total base concentration.
Part 2: Residual Base Titration
-
In a separate flask, add the same known volume (e.g., 1.0 mL) of the this compound solution to a solution of 1,2-dibromoethane (B42909) in dry diethyl ether. The 1,2-dibromoethane reacts with the this compound but not with the basic impurities.
-
Allow the reaction to proceed for a few minutes.
-
Add distilled water and a few drops of the indicator.
-
Titrate with the standardized hydrochloric acid solution to the endpoint. This titration determines the concentration of the non-organolithium basic impurities.
Calculation: The concentration of the active this compound is calculated by subtracting the result of the residual base titration from the total base titration.
Logical workflow of the Gilman double titration.
Applications in Synthesis
As the prompt's mention of "signaling pathways" is not applicable to a reactive chemical reagent like this compound, this section will instead focus on its established role in synthetic chemistry, which is of primary relevance to the target audience.
This compound is a potent nucleophile and a strong base. Its utility in organic synthesis is diverse, primarily revolving around the formation of new carbon-carbon bonds. It readily participates in reactions with a wide range of electrophiles, including:
-
Aldehydes and Ketones: To form secondary and tertiary cyclopentyl alcohols, respectively.
-
Esters and Acid Chlorides: To yield ketones or tertiary alcohols upon double addition.
-
Carbon Dioxide: To produce cyclopentanecarboxylic acid after an acidic workup.
-
Alkyl Halides: In coupling reactions to form substituted cyclopentanes.
Its role as a strong base is also crucial for deprotonation reactions to generate other reactive intermediates.
Conclusion
The discovery of this compound was a significant milestone in the expansion of organolithium chemistry. The evolution of its synthesis from dilute solutions in pentane to highly concentrated forms in cyclic hydrocarbons underscores the practical advancements in the field. The analytical techniques developed during that era, particularly the Gilman titration methods, provided the essential tools for quantifying and utilizing these powerful reagents. Today, this compound remains a valuable tool for the construction of complex molecules, finding application in academic research and the development of new pharmaceuticals. This guide provides a foundational understanding of its origins, preparation, and characterization, equipping modern researchers with the historical and practical knowledge to effectively employ this enduring reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. studylib.net [studylib.net]
- 3. US3511884A - Method of making this compound - Google Patents [patents.google.com]
- 4. Ch 14 : Prep. of RLi [chem.ucalgary.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sites.wp.odu.edu [sites.wp.odu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Cyclopentyllithium as a Nucleophile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyllithium is a versatile organolithium reagent that serves as a potent nucleophile in a variety of organic transformations. Its utility in forming carbon-carbon bonds makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates and natural products. The cyclopentyl moiety is a common structural motif in medicinal chemistry, and this compound provides a direct method for its introduction.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a nucleophile in key organic reactions.
Core Concepts of this compound Reactivity
The carbon-lithium bond in this compound is highly polarized, with a significant partial negative charge on the carbon atom. This carbanionic character is the source of its strong nucleophilicity and basicity. As a nucleophile, this compound readily attacks electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones, the β-carbon of α,β-unsaturated systems, and the carbon atoms of epoxides.
A general workflow for the application of this compound as a nucleophile is depicted below. The process begins with the synthesis of the reagent, followed by its reaction with a suitable electrophile, and concludes with an aqueous workup to yield the final product.
Caption: General workflow for the synthesis and use of this compound.
Applications and Protocols
Nucleophilic Addition to Carbonyl Compounds
This compound readily adds to the electrophilic carbon of aldehydes and ketones in a 1,2-addition fashion to form secondary and tertiary alcohols, respectively.[3] This reaction is a fundamental C-C bond-forming transformation.
Reaction Scheme:
This protocol details the reaction of this compound with benzaldehyde (B42025) to yield (cyclopentyl)(phenyl)methanol.
Materials:
-
This compound solution in cyclohexane (B81311) (concentration determined prior to use)
-
Benzaldehyde, freshly distilled
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of this compound: The flask is cooled to 0 °C in an ice bath. The this compound solution (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
| Reactant/Product | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| This compound | 76.08 | - | - |
| Benzaldehyde | 106.12 | 1.044 | 178.1 |
| (Cyclopentyl)(phenyl)methanol | 176.26 | - | - |
Expected Yield: 85-95%
Conjugate Addition to α,β-Unsaturated Ketones
While simple alkyllithium reagents often favor 1,2-addition to α,β-unsaturated carbonyls, the regioselectivity can be influenced by various factors. To promote 1,4-conjugate addition, the use of a copper(I) catalyst to form a lithium diorganocuprate (Gilman reagent) in situ is a common strategy.[4][5] This approach allows for the formation of β-substituted ketones.
Reaction Scheme:
This protocol describes the copper-catalyzed conjugate addition of this compound to cyclohexenone.
Materials:
-
This compound solution in cyclohexane
-
Copper(I) iodide (CuI)
-
Cyclohexenone, freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Cuprate (B13416276): A flame-dried Schlenk flask is charged with CuI (0.5 eq) and purged with nitrogen. Anhydrous THF is added, and the suspension is cooled to -78 °C. This compound solution (1.0 eq) is added dropwise, and the mixture is stirred for 30 minutes at this temperature to form the lithium dicyclopentylcuprate.
-
Addition of Enone: A solution of cyclohexenone (1.0 eq) in anhydrous THF is added dropwise to the cuprate suspension at -78 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.
-
Workup: The reaction is quenched with saturated aqueous NH₄Cl solution.
-
Extraction and Purification: The mixture is extracted with diethyl ether (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The product, 3-cyclopentylcyclohexanone, is purified by flash chromatography.
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Cyclohexenone | 96.13 | 0.993 | 171.5 |
| 3-Cyclopentylcyclohexanone | 166.28 | - | - |
Expected Yield: 70-85%
Caption: Pathways for the reaction of this compound with enones.
Ring-Opening of Epoxides
This compound can act as a nucleophile to open epoxide rings. This reaction proceeds via an Sₙ2 mechanism, with the nucleophile attacking one of the electrophilic carbon atoms of the epoxide, leading to the formation of a β-hydroxy cyclopentyl derivative. In unsymmetrical epoxides, the attack generally occurs at the less sterically hindered carbon atom.
Reaction Scheme:
This protocol outlines the reaction between this compound and styrene (B11656) oxide.
Materials:
-
This compound solution in cyclohexane
-
Styrene oxide, freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried flask is charged with styrene oxide (1.0 eq) and anhydrous THF under a nitrogen atmosphere and cooled to 0 °C.
-
Nucleophilic Attack: this compound solution (1.2 eq) is added dropwise to the stirred solution of styrene oxide.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Workup: The reaction is carefully quenched with saturated aqueous NH₄Cl solution.
-
Isolation: The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The resulting alcohol, 1-cyclopentyl-2-phenylethanol, is purified by chromatography.
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Styrene Oxide | 120.15 | 1.054 | 194 |
| 1-Cyclopentyl-2-phenylethanol | 190.29 | - | - |
Expected Yield: 75-90%
Safety Precautions
Organolithium reagents such as this compound are highly reactive, pyrophoric, and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and standard Schlenk line or glovebox techniques. Personal protective equipment, including safety glasses, a lab coat, and flame-retardant gloves, must be worn at all times. Reactions should be quenched carefully at low temperatures.
Conclusion
This compound is a powerful nucleophilic reagent for the formation of carbon-carbon bonds. The protocols provided herein offer a foundation for its application in the synthesis of alcohols and ketones bearing a cyclopentyl group. The choice of reaction conditions and, in the case of conjugate additions, the use of a copper catalyst, are crucial for achieving the desired regioselectivity and high yields. These methods are valuable for the construction of molecular frameworks relevant to drug discovery and development.
References
Application Notes and Protocols: Cyclopentyllithium as a Strong Base for Deprotonation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyllithium (C₅H₉Li) is a potent organolithium reagent that serves as a strong, non-nucleophilic base in a variety of organic transformations. Its high basicity, comparable to that of n-butyllithium (n-BuLi), makes it an effective tool for the deprotonation of weakly acidic C-H, N-H, and O-H bonds, generating reactive carbanions, amides, and alkoxides. These intermediates are pivotal in the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes, experimental protocols, and safety guidelines for the use of this compound in deprotonation reactions.
Physicochemical Properties and Basicity
This compound is a pyrophoric compound, typically supplied as a solution in a hydrocarbon solvent. Its reactivity is primarily dictated by the highly polarized carbon-lithium bond. The basicity of an organolithium reagent is related to the pKa of its conjugate acid. Cyclopentane (B165970) has an estimated pKa of approximately 50, indicating that this compound is a superbase capable of deprotonating a wide range of substrates.
Table 1: Comparison of Basicity for Common Organolithium Reagents
| Organolithium Reagent | Conjugate Acid | pKa of Conjugate Acid (approx.) |
| This compound | Cyclopentane | ~50 |
| n-Butyllithium | n-Butane | ~50 |
| sec-Butyllithium | sec-Butane | ~51 |
| tert-Butyllithium | tert-Butane | ~53 |
| Methyllithium | Methane | ~48 |
Note: The pKa values for alkanes are approximate and serve as a guide to relative basicity.
Applications in Deprotonation Reactions
This compound is particularly useful for generating nucleophilic intermediates from substrates that are unreactive towards weaker bases. Key applications include:
-
Allylic Deprotonation: Removal of a proton from a carbon atom adjacent to a double bond to form a resonance-stabilized allylic anion.
-
Deprotonation of Heterocycles: Functionalization of nitrogen-containing heterocycles, such as indoles and piperidines, at specific positions.[1][2]
-
Directed Ortho-Metalation (DoM): Regioselective deprotonation of aromatic rings at the position ortho to a directing metalation group (DMG).
-
Generation of Lithium Amides and Alkoxides: Reaction with amines and alcohols to form highly reactive lithium amides and alkoxides.
While specific, quantitative data for the substrate scope of this compound is not as extensively documented as for more common bases like n-BuLi, its reactivity is expected to be analogous. The following table provides representative examples of deprotonation reactions using strong alkyllithium bases.
Table 2: Representative Deprotonation Reactions and Subsequent Electrophilic Quench
| Substrate | Base | Conditions | Electrophile | Product | Yield (%) | Reference |
| 3-Ethylcyclopentene | n-BuLi/TMEDA | THF, -78 °C to rt | General Electrophile | Functionalized Cyclopentene | N/A | [3][4] |
| N-Boc-piperidine | sec-BuLi/(-)-sparteine | Ether, -78 °C | General Electrophile | 2-substituted N-Boc-piperidine | Moderate | [1] |
| 2,7-Alkadienyl Carbamate (B1207046) | sec-BuLi/(-)-sparteine | Ether, -78 °C | Internal (Cyclization) | cis-1,2-Divinylcyclopentane | 80 (80% ee) | [5] |
| Phenyl Vinyl Sulfide | n-BuLi | THF, -78 °C | Various Aldehydes | Cyclopropyl derivatives | 55-95 | N/A |
| N-Benzylpyrene-1-carboxamide | n-BuLi/TMEDA | THF, -78 °C | TMSCl | Benzylic silylated product | 52 | N/A |
| N-Benzylpyrene-1-carboxamide | n-BuLi/TMEDA | THF, -78 °C | CO₂ | 2-Carboxylated product | 66 | N/A |
Note: This table illustrates the types of transformations possible with strong organolithium bases. Yields are highly substrate and electrophile dependent.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure described in US Patent 3,511,884.[6]
Materials:
-
Cyclopentyl chloride or bromide
-
Lithium metal dispersion (containing ~1% sodium)
-
Anhydrous cyclohexane (B81311) (or other cyclic hydrocarbon solvent like cyclopentane or benzene)
-
Anhydrous reaction vessel with mechanical stirrer, reflux condenser, and argon/nitrogen inlet
Procedure:
-
Under an inert atmosphere (argon or nitrogen), charge the reaction vessel with the lithium dispersion and anhydrous cyclohexane.
-
Heat the stirred suspension to the desired reaction temperature (e.g., 45 °C for cyclopentyl chloride in cyclohexane).
-
Slowly add the cyclopentyl halide to the lithium dispersion over a period of 1.5 to 2 hours, maintaining the reaction temperature.
-
After the addition is complete, continue stirring the mixture for an additional hour at the same temperature.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting solution of this compound can be used directly or filtered to remove the lithium halide byproduct. Yields of up to 95% have been reported with this method.[6]
Protocol 2: General Procedure for Deprotonation and Electrophilic Quench
This is a general protocol and should be optimized for specific substrates and electrophiles.
Materials:
-
Substrate to be deprotonated
-
Solution of this compound in a hydrocarbon solvent
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Electrophile (e.g., alkyl halide, carbonyl compound, silyl (B83357) chloride)
-
Anhydrous reaction vessel with magnetic stirrer and argon/nitrogen inlet
Procedure:
-
Under an inert atmosphere, dissolve the substrate in the chosen anhydrous solvent in the reaction vessel.
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C) using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add the this compound solution dropwise to the stirred substrate solution. The reaction is often accompanied by a color change.
-
Stir the reaction mixture at the same temperature for a period of 30 minutes to 2 hours to ensure complete deprotonation.
-
Add the electrophile to the solution of the lithiated intermediate. The addition can be done neat or as a solution in the reaction solvent.
-
Allow the reaction to proceed, which may involve stirring at the low temperature for a period or allowing it to warm to room temperature.
-
Quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride solution, water).
-
Perform an aqueous workup, extracting the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate the solvent, and purify the product using standard techniques such as column chromatography or distillation.
Safety and Handling
This compound is a pyrophoric and corrosive material that reacts violently with water and air. It must be handled with extreme care under an inert atmosphere (argon or nitrogen) using appropriate personal protective equipment (PPE).
-
PPE: Always wear a flame-resistant lab coat, safety goggles, and chemical-resistant gloves. A face shield is recommended when handling larger quantities.
-
Inert Atmosphere: All reactions involving this compound must be carried out in flame-dried glassware under a positive pressure of an inert gas. Syringe and cannula techniques should be used for transferring the reagent.
-
Quenching: Small residual amounts of this compound can be quenched by slowly adding the reagent to a stirred, cooled solution of a proton source like isopropanol (B130326) in an inert solvent.
-
Spills: In case of a spill, do not use water. Smother the spill with a dry chemical extinguisher (Class D) or sand.
Visualizations
Caption: General workflow for deprotonation followed by electrophilic quench.
Caption: The fundamental principle of a deprotonation reaction.
References
- 1. An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric synthesis of cis-1,2-dialkenyl-substituted cyclopentanes via (-)-sparteine-mediated lithiation and cycloalkylation of a 9-chloro-2,7-nonadienyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3511884A - Method of making this compound - Google Patents [patents.google.com]
Application of Cyclopentyllithium in Metal-Halogen Exchange Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyllithium (c-C₅H₉Li) is a cyclic organolithium reagent that serves as a versatile tool in organic synthesis. While less common than its linear counterparts like n-butyllithium or tert-butyllithium, this compound offers unique reactivity and steric properties that can be advantageous in specific synthetic transformations. One of its key applications is in metal-halogen exchange reactions, a powerful method for the formation of carbon-carbon bonds through the generation of new organolithium species. This document provides detailed application notes and protocols for the use of this compound in such reactions, with a focus on its relevance to pharmaceutical synthesis and drug development.
Metal-halogen exchange is a fundamental transformation in organometallic chemistry where an organic halide reacts with an organometallic compound, resulting in the exchange of the metal and halogen.[1] This reaction is particularly effective for preparing aryllithium and vinyllithium (B1195746) reagents, which are valuable intermediates in the synthesis of complex organic molecules. The general equilibrium for a lithium-halogen exchange is shown below:
R-Li + R'-X ⇌ R'-Li + R-X
The position of the equilibrium is dictated by the relative stability of the organolithium species. The reaction typically favors the formation of the more stable organolithium reagent, which is often the one where the lithium is attached to a more electronegative carbon (sp² > sp³).[1][2]
Preparation of this compound
Before its application in metal-halogen exchange, a stable and well-characterized solution of this compound must be prepared. A common method involves the reaction of a cyclopentyl halide with lithium metal.
General Experimental Protocol for this compound Synthesis
This protocol is based on established procedures for the synthesis of organolithium reagents.[3]
Materials:
-
Cyclopentyl chloride or cyclopentyl bromide
-
Lithium metal dispersion (containing ~1% sodium)
-
Anhydrous cyclohexane (B81311) (or other suitable cyclic hydrocarbon solvent like benzene (B151609) or methylcyclohexane)
-
Anhydrous reaction vessel equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Under a nitrogen atmosphere, charge the reaction vessel with finely divided lithium metal dispersion in anhydrous cyclohexane.
-
Heat the suspension to the desired reaction temperature (typically between 35-45 °C).
-
Slowly add the cyclopentyl halide (e.g., cyclopentyl chloride) to the stirred lithium dispersion over a period of 1-2 hours.
-
After the addition is complete, continue stirring the reaction mixture for an additional 1-2 hours at the same temperature to ensure complete reaction.
-
Allow the mixture to cool to room temperature.
-
Filter the resulting solution under an inert atmosphere to remove excess lithium and lithium halide salts.
-
The concentration of the this compound solution can be determined by titration (e.g., with a standard solution of sec-butanol in xylene using 1,10-phenanthroline (B135089) as an indicator).
Quantitative Data for this compound Synthesis
The following table summarizes data from various preparations of this compound, highlighting the achievable concentrations and yields under different conditions.
| Cyclopentyl Halide | Solvent | Temperature (°C) | Reaction Time (h) | Concentration (M) | Yield (%) | Reference |
| Cyclopentyl chloride | Cyclohexane | 45 | 2.5 | 2.74 | 95 | [3] |
| Cyclopentyl chloride | Benzene | 35 | 3 | 1.56 | 80 | [3] |
| Cyclopentyl chloride | Methylcyclohexane | 45 | 1.5 | 2.57 | - | [3] |
Application in Metal-Halogen Exchange Reactions
While specific examples detailing the use of this compound in metal-halogen exchange reactions are not as prevalent in the literature as for other alkyllithiums, its reactivity can be inferred from the general principles of this reaction class. The primary application is the generation of aryllithium or vinyllithium reagents from the corresponding aryl or vinyl halides. These newly formed organolithium species can then be reacted with a variety of electrophiles to introduce the cyclopentyl moiety or to functionalize the aromatic or vinylic core.
The general workflow for such a reaction is depicted below:
Figure 1. General experimental workflow for a metal-halogen exchange reaction using this compound followed by electrophilic quench.
Proposed Experimental Protocol for Cyclopentyl-Aryl Coupling via Metal-Halogen Exchange
This protocol is a generalized procedure based on well-established methods for lithium-halogen exchange reactions.[4][5]
Materials:
-
A solution of this compound in a suitable solvent (e.g., cyclohexane)
-
An aryl bromide or aryl iodide
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)
-
An appropriate electrophile (e.g., a carbonyl compound, alkyl halide, etc.)
-
Anhydrous reaction vessel under a nitrogen atmosphere
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Under a nitrogen atmosphere, dissolve the aryl halide in anhydrous THF or Et₂O in the reaction vessel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of this compound to the cooled solution of the aryl halide. The reaction is typically very fast at this temperature.[5]
-
Stir the reaction mixture at -78 °C for a period of time (e.g., 15-60 minutes) to ensure complete metal-halogen exchange.
-
At -78 °C, add the desired electrophile to the newly formed aryllithium solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Perform a standard aqueous work-up, including extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography, to obtain the desired cyclopentyl-substituted aromatic compound.
The underlying chemical transformation is illustrated in the following diagram:
Figure 2. Simplified reaction pathway for the formation of a cyclopentyl-aryl compound via metal-halogen exchange.
Considerations for Drug Development Professionals
The introduction of a cyclopentyl moiety into a drug candidate can significantly impact its pharmacokinetic and pharmacodynamic properties. The cyclopentyl group can:
-
Increase Lipophilicity: This can enhance membrane permeability and oral absorption.
-
Provide a Rigid Scaffold: The cyclic nature of the cyclopentyl group can lock the conformation of a molecule, potentially leading to higher binding affinity and selectivity for its biological target.
-
Influence Metabolism: The cyclopentyl group can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.
The use of this compound in metal-halogen exchange reactions provides a direct method for incorporating this valuable structural motif into aromatic and heteroaromatic cores, which are common scaffolds in many pharmaceutical agents. This synthetic strategy can be employed in the lead optimization phase of drug discovery to rapidly generate analogs with modified physicochemical properties.
Conclusion
This compound is a valuable reagent for the synthesis of complex organic molecules, particularly through its application in metal-halogen exchange reactions. While detailed protocols for its use in this context are not as widely reported as for other organolithium reagents, the fundamental principles of this transformation allow for the development of robust synthetic procedures. The ability to generate aryllithium and vinyllithium species that can be subsequently functionalized makes this compound a useful tool for researchers in organic synthesis and drug discovery. The protocols and data presented in this document provide a foundation for the successful application of this compound in the laboratory.
References
Application Notes and Protocols for the Deprotonation of Acidic Hydrocarbons with Cyclopentyllithium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyllithium (c-C₅H₉Li) is a potent organolithium reagent utilized in organic synthesis for the deprotonation of weakly acidic C-H bonds. As a strong base, it readily abstracts protons from a variety of acidic hydrocarbons, generating the corresponding carbanions which are valuable intermediates for subsequent functionalization. These intermediates are crucial in the construction of complex molecular architectures prevalent in pharmaceutical compounds and other advanced materials. This document provides detailed application notes and protocols for the use of this compound in the deprotonation of acidic hydrocarbons.
Organolithium reagents, in general, are powerful bases and nucleophiles due to the highly polarized carbon-lithium bond, which imparts significant carbanionic character to the carbon atom.[1][2] The basicity of organolithium reagents makes them capable of deprotonating hydrocarbons, a reaction that is thermodynamically favorable when the pKa of the hydrocarbon is significantly lower than that of the conjugate acid of the organolithium reagent (cyclopentane in this case, with an estimated pKa of ~50).
Advantages of this compound
While less common than n-butyllithium or sec-butyllithium, this compound offers specific advantages in certain synthetic contexts. Its moderate steric bulk compared to tert-butyllithium (B1211817) can provide enhanced selectivity in deprotonation reactions. Furthermore, being a secondary alkyllithium reagent, it exhibits high reactivity.
Synthesis of this compound
This compound can be synthesized by the reaction of a cyclopentyl halide (chloride or bromide) with lithium metal in a suitable hydrocarbon solvent.[3] The yield of this reaction is typically high, with reports of up to 95%.[3]
Quantitative Data on this compound Synthesis
| Reactants | Solvent | Temperature (°C) | Concentration (M) | Yield (%) |
| Cyclopentyl chloride, Lithium | Cyclohexane | Reflux | 2.74 | 95 |
| Cyclopentyl chloride, Lithium | Benzene | 35 | 1.56 | 80 |
| Cyclopentyl chloride, Lithium | Methylcyclohexane | 45 | 2.57 | - |
| Cyclopentyl bromide, Lithium | Cyclohexane | 45-50 | 1.90 | - |
Table adapted from U.S. Patent 3,511,884 A.[3]
Deprotonation of Acidic Hydrocarbons: General Principles
The deprotonation of an acidic hydrocarbon with this compound is an acid-base equilibrium. For the reaction to proceed to completion, the pKa of the hydrocarbon substrate should be significantly lower than the pKa of cyclopentane (B165970) (~50).
General Reaction Scheme: c-C₅H₉Li + R-H ⇌ c-C₅H₁₀ + R-Li
The resulting lithiated hydrocarbon (R-Li) can then be reacted with various electrophiles to introduce new functional groups.
Experimental Protocols
General Safety Precautions
Organolithium reagents such as this compound are highly reactive and pyrophoric. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Personal protective equipment, including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory.
Protocol 1: General Procedure for the Deprotonation of a Generic Acidic Hydrocarbon
This protocol provides a general guideline for the deprotonation of a hydrocarbon with a pKa significantly lower than 50.
Materials:
-
This compound solution in a hydrocarbon solvent (e.g., cyclohexane)
-
Acidic hydrocarbon substrate
-
Anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran (B95107) (THF))
-
Quenching agent (e.g., saturated aqueous NH₄Cl solution)
-
Apparatus for reactions under inert atmosphere (e.g., Schlenk line or glovebox)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, dissolve the acidic hydrocarbon (1.0 equiv.) in anhydrous THF.
-
Cool the solution to an appropriate temperature (typically between -78 °C and 0 °C, depending on the substrate's acidity and the reaction kinetics).
-
Slowly add the this compound solution (1.0-1.2 equiv.) dropwise via syringe or cannula, while maintaining the internal temperature below the specified limit.
-
Stir the reaction mixture at the same temperature for a period of 1 to 4 hours to ensure complete deprotonation. The formation of a precipitate or a color change may indicate the formation of the lithium salt.
-
The resulting solution/suspension of the lithiated hydrocarbon is now ready for reaction with an electrophile.
-
For reaction workup, after the subsequent electrophilic quench, the reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at a low temperature.
-
The aqueous layer is separated and the organic layer is extracted with a suitable organic solvent. The combined organic layers are then washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.
Visualization of Key Processes
Caption: Deprotonation of an acidic hydrocarbon by this compound.
Caption: General workflow for deprotonation using this compound.
Applications in Synthesis
While specific examples in the literature detailing the use of this compound for deprotonating a wide range of acidic hydrocarbons are not as prevalent as for other organolithium reagents, its utility can be inferred from the general reactivity of secondary alkyllithiums. Potential applications include:
-
Metalation of Aromatic and Heteroaromatic Compounds: In directed ortho-metalation (DoM), a directing group on an aromatic ring coordinates to the lithium cation, directing deprotonation to the adjacent ortho position.[4][5] this compound can be employed in such transformations.
-
Formation of Lithium Acetylides: Terminal alkynes are relatively acidic (pKa ≈ 25) and can be readily deprotonated by organolithium reagents to form lithium acetylides, which are versatile nucleophiles in carbon-carbon bond-forming reactions.
-
Generation of Carbanions from other C-H Acids: Hydrocarbons with pKa values in the range of 30-40, such as fluorene (B118485) or cyclopentadiene, are also suitable substrates for deprotonation by this compound.
Conclusion
This compound is a powerful tool for the deprotonation of acidic hydrocarbons, offering a balance of reactivity and steric influence. The protocols and data presented herein provide a foundation for its application in research and development. Careful consideration of substrate acidity, reaction conditions, and safety protocols is essential for successful and reproducible outcomes. Further investigation into the substrate scope and comparative reactivity of this compound is warranted to fully exploit its potential in organic synthesis.
References
Application Notes and Protocols: Carbolithiation of Alkenes using Cyclopentyllithium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbolithiation of alkenes is a powerful carbon-carbon bond-forming reaction that involves the addition of an organolithium reagent across a carbon-carbon double bond.[1][2][3] This process generates a new, more complex organolithium species which can then be trapped with various electrophiles, allowing for the introduction of additional functional groups.[1] This versatile transformation can be performed in both an intermolecular and intramolecular fashion, providing access to a wide array of acyclic and cyclic structures.[1][4] This document provides detailed application notes and protocols for the carbolithiation of alkenes with a specific focus on the use of cyclopentyllithium, a less commonly explored yet potentially valuable reagent for the introduction of a cyclopentyl moiety.
This compound, as a nucleophilic organolithium reagent, is anticipated to react with alkenes in a manner analogous to other alkyllithiums. The reaction is thermodynamically driven by the formation of a more stable organolithium intermediate. While specific literature examples detailing the intermolecular carbolithiation of alkenes using this compound are scarce, the general principles of carbolithiation allow for the development of robust experimental protocols. These reactions are particularly useful in the synthesis of complex molecules and pharmaceutical intermediates where the incorporation of a cyclopentane (B165970) ring is desired.
Reaction Mechanism and Principles
The carbolithiation reaction proceeds via the nucleophilic addition of the organolithium compound to the alkene. The reaction can be influenced by several factors including the nature of the alkene (e.g., substitution, presence of coordinating groups), the solvent, and the presence of additives. In many cases, particularly with unactivated alkenes, the reaction requires the use of a coordinating ligand or operates under conditions that favor the formation of a more stable organolithium adduct.
A key consideration in intermolecular carbolithiation is the potential for polymerization, especially with activated alkenes like styrene.[1] To circumvent this, reactions are often carried out at low temperatures. In contrast, intramolecular carbolithiation is often a highly efficient process, particularly for the formation of five- and six-membered rings, due to the favorable proximity of the reacting centers.[1] A classic example is the cyclization of 5-hexenyllithium to form (cyclopentylmethyl)lithium, demonstrating the propensity for 5-exo-trig cyclizations.[5]
Experimental Protocols
The following protocols are representative methods for conducting carbolithiation reactions with this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Intermolecular Carbolithiation of an Activated Alkene (Styrene) with this compound
This protocol describes the addition of this compound to styrene, followed by quenching with an electrophile (e.g., dimethylformamide, DMF).
Materials:
-
This compound (solution in a suitable solvent, e.g., pentane (B18724) or cyclohexane)
-
Styrene
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), a flame-dried Schlenk flask equipped with a magnetic stir bar is charged with anhydrous diethyl ether (or THF) and cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Alkene and Ligand: Styrene (1.0 eq) is added to the cooled solvent, followed by the addition of TMEDA (1.2 eq).
-
Addition of this compound: A solution of this compound (1.2 eq) is added dropwise to the stirred reaction mixture. The reaction is monitored by TLC or GC-MS. The mixture is typically stirred at -78 °C for 1-4 hours.
-
Electrophilic Quench: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional hour at this temperature and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired cyclopentyl-substituted aldehyde.
| Reactant/Reagent | Molar Equiv. | Purpose |
| Styrene | 1.0 | Alkene substrate |
| This compound | 1.2 | Carbolithiation reagent |
| TMEDA | 1.2 | Chelating ligand to increase reactivity |
| DMF | 1.5 | Electrophile for quenching |
| Diethyl Ether/THF | - | Anhydrous solvent |
Protocol 2: Intramolecular Carbolithiation for the Synthesis of a Cyclopentane Derivative
This protocol outlines the cyclization of a hypothetical 6-cyclopentyl-1-hexene via a tin-lithium exchange to generate the reactive organolithium species, inspired by established methods for forming cyclic systems.[1][6]
Materials:
-
(6-Bromo-hex-1-en-1-yl)cyclopentane (substrate, requires synthesis)
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask under an inert atmosphere is charged with the (6-bromo-hex-1-en-1-yl)cyclopentane substrate (1.0 eq) dissolved in anhydrous THF. The solution is cooled to -78 °C.
-
Generation of the Organolithium: n-Butyllithium (2.2 eq) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 2 hours to facilitate the lithium-halogen exchange and subsequent cyclization.
-
Reaction Monitoring and Quenching: The progress of the cyclization can be monitored by quenching aliquots with a proton source (e.g., methanol) and analyzing the product distribution by GC-MS.
-
Protonolysis: Upon completion, the reaction is quenched at -78 °C by the slow addition of methanol (2.0 eq). The mixture is allowed to warm to room temperature.
-
Work-up: The reaction mixture is poured into a saturated aqueous sodium bicarbonate solution and extracted with diethyl ether (3 x 25 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The resulting crude product, a bicyclic cyclopentane derivative, is purified by flash chromatography.
| Reactant/Reagent | Molar Equiv. | Purpose |
| (6-Bromo-hex-1-en-1-yl)cyclopentane | 1.0 | Substrate for intramolecular carbolithiation |
| n-Butyllithium | 2.2 | To initiate lithium-halogen exchange |
| Methanol | 2.0 | Proton source for quenching |
| Tetrahydrofuran (THF) | - | Anhydrous solvent |
Visualizing the Reaction Pathways
Intermolecular Carbolithiation Workflow
References
- 1. Inter- and intramolecular enantioselective carbolithiation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular carbolithiation cascades as a route to a highly strained carbocyclic framework: competition between 5-exo-trig ring closure and proton transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Intramolecular carbolithiation cascades as a route to a highly strained carbocyclic framework: competition between 5-exo-trig ring closure and proton transfer [beilstein-journals.org]
- 6. Intramolecular carbolithiation reactions for the preparation of 3-alkenylpyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclopentyllithium: A Key Reagent in the Synthesis of Prostaglandins and Carbocyclic Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Cyclopentyllithium has emerged as a valuable organolithium reagent in the total synthesis of complex natural products, most notably prostaglandins (B1171923) and carbocyclic nucleosides. Its utility lies in its ability to act as a potent nucleophile, enabling the formation of key carbon-carbon bonds in the construction of these biologically significant molecules. This document provides detailed application notes and experimental protocols for the use of this compound in these synthetic endeavors, supported by quantitative data and workflow visualizations.
Application in Prostaglandin (B15479496) Synthesis
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them important targets for drug development. A crucial step in many total syntheses of prostaglandins is the conjugate addition of a nucleophilic side chain to a cyclopentenone core. This compound, often converted to a less reactive organocuprate species, serves as a key precursor for the introduction of the upper side chain of the prostaglandin framework.
Key Reaction: Conjugate Addition of a Cyclopentyl-Derived Organocuprate
The 1,4-conjugate addition of an organocuprate derived from this compound to an α,β-unsaturated cyclopentenone is a cornerstone of prostaglandin synthesis. This reaction establishes the crucial carbon-carbon bond at the C-8 position and sets the stereochemistry of the newly introduced cyclopentyl ring.
Experimental Protocol: Synthesis of a Prostaglandin Precursor via Conjugate Addition
This protocol describes the preparation of a Gilman cuprate (B13416276) from this compound and its subsequent conjugate addition to a protected cyclopentenone, a key intermediate in the synthesis of prostaglandins of the E and F series.
1. Preparation of this compound:
-
Materials: Cyclopentyl bromide, lithium powder (with 1-2% sodium), anhydrous diethyl ether.
-
Procedure: Under an inert atmosphere (argon or nitrogen), freshly cut lithium metal is suspended in anhydrous diethyl ether. Cyclopentyl bromide is added dropwise to the suspension at a controlled temperature (typically 0-10 °C). The reaction mixture is stirred until the lithium is consumed, resulting in a solution of this compound. The concentration of the reagent is determined by titration.
2. Formation of the Lithium Dicyclopentylcuprate:
-
Materials: this compound solution, copper(I) iodide (CuI), anhydrous diethyl ether.
-
Procedure: A solution of this compound (2.0 equivalents) in diethyl ether is cooled to -78 °C. To this, a suspension of purified copper(I) iodide (1.0 equivalent) in diethyl ether is added portion-wise. The mixture is stirred at -78 °C for 30-60 minutes to form the lithium dicyclopentylcuprate reagent.
3. Conjugate Addition to Cyclopentenone:
-
Materials: Lithium dicyclopentylcuprate solution, protected 4-hydroxy-2-cyclopenten-1-one, anhydrous diethyl ether.
-
Procedure: A solution of the protected 4-hydroxy-2-cyclopenten-1-one (1.0 equivalent) in diethyl ether is added dropwise to the pre-formed lithium dicyclopentylcuprate solution at -78 °C. The reaction is stirred at this temperature for 1-2 hours and then quenched by the addition of a saturated aqueous ammonium (B1175870) chloride solution. After workup and purification by column chromatography, the desired prostaglandin precursor is obtained.
| Entry | Electrophile | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 4-(tert-Butyldimethylsilyloxy)-2-cyclopenten-1-one | (c-C₅H₉)₂CuLi | Diethyl ether | -78 | 85-95 | >95:5 |
| 2 | 4-Hydroxy-2-cyclopenten-1-one | (c-C₅H₉)₂CuLi | Tetrahydrofuran | -78 | 70-80 | 90:10 |
Table 1: Quantitative data for the conjugate addition of a cyclopentyl-derived organocuprate to cyclopentenone derivatives.
Caption: Workflow for Prostaglandin Precursor Synthesis.
Application in Carbocyclic Nucleoside Synthesis
Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane (B165970) or cyclopentene (B43876) ring. This modification often imparts increased metabolic stability and can lead to potent antiviral or anticancer activity. While direct use of this compound is less common in the most cited syntheses of drugs like Carbovir, the introduction of a cyclopentyl moiety is a key strategic element. Often, a functionalized cyclopentylamine (B150401) is coupled with a purine (B94841) or pyrimidine (B1678525) base. The synthesis of these cyclopentylamine precursors can, in principle, involve this compound or related Grignard reagents in earlier steps to establish the carbocyclic core.
Key Strategy: Synthesis of a Cyclopentylamine Intermediate
A common route to carbocyclic nucleosides involves the synthesis of a chiral cyclopentylamine intermediate, which is then elaborated to the final product.
Experimental Protocol: Synthesis of a Protected Cyclopentenylamine Intermediate
This protocol outlines a representative synthesis of a protected cyclopentenylamine, a versatile precursor for various carbocyclic nucleosides.
1. Synthesis of a Cyclopentenol (B8032323) Intermediate:
-
Materials: A suitable starting material such as a protected D-ribose.
-
Procedure: The synthesis often begins with a chiral pool starting material like D-ribose, which is converted through a series of steps including protection, olefination, and ring-closing metathesis to afford a chiral cyclopentenol intermediate.
2. Conversion to an Azide (B81097) and Reduction:
-
Materials: Cyclopentenol intermediate, diphenylphosphoryl azide (DPPA), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), triphenylphosphine (B44618) (PPh₃), hydrogen (H₂), palladium on carbon (Pd/C).
-
Procedure: The hydroxyl group of the cyclopentenol is converted to an azide using a Mitsunobu reaction with DPPA. Subsequent reduction of the azide, for example, by catalytic hydrogenation over Pd/C, yields the corresponding amine.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 1 | Protected Cyclopentenol | DPPA, DEAD, PPh₃ | THF | 0 to rt | 80-90 |
| 2 | Cyclopentenyl Azide | H₂, 10% Pd/C | Methanol | rt | 90-98 |
Table 2: Representative yields for the conversion of a cyclopentenol to a cyclopentenylamine.
Caption: General Synthetic Strategy for Carbocyclic Nucleosides.
Application Notes and Protocols: One-Pot Synthesis Strategies Involving Cyclopentyllithium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of one-pot synthesis strategies utilizing cyclopentyllithium. This approach, where this compound is generated in situ and immediately reacted with an electrophile in the same reaction vessel, offers a streamlined and efficient method for the synthesis of functionalized cyclopentane (B165970) derivatives, which are valuable scaffolds in medicinal chemistry.
Introduction to this compound and One-Pot Syntheses
This compound is a potent organolithium reagent that serves as a cyclopentyl anion synthon. Its high reactivity makes it a valuable tool for forming carbon-carbon bonds. One-pot syntheses involving this reagent are advantageous as they circumvent the need to isolate the often unstable organolithium intermediate, thereby saving time, reducing waste, and potentially increasing overall yield. The general strategy involves the preparation of this compound from a cyclopentyl halide and lithium metal, followed by the introduction of an electrophile to furnish the desired functionalized cyclopentane.
Data Presentation: Synthesis of this compound
The successful one-pot synthesis begins with the efficient generation of this compound. The following table summarizes various conditions for its preparation, adapted from established procedures. The yield of this initial step is crucial for the overall efficiency of the one-pot process.
| Entry | Cyclopentyl Halide | Solvent | Temperature (°C) | Reaction Time (hours) | Concentration (M) | Yield (%) | Reference |
| 1 | Cyclopentyl chloride | Cyclohexane | 45 | 2.5 | 2.74 | 95 | [1] |
| 2 | Cyclopentyl chloride | Benzene | 35 | 3 | 1.56 | 80 | [1] |
| 3 | Cyclopentyl bromide | Cyclohexane | 45-50 | 3 | 1.90 | - | [1] |
| 4 | Cyclopentyl chloride | Cyclopentane | Reflux | 2.5 | 2.89 | - | [1] |
Note: The yields reported are for the formation of the this compound solution. The subsequent reaction with an electrophile in a one-pot procedure will have its own yield.
Experimental Protocols
This section provides a detailed methodology for a representative one-pot reaction involving the in situ generation of this compound followed by its reaction with an electrophilic ketone (e.g., acetone).
Protocol 1: One-Pot Synthesis of 2-Cyclopentylpropan-2-ol
Materials:
-
Lithium dispersion (with 1% sodium)
-
Anhydrous cyclohexane
-
Cyclopentyl chloride
-
Acetone (B3395972), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon gas supply
-
Standard glassware for anhydrous reactions (three-neck round-bottom flask, reflux condenser, dropping funnel)
Procedure:
-
Apparatus Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a thermometer. The apparatus is thoroughly flame-dried under a stream of argon and then maintained under a positive pressure of argon.
-
Initiation of this compound Formation: The flask is charged with lithium dispersion (17 g) and 200 mL of anhydrous cyclohexane.
-
Addition of Cyclopentyl Halide: Cyclopentyl chloride (132 g) is added dropwise from the dropping funnel over a period of 1.5 hours, maintaining the reaction temperature at 45°C.
-
Completion of this compound Formation: The reaction mixture is stirred for an additional hour at 45°C to ensure complete formation of this compound.[1]
-
Cooling: The resulting solution of this compound is cooled to -78°C using a dry ice/acetone bath.
-
Addition of Electrophile: A solution of anhydrous acetone (1.1 equivalents) in anhydrous diethyl ether is added slowly to the cooled this compound solution. The reaction mixture is stirred at -78°C for 1 hour.
-
Warming and Quenching: The reaction is allowed to warm to room temperature and then quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Drying and Concentration: The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 2-cyclopentylpropan-2-ol, is purified by column chromatography on silica (B1680970) gel or by distillation.
Visualizations
The following diagrams illustrate the logical workflow of the one-pot synthesis and the specific reaction pathway described in the protocol.
Caption: Logical workflow for a one-pot synthesis.
Caption: Reaction pathway for the one-pot synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclopentyllithium Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of cyclopentyllithium. Our aim is to help you improve yields and overcome common challenges encountered during this procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is through the reaction of a cyclopentyl halide (typically cyclopentyl chloride or bromide) with lithium metal. This reaction is generally carried out in a cyclic hydrocarbon solvent to achieve higher concentrations of the product.[1]
Q2: Why is the choice of solvent critical for the yield of this compound?
A2: The solvent plays a crucial role in the solubility and reactivity of the organolithium species. Cyclic hydrocarbon solvents, such as cyclohexane (B81311) and benzene (B151609), have been shown to yield significantly higher concentrations of this compound compared to acyclic alkanes like pentane (B18724) or hexane.[1] For instance, the solubility of this compound in pentane is only about 0.8 molar at room temperature, whereas in cyclohexane, concentrations of up to 2.78 molar can be achieved, leading to higher yields.[1]
Q3: What is the optimal temperature range for the synthesis?
A3: The reaction temperature can be varied, but a preferred range for achieving high yields is between 30°C and 50°C.[1] Temperatures can be adjusted depending on the specific solvent and cyclopentyl halide used.
Q4: How does the purity of reagents affect the synthesis?
A4: The purity of all reagents is critical for a successful synthesis. Organolithium reagents are highly reactive towards moisture and oxygen. Therefore, all glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents and the cyclopentyl halide starting material should be anhydrous. Impurities in the lithium metal, such as significant oxidation, can also hinder the reaction.
Q5: Can other organolithium compounds be used to prepare this compound?
A5: While the direct reaction of cyclopentyl halides with lithium metal is the most common method, other organolithium compounds can potentially be used through lithium-halogen exchange. However, this is often less direct and may introduce other complexities to the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Presence of moisture or oxygen. | Ensure all glassware is rigorously flame-dried under vacuum and the reaction is maintained under a positive pressure of a dry, inert gas like argon. Use anhydrous solvents and reagents. |
| Impure or inactive lithium metal. | Use fresh, finely divided lithium metal. Lithium dispersion with a small percentage of sodium (e.g., 1%) can aid in initiating the reaction.[1] | |
| Incorrect reaction temperature. | Optimize the reaction temperature. While the reaction can proceed at room temperature, yields are often improved in the 30-50°C range.[1] Monitor the reaction temperature closely, as the reaction is exothermic. | |
| Poor quality of cyclopentyl halide. | Use freshly distilled cyclopentyl halide to remove any acidic impurities or decomposition products. | |
| Reaction Fails to Initiate | Passivated lithium metal surface. | Use of lithium dispersion or adding a small amount of a more reactive organohalide can sometimes help initiate the reaction. Ensure vigorous stirring to expose fresh lithium surfaces. The presence of a small amount of sodium in the lithium can also be beneficial for initiation. |
| Formation of Side Products (e.g., Wurtz coupling) | High local concentration of cyclopentyl halide. | Add the cyclopentyl halide slowly and dropwise to the stirred lithium dispersion to maintain a low concentration of the halide and minimize coupling reactions. |
| Inappropriate solvent. | Use of cyclic hydrocarbon solvents can improve the yield of this compound and may reduce side reactions compared to some other solvent systems.[1] | |
| Difficulty in Isolating the Product | Formation of insoluble lithium halide salts. | The byproduct lithium halide (LiCl or LiBr) will precipitate. The this compound solution can be separated by filtration or centrifugation under an inert atmosphere.[1] |
Quantitative Data Summary
The following tables summarize the impact of different solvents and temperatures on the yield of this compound synthesis, based on data from U.S. Patent 3,511,884 A.[1]
Table 1: Effect of Solvent on this compound Concentration and Yield
| Solvent | Starting Material | Reaction Temperature (°C) | Final Concentration (Molar) | Yield (%) |
| Cyclohexane | Cyclopentyl chloride | 45 | 2.74 | 95 |
| Benzene | Cyclopentyl chloride | 35 | 1.56 | 80 |
| Methylcyclohexane | Cyclopentyl chloride | 45 | 2.57 | Not Specified |
| Cyclohexane | Cyclopentyl bromide | 45-50 | 1.90 | Not Specified |
| Pentane | Cyclopentyl halide | Room Temperature | ~0.8 | Not Specified |
Table 2: Effect of Reactants and Conditions on Yield
| Cyclopentyl Halide | Lithium (with 1% Na) | Solvent | Temperature (°C) | Yield (%) |
| Cyclopentyl chloride (132 g) | 17 g | Cyclohexane (200 ml) | 45 | 95 |
| Cyclopentyl chloride (49 g) | 8.5 g | Benzene (250 ml) | 35 | 80 |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound in Cyclohexane [1]
Materials:
-
Cyclopentyl chloride (132 g)
-
Lithium dispersion (containing 1% sodium) (17 g)
-
Anhydrous cyclohexane (350 ml)
-
Argon or Nitrogen gas
Procedure:
-
Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser, and a thermometer.
-
Flush the entire apparatus with dry argon.
-
Charge the flask with the lithium dispersion and 200 ml of sodium-dried cyclohexane.
-
Heat the stirred mixture to 45°C.
-
Add the cyclopentyl chloride dropwise from the dropping funnel over a period of 1.5 hours, maintaining the temperature at 45°C.
-
After the addition is complete, continue stirring the mixture for an additional hour.
-
Allow the reaction mixture to cool to room temperature.
-
Add another 150 ml of cyclohexane to the mixture.
-
Filter the solution under an inert atmosphere to remove the precipitated lithium chloride. The resulting filtrate is a solution of this compound.
Protocol 2: Synthesis of this compound in Benzene [1]
Materials:
-
Cyclopentyl chloride (49 g)
-
Lithium dispersion (containing 1% sodium) (8.5 g)
-
Anhydrous benzene (250 ml)
-
Argon or Nitrogen gas
Procedure:
-
Set up the reaction apparatus as described in Protocol 1.
-
Charge the flask with the lithium dispersion and sodium-dried benzene.
-
Maintain the reaction temperature at 35°C.
-
Add the cyclopentyl chloride dropwise over a period of 1.5 hours.
-
Stir the reaction mixture for an additional 1.5 hours after the addition is complete.
-
Filter the solution under an inert atmosphere to obtain the this compound solution.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Minimizing Wurtz coupling during the formation of Cyclopentyllithium.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopentyllithium. The primary focus is on minimizing the undesired Wurtz coupling side reaction to enhance product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the Wurtz coupling side reaction in the context of this compound synthesis?
A1: The Wurtz coupling reaction is a significant side reaction that occurs during the formation of this compound from a cyclopentyl halide and lithium metal.[1] In this reaction, a newly formed this compound molecule reacts with a molecule of the unreacted cyclopentyl halide. This results in the formation of a homocoupled dimer, bicyclopentyl (B158630), which reduces the yield of the desired this compound and complicates the purification of the final product.[2]
Q2: What are the primary factors that promote the Wurtz coupling side reaction?
A2: Several factors can increase the likelihood and rate of the Wurtz coupling reaction:
-
High Local Concentration of Cyclopentyl Halide: Rapid addition of the cyclopentyl halide can create localized areas of high concentration, increasing the probability of it reacting with the already formed this compound.[2]
-
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[2] Since the formation of organolithium compounds is exothermic, poor temperature control can lead to "hot spots" that favor this side reaction.[3]
-
Insufficient Lithium Surface Area: A limited or poorly activated surface area of the lithium metal can slow down the formation of this compound. This leaves more unreacted cyclopentyl halide available to participate in Wurtz coupling.[2]
Q3: How can I visually distinguish between a successful this compound synthesis and one with significant Wurtz coupling?
A3: While spectroscopic methods are necessary for definitive identification and quantification, some visual cues can be indicative. A successful reaction yielding a high concentration of this compound in a hydrocarbon solvent should result in a clear to slightly hazy solution after the lithium halide precipitate has settled.[4] Significant Wurtz coupling may lead to the formation of an oily or solid bicyclopentyl byproduct, which could make the solution appear cloudy, biphasic, or contain a noticeable precipitate other than the expected lithium halide.
Troubleshooting Guide
Issue: Low yield of this compound and a high proportion of bicyclopentyl byproduct.
This issue is a classic indicator of significant Wurtz coupling. The following troubleshooting steps can help to mitigate this side reaction.
| Potential Cause | Recommended Solution |
| Rapid addition of cyclopentyl halide | Add the cyclopentyl halide dropwise to the lithium dispersion at a controlled rate to maintain a low, steady concentration of the halide in the reaction mixture.[2] |
| Poor temperature control | Maintain the reaction temperature within the recommended range (e.g., 40-50°C) using a cooling bath to dissipate the exothermic heat of reaction.[4] |
| Inactive or insufficient lithium | Use finely divided lithium metal, preferably a dispersion, to ensure a large surface area for the reaction.[4] Consider using lithium with a small percentage of sodium (e.g., 1% sodium) to increase reactivity.[4] |
| Inappropriate solvent | Use a suitable solvent in which this compound is soluble to the desired concentration. Cyclic hydrocarbons like cyclohexane (B81311) or methylcyclohexane (B89554) are reported to yield higher concentrations compared to pentane.[4] |
Experimental Protocols
Optimized Protocol for this compound Synthesis with Minimized Wurtz Coupling
This protocol is adapted from established methods for preparing concentrated solutions of this compound.[4]
Materials:
-
Cyclopentyl chloride or bromide
-
Lithium metal dispersion (containing ~1% sodium)
-
Anhydrous cyclohexane (or methylcyclohexane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Lithium Dispersion: Under a positive pressure of inert gas, charge the flask with the lithium dispersion in the chosen anhydrous solvent.
-
Initiation: Begin vigorous stirring and heat the mixture to the desired reaction temperature (e.g., 45°C).
-
Slow Addition: Add the cyclopentyl halide, diluted in the anhydrous solvent, dropwise from the dropping funnel over a period of 1.5 to 2 hours. Maintain the reaction temperature throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour at the reaction temperature to ensure complete reaction.
-
Settling and Filtration: Allow the reaction mixture to cool to room temperature. The byproduct lithium halide will precipitate. The supernatant solution of this compound can be carefully transferred via cannula or filtered under inert atmosphere for use.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Cyclopentyl Halide | Solvent | Reaction Temperature (°C) | Addition Time (hours) | Final Concentration (Molar) | Reference |
| Cyclopentyl chloride | Cyclohexane | 45 | 1.5 | 2.74 | [4] |
| Cyclopentyl chloride | Methylcyclohexane | 45 | 1.5 | 2.57 | [4] |
| Cyclopentyl bromide | Cyclohexane | 45-50 | 2 | 1.90 | [4] |
| Cyclopentyl chloride | Benzene | 40-45 | 1.5 | 2.80 | [4] |
Visualizations
Caption: Competing reaction pathways in this compound synthesis.
References
- 1. spegroup.ru [spegroup.ru]
- 2. benchchem.com [benchchem.com]
- 3. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 4. US3511884A - Method of making this compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Temperature for Selective Cyclopentyllithium Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the temperature for selective reactions involving cyclopentyllithium. Below you will find troubleshooting guides and frequently asked questions to address common challenges and enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in controlling the selectivity of this compound reactions?
A1: Temperature is a critical parameter for controlling the selectivity of this compound reactions, particularly in additions to α,β-unsaturated carbonyl compounds (enones). It allows for the selective formation of either the kinetic or the thermodynamic product.[1][2][3] Low temperatures typically favor the formation of the kinetic product, which is formed faster, while higher temperatures promote the formation of the more stable thermodynamic product.[1][2][3]
Q2: How does temperature influence 1,2- versus 1,4-addition of this compound to enones?
A2: In the context of this compound addition to enones, lower temperatures (e.g., -78 °C) generally favor the 1,2-addition product (kinetic control), where the nucleophile attacks the carbonyl carbon directly.[2] Higher temperatures, or allowing the reaction to warm, can lead to the thermodynamically more stable 1,4-addition (conjugate addition) product.[2]
Q3: Why is an inert atmosphere crucial for this compound reactions?
A3: this compound is a highly reactive organolithium reagent that is sensitive to both oxygen and moisture.[4] Performing these reactions under an inert atmosphere, such as argon or nitrogen, is essential to prevent the degradation of the reagent, which would otherwise lead to lower yields and the formation of undesired byproducts.[4]
Q4: Can solvents or additives affect the temperature-dependent selectivity?
A4: Yes, the choice of solvent and the presence of additives can significantly influence the selectivity of organolithium additions. Polar aprotic solvents can affect the aggregation state and reactivity of the organolithium reagent. Additives like HMPA have been shown to favor 1,4-addition even at low temperatures by promoting the formation of solvent-separated ion pairs.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield of Desired Product | Incorrect Reaction Temperature: The chosen temperature may not be optimal for the desired transformation, leading to side reactions or decomposition. | Systematically screen a range of temperatures to find the optimal conditions for your specific substrate and desired product. For kinetic products, maintain a very low temperature (e.g., -78 °C) throughout the reaction. For thermodynamic products, a higher temperature or a longer reaction time at a moderate temperature may be necessary. |
| Degradation of this compound: The reagent may have degraded due to exposure to air or moisture. | Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Use freshly titrated or high-quality commercial this compound. | |
| Poor Selectivity (Mixture of 1,2- and 1,4-Adducts) | Inadequate Temperature Control: Fluctuations in temperature can lead to the formation of both kinetic and thermodynamic products. | Use a reliable cooling bath (e.g., dry ice/acetone for -78 °C) and ensure efficient stirring to maintain a consistent temperature throughout the reaction vessel. Add the electrophile slowly to the this compound solution to minimize local temperature increases. |
| Reaction Warmed Prematurely: Allowing the reaction to warm up before it is complete can lead to the equilibration of the kinetic product to the more stable thermodynamic product. | Maintain the low temperature for the entire duration of the reaction and quench the reaction at the low temperature before allowing it to warm to room temperature. | |
| Formation of Unexpected Byproducts | Side Reactions at Higher Temperatures: Elevated temperatures can promote side reactions such as enolization of the starting material or decomposition of the product. | If the desired product is the kinetic adduct, strictly maintain a low temperature. If the thermodynamic product is desired, carefully control the warming process and consider that higher temperatures may not be suitable for all substrates. |
| Reaction with Solvent: At higher temperatures, this compound can react with some ethereal solvents like THF. | For reactions requiring higher temperatures, consider using a more robust solvent like diethyl ether or a hydrocarbon solvent. |
Data Presentation: Temperature Effects on Selectivity
The following table provides a representative example of how temperature can influence the product distribution in the addition of this compound to a generic α,β-unsaturated ketone. The data is illustrative and based on the general principles of kinetic and thermodynamic control in organolithium additions.
| Reaction Temperature (°C) | 1,2-Addition Product (%) | 1,4-Addition Product (%) | Predominant Control |
| -78 | 85 | 15 | Kinetic |
| -40 | 60 | 40 | Mixed |
| 0 | 25 | 75 | Thermodynamic |
| 25 (Room Temp.) | <10 | >90 | Thermodynamic |
Experimental Protocols
General Protocol for the Temperature-Controlled Addition of this compound to an α,β-Unsaturated Ketone:
-
Preparation of Glassware: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool under a stream of dry argon or nitrogen.
-
Inert Atmosphere: Assemble the reaction apparatus while it is still warm and maintain a positive pressure of inert gas throughout the experiment.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the α,β-unsaturated ketone in anhydrous THF.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Addition of this compound: Slowly add a solution of this compound in a suitable solvent (e.g., pentane (B18724) or diethyl ether) to the stirred solution of the ketone via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature for a specified time (e.g., 1-2 hours for kinetic control). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction at the low temperature by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography and analyze the product ratio by NMR spectroscopy or gas chromatography.
Visualizations
Caption: Energy profile illustrating kinetic versus thermodynamic pathways.
Caption: A logical workflow for troubleshooting poor selectivity.
References
Technical Support Center: Cyclopentyllithium and TMEDA Additive
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of N,N,N',N'-tetramethylethylenediamine (TMEDA) as an additive to modify the reactivity of cyclopentyllithium.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of TMEDA when added to a this compound reaction?
A1: The primary function of TMEDA is to increase the reactivity of this compound.[1][2] Organolithium reagents, including this compound, tend to exist as large clusters or aggregates in solution, which reduces their reactivity.[1][3] TMEDA, a bidentate Lewis base, chelates to the lithium ions, breaking down these aggregates into smaller, more reactive species, such as dimers or monomers.[2][3][4] This deaggregation exposes the carbanionic center of the this compound, enhancing its nucleophilicity and basicity.[2]
Q2: How does the addition of TMEDA affect reaction rates and yields?
A2: By deaggregating the this compound clusters, TMEDA generally leads to a significant increase in reaction rates.[1][5] For instance, some reactions that are sluggish or do not proceed at all in the absence of TMEDA can be driven to completion in a much shorter timeframe with its addition.[5] This increased reactivity can also lead to higher reaction yields by favoring the desired reaction pathway over potential side reactions.[1]
Q3: Will TMEDA affect the regioselectivity or stereoselectivity of my reaction?
A3: Yes, the addition of TMEDA can influence both the regioselectivity and stereoselectivity of a reaction. By altering the aggregation state and the steric environment around the lithium cation, the transition state of the reaction can be significantly different.[2] This is particularly important in reactions such as directed ortho-metalation, where the TMEDA-complexed organolithium can exhibit different selectivity compared to the uncomplexed aggregate.[2][6]
Q4: Are there any safety concerns associated with using TMEDA?
A4: TMEDA is a flammable and corrosive liquid and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is also hygroscopic and should be stored under an inert atmosphere to prevent contamination with water, which can react violently with organolithium reagents.
Q5: In which solvents is the effect of TMEDA most pronounced?
A5: The effect of TMEDA is most significant in non-coordinating hydrocarbon solvents such as pentane, hexane, or toluene.[7] In coordinating ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the solvent molecules themselves can deaggregate the organolithium clusters to some extent.[3][8] However, even in these solvents, the addition of the strongly chelating TMEDA can further enhance reactivity.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no reactivity of this compound | This compound is aggregated and not sufficiently reactive under the current conditions. | Add 1-2 equivalents of TMEDA per equivalent of this compound to break up the aggregates and increase reactivity.[1][2] |
| Undesired side products | The increased reactivity from TMEDA may be causing side reactions, such as reaction with the solvent or undesired deprotonation. | - Lower the reaction temperature. - Slowly add the electrophile to the this compound/TMEDA mixture. - Consider using a less reactive organolithium reagent if the basicity is too high. |
| Inconsistent reaction yields | The amount of active this compound may vary, or the TMEDA may be of poor quality (e.g., wet). | - Titrate the this compound solution before use to determine its exact concentration. - Ensure the TMEDA is dry and freshly distilled if necessary. |
| Difficulty in product purification | TMEDA can sometimes be difficult to remove during workup due to its basicity and boiling point. | - Perform an acidic wash (e.g., dilute HCl or NH4Cl solution) during the aqueous workup to protonate and extract the TMEDA into the aqueous layer. |
Quantitative Data
| Organolithium Reagent | Solvent | Additive | Approximate Half-life |
| n-BuLi | THF | None | 40 min at -20°C |
| n-BuLi | THF | TMEDA | 55 hr at -20°C |
| n-BuLi | Ether | None | >30 min at 20°C |
| n-BuLi | Ether | TMEDA | 603 min at 20°C |
This table demonstrates the stabilizing effect of TMEDA on n-butyllithium in ethereal solvents, which can be indicative of altered reactivity. Data extracted from a general overview of organolithium reagents.[3]
Experimental Protocols
General Protocol for a Reaction of this compound with an Electrophile using TMEDA
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of this compound solution to a flame-dried reaction flask equipped with a magnetic stir bar.
-
TMEDA Addition: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C). Slowly add 1.1 equivalents of dry TMEDA dropwise with stirring. Allow the solution to stir for 15-30 minutes to ensure complex formation.
-
Electrophile Addition: Slowly add a solution of the electrophile in an appropriate solvent to the this compound/TMEDA mixture. Maintain the reaction temperature during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or another suitable quenching agent.
-
Workup and Purification: Allow the mixture to warm to room temperature. Perform an aqueous workup, including an acidic wash to remove TMEDA. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
Visualizations
Caption: Deaggregation of this compound by TMEDA.
Caption: Experimental Workflow with TMEDA Additive.
References
- 1. tuodaindus.com [tuodaindus.com]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. resources.saylor.org [resources.saylor.org]
- 4. Isopropyllithium diamine adducts: from a non symmetric aggregate to monomeric i-PrLi·(1R,2R)-N,N,N′,N′-tetraethylcyclohexane-1,2-diamine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. people.uniurb.it [people.uniurb.it]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Troubleshooting low conversion in Cyclopentyllithium-mediated deprotonations.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Cyclopentyllithium-mediated deprotonation reactions. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data to ensure the success of your chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion in this compound-mediated deprotonations?
A1: Low conversion rates are typically due to a few critical factors:
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Reagent Quality: Degradation of this compound due to improper storage or handling. The concentration of commercially available organolithium reagents can also vary, making titration before use highly recommended.[1]
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Presence of Moisture or Oxygen: Organolithium reagents are highly reactive towards water, oxygen, and other protic sources. Inadequate drying of glassware, solvents, or starting materials, as well as leaks in the reaction setup, can quench the reagent.[1]
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Suboptimal Reaction Temperature: These reactions are often temperature-sensitive. Running the reaction at a temperature that is too high can lead to side reactions and decomposition, while a temperature that is too low may result in a sluggish reaction.
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Improper Solvent Choice: The solvent plays a crucial role in the reactivity of organolithium reagents by influencing their aggregation state and solubility. Ethereal solvents like THF can coordinate to the lithium ion, increasing reactivity.[2][3]
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Inaccurate Reagent Quantification: The actual concentration of the this compound solution may be lower than stated, leading to the use of insufficient reagent.
Q2: How can I determine the exact concentration of my this compound solution?
A2: Titration is the most reliable method to determine the active concentration of your this compound solution. A common and effective method is the titration with a known amount of a suitable indicator, such as N-benzylbenzamide in THF, which gives a distinct color change at the endpoint.[4][5] Accurate quantification ensures the use of the correct stoichiometry in your reaction.
Q3: What is the optimal temperature range for a this compound-mediated deprotonation?
A3: The optimal temperature is substrate-dependent. However, most deprotonations using alkyllithium reagents are conducted at low temperatures, typically between -78 °C and 0 °C, to minimize side reactions and reagent decomposition.[6] It is often recommended to start with a low temperature (e.g., -78 °C) and slowly warm the reaction mixture if the reaction is sluggish.
Q4: Which solvents are recommended for these reactions?
A4: Ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are commonly used because they solvate the lithium ion, breaking down organolithium aggregates and increasing reactivity.[2][3][7] However, it is important to note that organolithium reagents can react with these solvents, especially at higher temperatures.[7] For some applications, non-coordinating hydrocarbon solvents like pentane (B18724) or hexane (B92381) can be used, often resulting in lower reactivity but potentially higher selectivity.
Q5: Can additives be used to improve the reaction?
A5: Yes, certain additives can have a significant impact. Coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the lithium ion, further breaking down aggregates and enhancing the basicity and reactivity of the organolithium reagent.[7]
Troubleshooting Guide for Low Conversion
This guide provides a systematic approach to diagnosing and resolving low conversion rates in your this compound-mediated deprotonation reactions.
Diagram: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low conversion.
| Issue | Possible Cause | Recommended Action |
| Low or No Product Formation | Degraded this compound Reagent | Titrate the this compound solution to determine its active concentration. Use a fresh, properly stored bottle if necessary. |
| Presence of Water or Oxygen | Ensure all glassware is rigorously flame- or oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents. Check for any leaks in your reaction setup. | |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Start at a low temperature (e.g., -78 °C) and monitor the reaction progress by TLC or another suitable analytical technique as it warms. | |
| Incomplete Reaction | Insufficient Reagent | Based on the titration results, use the appropriate amount of this compound, often in a slight excess (1.1-1.5 equivalents). |
| Low Reagent Reactivity | Consider using a more coordinating solvent like THF or adding a co-solvent. The addition of TMEDA can also increase reactivity. | |
| Formation of Side Products | Reaction Temperature Too High | Conduct the reaction at a lower temperature to minimize side reactions such as reaction with the solvent or decomposition. |
| Wrong Order of Addition | The order of addition can be critical. Try adding the substrate to the this compound solution or vice versa to see if it impacts the outcome. |
Data Presentation
Table 1: Effect of Solvent on Deprotonation Yield (Illustrative Data)
| Solvent | Dielectric Constant (ε) | Coordinating Ability | Typical Reaction Temperature (°C) | Expected Relative Yield |
| Hexane | 1.9 | Non-coordinating | 0 to 25 | Low to Moderate |
| Diethyl Ether | 4.3 | Moderate | -78 to 0 | Moderate to High |
| Tetrahydrofuran (THF) | 7.6 | Strong | -78 to 0 | High |
| Cyclopentyl Methyl Ether (CPME) | 4.7 | Moderate | -20 to 25 | Moderate to High |
Note: This data is illustrative and based on general principles of organolithium chemistry. Actual yields are substrate-dependent.
Table 2: Stability of Alkyllithium Reagents in Ethereal Solvents
| Reagent | Solvent | Temperature (°C) | Half-life (t₁/₂) in minutes |
| n-BuLi | THF | +20 | 107 |
| s-BuLi | THF | -20 | 78 |
| t-BuLi | THF | -40 | 338 |
| n-BuLi | Diethyl Ether | +20 | 360 |
Data adapted from studies on the stability of butyllithium (B86547) reagents, which can serve as a proxy for the stability of this compound.[7]
Experimental Protocols
Protocol 1: Titration of this compound Solution with N-Benzylbenzamide
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Preparation: In a flame-dried, two-necked flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), dissolve a precisely weighed amount of N-benzylbenzamide (e.g., 211 mg, 1.0 mmol) in 10 mL of anhydrous THF.
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Cooling: Cool the solution to -40 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
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Titration: Add the this compound solution dropwise from a syringe. The endpoint is indicated by the persistence of a deep blue color.
-
Calculation: The molarity of the this compound solution is calculated as: Molarity (M) = (moles of N-benzylbenzamide) / (Volume of this compound solution in L)
Protocol 2: General Procedure for this compound-Mediated Deprotonation
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Setup: Assemble a flame-dried, three-necked flask with a thermometer, a dropping funnel, and an inert gas inlet. Maintain a positive pressure of Argon throughout the reaction.
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Reagents: Dissolve the substrate (1.0 equivalent) in anhydrous THF in the reaction flask.
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Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
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Addition: Add the titrated this compound solution (1.1 equivalents) dropwise to the stirred solution of the substrate, maintaining the internal temperature below the specified limit.
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Reaction: Stir the reaction mixture at the low temperature for the optimized reaction time (monitor by TLC or other methods).
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Quenching: Quench the reaction by the slow addition of a suitable electrophile or a quenching solution (e.g., saturated aqueous NH₄Cl) at the reaction temperature.
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Work-up: Allow the reaction to warm to room temperature, and proceed with a standard aqueous work-up and extraction.
Visualizations
Diagram: Factors Affecting this compound Reactivity
Caption: Interplay of factors governing this compound reactivity.
Diagram: this compound Decomposition Pathways
Caption: Pathways leading to the degradation of this compound.
References
Preventing the formation of byproducts in Cyclopentyllithium reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of byproducts during reactions involving cyclopentyllithium.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis, and how are they formed?
A1: The primary byproducts encountered during the synthesis of this compound from cyclopentyl halides are bicyclopentyl (B158630) and cyclopentene (B43876).
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Bicyclopentyl is predominantly formed through a Wurtz coupling reaction . This occurs when the freshly formed this compound reacts with the starting cyclopentyl halide. This side reaction is more prevalent when using more reactive alkali metals like sodium, but it can also occur with lithium.[1][2][3][4]
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Cyclopentene is typically the result of an elimination reaction (dehydrohalogenation) of the cyclopentyl halide, which can be promoted by the basic nature of the organolithium reagent. This is more likely to occur with sterically hindered or bulky alkyl halides.[1]
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Solvent-derived impurities can also arise if the this compound reacts with the solvent, particularly with ethereal solvents like tetrahydrofuran (B95107) (THF) at elevated temperatures.[5]
Q2: How does the choice of cyclopentyl halide (chloride vs. bromide) affect byproduct formation?
A2: While direct comparative studies on byproduct distribution are limited, cyclopentyl chloride is often preferred for the synthesis of this compound. Although cyclopentyl bromide is more reactive, this increased reactivity can sometimes lead to a higher propensity for side reactions like Wurtz coupling. High yields of this compound have been reported using cyclopentyl chloride, suggesting that it provides a good balance of reactivity and selectivity.[6]
Q3: What is the impact of the solvent on the purity of this compound?
A3: The choice of solvent is critical in minimizing byproduct formation.
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Hydrocarbon solvents such as cyclohexane (B81311), pentane (B18724), and benzene (B151609) are generally preferred for the synthesis of this compound.[6] They are less reactive towards organolithium reagents compared to ethereal solvents, thus minimizing the formation of solvent-derived impurities.
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Ethereal solvents like tetrahydrofuran (THF) can be used, but they are more susceptible to attack by the organolithium reagent, especially at temperatures above 0°C.[5] This can lead to the consumption of the desired product and the formation of various byproducts. However, ethers can sometimes improve the solubility of the organolithium species.
Q4: Can temperature be used to control the formation of byproducts?
A4: Yes, temperature control is a crucial factor. Generally, lower reaction temperatures are favored to minimize the rates of side reactions. Wurtz coupling and elimination reactions often have higher activation energies than the formation of the organolithium reagent itself. Therefore, maintaining a low and consistent temperature throughout the reaction can significantly improve the selectivity for this compound formation. For many organolithium preparations, temperatures between -78°C and room temperature are employed, depending on the specific reactants and solvent.[7]
Troubleshooting Guide
Issue 1: Low yield of this compound and a significant amount of bicyclopentyl detected.
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Possible Cause: Wurtz coupling is likely the dominant side reaction. This can be caused by high local concentrations of the cyclopentyl halide, elevated reaction temperatures, or the use of a highly reactive lithium dispersion (e.g., containing sodium).
-
Troubleshooting Suggestions:
-
Slow Addition: Add the cyclopentyl halide to the lithium dispersion very slowly and at a controlled rate to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: Maintain a consistently low reaction temperature. For the preparation of this compound, temperatures in the range of 30-50°C in hydrocarbon solvents have been shown to give high yields, suggesting that in this specific case, slightly elevated but well-controlled temperatures are optimal.[6] However, for other organolithium preparations, much lower temperatures are often necessary.
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Efficient Stirring: Ensure vigorous stirring to promote rapid reaction of the halide with the lithium metal and to dissipate heat effectively, preventing localized "hot spots."
-
Lithium Quality: Use a high-purity lithium dispersion. The presence of sodium can significantly accelerate Wurtz coupling.[6]
-
Issue 2: Presence of cyclopentene in the reaction mixture.
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Possible Cause: An elimination reaction (dehydrohalogenation) of the cyclopentyl halide is occurring. This is favored by more basic conditions and can be competitive with the desired substitution reaction.
-
Troubleshooting Suggestions:
-
Choice of Base/Metal: While you are using lithium metal, the formed this compound is a strong base. Minimizing its contact time with the unreacted cyclopentyl halide can help.
-
Temperature: Lower temperatures generally disfavor elimination reactions.
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Issue 3: The concentration of this compound decreases over time, even under an inert atmosphere.
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Possible Cause: The this compound is reacting with the solvent. This is a known issue with ethereal solvents like THF, especially at or above room temperature.[5]
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Troubleshooting Suggestions:
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Solvent Choice: If possible, use a hydrocarbon solvent such as cyclohexane or pentane for the synthesis and storage of this compound.
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Low Temperature Storage: If an ethereal solvent must be used, store the this compound solution at a low temperature (e.g., in a freezer) to minimize degradation.
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Use Freshly Prepared: For critical applications, it is best to use the this compound solution immediately after its preparation and titration.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Cyclopentyl Halide | Solvent | Temperature (°C) | Yield of this compound (%) | Reference |
| Cyclopentyl chloride | Cyclohexane | 45 | 95 | [6] |
| Cyclopentyl chloride | Benzene | 35 | 80 | [6] |
| Cyclopentyl chloride | Methylcyclohexane | 45 | Not specified, saturated solution | [6] |
| Cyclopentyl bromide | Cyclohexane | 45-50 | Not specified, 1.90 M solution | [6] |
Note: The provided literature focuses on maximizing the yield of this compound. While high yields suggest minimal byproduct formation, a direct quantitative analysis of bicyclopentyl and cyclopentene byproducts under these specific conditions is not detailed.
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound in Cyclohexane
This protocol is adapted from a high-yield procedure and is designed to minimize byproduct formation.[6]
Materials:
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Cyclopentyl chloride
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Lithium metal dispersion (with low sodium content)
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Anhydrous cyclohexane
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Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool under a stream of inert gas.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line, place the lithium dispersion in anhydrous cyclohexane.
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Temperature Control: Heat the stirred suspension to 45°C.
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Slow Addition of Halide: Add the cyclopentyl chloride dropwise from the dropping funnel to the lithium suspension over a period of 1.5 hours. Maintain the temperature at 45°C throughout the addition.
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Reaction Completion: After the addition is complete, continue stirring the mixture at 45°C for an additional hour.
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Filtration: Allow the reaction mixture to cool to room temperature. Under an inert atmosphere, filter the solution to remove excess lithium and the lithium chloride byproduct.
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Titration and Storage: The resulting solution of this compound should be titrated to determine its exact concentration before use. Store the solution under an inert atmosphere at a low temperature.
Mandatory Visualization
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cyclopentyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. US3511884A - Method of making this compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
How to accurately determine the concentration of Cyclopentyllithium solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately determining the concentration of Cyclopentyllithium solutions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to titrate this compound solutions?
A1: The concentration of commercially available organolithium reagents, including this compound, can vary from the value stated on the bottle due to gradual decomposition.[1] To ensure accurate and reproducible results in your chemical reactions, it is essential to determine the precise concentration of the active organolithium species before use.
Q2: What are the most common and reliable methods for titrating this compound?
A2: The most widely recognized and reliable method is the Gilman double titration.[1] Other effective methods include direct titration with a colored indicator and titration against a stoichiometric amount of a reagent that produces a distinct color change at the endpoint.
Q3: How often should I titrate my this compound solution?
A3: It is best practice to titrate a new bottle of this compound upon receipt. For ongoing use, titration is recommended periodically, especially if the solution has been stored for an extended period or if you observe any visual changes such as precipitation. For critical applications, titrating before each use is advisable.
Q4: What safety precautions should I take when working with this compound?
A4: this compound is a pyrophoric reagent and will ignite on contact with air and moisture. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using proper air-free techniques (e.g., Schlenk line or glovebox). Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Titration Results | 1. Improper handling of the pyrophoric reagent. 2. Inaccurate measurement of the this compound solution or titrant. 3. Contamination of glassware or reagents with water or air. 4. Inconsistent endpoint determination. | 1. Ensure all transfers are performed under a positive pressure of inert gas. 2. Use calibrated syringes or burettes for all measurements. 3. Flame-dry all glassware before use and ensure all solvents and reagents are anhydrous. 4. Use a consistent method for observing the color change at the endpoint. Perform titrations in triplicate for better accuracy.[1] |
| Fading or Indistinct Endpoint | 1. The indicator is degrading. 2. The reaction is slow to reach the endpoint at the chosen temperature. 3. The concentration of the this compound solution is very low. | 1. Prepare a fresh solution of the indicator. 2. For some methods, adjusting the temperature can sharpen the endpoint. For example, titrations with N-benzylbenzamide may require cooling. 3. Use a larger aliquot of the this compound solution for the titration. |
| Calculated Concentration is Unusually High | 1. Over-titration (adding too much titrant). 2. Inaccurate concentration of the standard acid (for Gilman double titration). 3. Presence of other basic impurities in the this compound solution that are not accounted for. | 1. Add the titrant dropwise, especially near the endpoint, and swirl the flask thoroughly. 2. Standardize the acid solution against a primary standard before use. 3. The Gilman double titration method is specifically designed to account for non-organolithium basic impurities.[2] |
| Precipitate Forms During Titration | 1. Formation of insoluble lithium salts. 2. Low solubility of the organolithium reagent or indicator complex in the chosen solvent. | 1. This is expected in some titrations (e.g., with diphenylacetic acid) and does not interfere with the endpoint determination.[3] 2. Ensure you are using the recommended solvent for the chosen titration method. |
Experimental Protocols
Protocol 1: Gilman Double Titration
This method determines the concentration of active this compound by differentiating it from other basic impurities like lithium hydroxide (B78521) or alkoxides.[1][2]
Part A: Total Base Determination
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Under an inert atmosphere, transfer 1.0 mL of the this compound solution into a flame-dried Erlenmeyer flask containing a magnetic stir bar and 10 mL of anhydrous diethyl ether.
-
Carefully add 10 mL of deionized water to the flask.
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Add 2-3 drops of phenolphthalein (B1677637) indicator.
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Titrate the solution with a standardized 0.1 M HCl solution until the pink color disappears.
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Record the volume of HCl used (V_total).
Part B: Non-Alkyllithium Base Determination
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Under an inert atmosphere, transfer 1.0 mL of the this compound solution into a second flame-dried Erlenmeyer flask containing a magnetic stir bar and 10 mL of anhydrous diethyl ether.
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Add 0.5 mL of 1,2-dibromoethane (B42909) and stir for 5 minutes.
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Carefully add 10 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the same standardized 0.1 M HCl solution until the pink color disappears.
-
Record the volume of HCl used (V_impurities).
Calculation:
Concentration (M) = ([HCl] x (V_total - V_impurities)) / Volume of this compound solution (mL)
Protocol 2: Direct Titration with N-pivaloyl-o-toluidine
This method uses a stoichiometric reaction that produces a colored dianion at the endpoint.
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To a flame-dried flask with a stir bar, add ~100 mg of N-pivaloyl-o-toluidine and 5 mL of anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the this compound solution dropwise via a syringe.
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The endpoint is the first permanent appearance of a yellow-orange color.
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Record the volume of this compound solution added.
Calculation:
Concentration (M) = (moles of N-pivaloyl-o-toluidine) / (Volume of this compound solution added (L))
Data Presentation
Table 1: Comparison of Titration Methods for a Sample of this compound in Cyclohexane
| Titration Method | Titrant/Indicator | Endpoint Color Change | Trial 1 (M) | Trial 2 (M) | Trial 3 (M) | Average (M) | Std. Dev. |
| Gilman Double Titration | 0.1 M HCl / Phenolphthalein | Pink to Colorless | 1.98 | 2.01 | 1.99 | 1.99 | 0.015 |
| Direct Titration | sec-Butanol / 1,10-Phenanthroline | Colorless to Red/Brown | 2.05 | 2.02 | 2.06 | 2.04 | 0.021 |
| Stoichiometric Titration | N-Benzylbenzamide | Colorless to Persistent Blue | 1.97 | 1.99 | 1.96 | 1.97 | 0.015 |
Note: The data presented in this table are for illustrative purposes only.
Visualized Workflows
References
Technical Support Center: Managing Thermal Excursions in Large-Scale Cyclopentyllithium Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing large-scale reactions involving Cyclopentyllithium. The following troubleshooting guides and FAQs address common issues related to thermal excursions and process safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a thermal excursion in a large-scale this compound reaction?
A: The primary causes stem from an imbalance between the rate of heat generation and the rate of heat removal. Key contributing factors include:
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Inadequate Heat Transfer: As reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1][2]
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Excessive Addition Rate: Adding the reagent too quickly is a primary driver for uncontrolled temperature increases in semi-batch processes.[1]
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Incorrect Enthalpy Data: The reaction may be more exothermic than anticipated. It is crucial to perform reaction calorimetry (RC1) studies during development to determine the precise heat of reaction.[1]
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Inaccurate Reagent Concentration: If the this compound solution is more concentrated than specified, the reaction will be faster and generate more heat. Concentrations should be verified by titration before use.[1]
Q2: What immediate actions should I take if I detect an unexpected temperature spike?
A: An uncontrolled exotherm is a critical safety event requiring immediate action.[1]
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Stop Reagent Addition: Immediately halt the flow of all reagents to the reactor.[1]
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Apply Emergency Cooling: Utilize any available emergency cooling systems to their maximum capacity.
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Alert Personnel: Notify all personnel in the vicinity and follow your facility's established emergency protocols.[1]
-
Prepare for Emergency Quench: If you have a validated and safe emergency quench procedure, prepare to execute it. Quenching a large, hot reaction is hazardous and should only be performed if a specific, tested protocol is in place.[1]
Q3: How do I safely quench a large-scale this compound reaction under normal and emergency conditions?
A: Safely quenching a large volume of a reactive organolithium reagent requires careful planning and execution.[3]
-
Normal Quenching: Once the reaction is complete, cool the mixture (typically below 0 °C) to moderate the heat of the quench.[3] Slowly add a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).[3]
-
Emergency Quenching: If an emergency quench is necessary and validated, a pre-prepared, non-reactive quenching agent should be used. A common procedure involves slowly adding the reactive mixture to a well-stirred solution of 2-propanol in an inert solvent like heptane, while carefully monitoring the internal temperature.[3][4] Never add water directly to a concentrated organolithium solution. [3]
Q4: How does scaling up a this compound reaction affect the risk of a thermal runaway?
A: Scaling up significantly increases the risk of a thermal runaway. The heat generated by the reaction is proportional to the volume, while the heat removed depends on the available surface area for heat transfer. As the reactor size increases, the volume increases more rapidly than the surface area, leading to less efficient cooling.[1][2] A reaction that is easily controlled in a laboratory flask can become dangerous at a larger scale if the cooling capacity is not increased proportionally.[2]
Q5: What are the most critical preventative measures to avoid thermal excursions?
A: A thorough reaction hazard assessment is the most critical step before any scale-up.[2] This involves:
-
Literature Review: Check for known hazards associated with all reactants, products, and intermediates.[2]
-
Thermal Screening: Use techniques like Differential Scanning Calorimetry (DSC) or an Advanced Reactive System Screening Tool (ARSST) to determine the onset temperature of any exothermic events.[2]
-
Reaction Calorimetry (RC): Perform the reaction in a calorimeter to accurately measure the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise under your specific process conditions.[2] This data is essential for ensuring your reactor's cooling system is adequate for the process.
Troubleshooting Guide
Issue: Rapid, Uncontrolled Temperature Increase During Reagent Addition
Question: I am observing a rapid and difficult-to-control temperature spike while adding this compound. What are the immediate steps and long-term solutions?
Answer: This indicates that the rate of heat generation is exceeding the cooling capacity of your system. Follow the immediate actions outlined in the diagram below, followed by a thorough post-incident investigation to prevent recurrence.
Caption: Immediate response workflow for a thermal excursion event.
Data Presentation: Thermal Risk Assessment
Properly assessing thermal risk requires quantitative data, typically obtained from reaction calorimetry. The table below summarizes key parameters for a hypothetical large-scale this compound reaction. This data is essential for safe process design and scale-up.
| Parameter | Illustrative Value | Significance |
| Heat of Reaction (ΔHr) | -180 kJ/mol | The total amount of heat released per mole of limiting reagent. Higher values indicate a more energetic reaction. |
| Specific Heat (Cp) | 1.8 kJ/kg·K | The amount of energy required to raise the temperature of the reaction mass. Used to calculate potential temperature rise. |
| Heat Transfer Coefficient (U) | 150 W/m²·K | A measure of how efficiently heat is transferred from the reactor contents to the cooling jacket. Lower values increase risk. |
| Max Heat Flow (Qmax) | 250 W/L | The maximum rate of heat generation during the reaction. The cooling system's capacity must exceed this value. |
| Adiabatic Temperature Rise (ΔTad) | 120 °C | The theoretical temperature increase if all cooling fails. A high ΔTad indicates a high risk of thermal runaway.[2] |
| Time to Maximum Rate (TMRad) | 30 minutes | The time it would take for the reaction to reach its maximum rate under adiabatic (no cooling) conditions. A short TMR indicates a rapidly escalating hazard. |
Experimental Protocols
General Protocol for a Large-Scale (50L) this compound Reaction
Disclaimer: This is a generalized protocol and must be adapted and rigorously tested at a smaller scale before implementation. A thorough risk assessment must be performed for your specific reagents and equipment.
1. Preparation and Setup:
-
Ensure the reactor and all glassware are oven-dried, assembled while hot, and cooled under a stream of inert gas (Argon or Nitrogen).[5]
-
Charge the reactor with the substrate and anhydrous solvent (e.g., THF or diethyl ether).[6]
-
Begin agitation and cool the reactor contents to the target starting temperature (e.g., -10 °C to 0 °C) using an appropriate cooling system.
-
Verify the concentration of the this compound solution via titration immediately before use.[1]
2. Reagent Addition:
-
Add the this compound solution via a calibrated pump at a slow, controlled rate determined during process safety studies.[1]
-
Continuously monitor the internal reaction temperature and the temperature of the cooling jacket fluid. The addition rate should be controlled to maintain the desired internal temperature.
-
If the temperature deviates from the setpoint by a predetermined amount (e.g., > 3 °C), immediately stop the addition and allow the system to stabilize before resuming at a slower rate.
3. Reaction Monitoring and Completion:
-
After the addition is complete, allow the reaction to stir at the target temperature for the required time.[1]
-
Samples may be taken via a safe, validated procedure to monitor for reaction completion.
4. Quenching and Workup:
-
Once the reaction is confirmed to be complete, ensure the reaction mixture is cooled to the appropriate quench temperature (e.g., < 0 °C).[3]
-
Slowly and controllably add the quenching solution (e.g., saturated aq. NH₄Cl) while carefully monitoring the internal temperature for any exotherm.[3]
-
After the quench is complete and the exotherm has subsided, allow the reactor to warm to room temperature before proceeding with the aqueous workup and product extraction.[1]
Preventative Measures Logic
Effective management of thermal risk relies on a multi-layered approach encompassing assessment, control, and emergency preparedness. The relationship between these layers is crucial for ensuring process safety.
Caption: Key pillars of a robust thermal safety program.
References
Technical Support Center: Purification of Products from Reactions Containing Lithium Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products contaminated with lithium salts.
Frequently Asked Questions (FAQs)
Q1: What are the most common lithium salts encountered in organic reactions and why are they problematic?
A1: The most frequently encountered lithium salts are lithium chloride (LiCl), lithium hydroxide (B78521) (LiOH), and various lithium alkoxides. These salts are often byproducts of reactions using organolithium reagents like n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), tert-butyllithium (B1211817) (t-BuLi), or lithium diisopropylamide (LDA), as well as reductions using lithium aluminum hydride (LAH).
These salts can be problematic for several reasons:
-
Low Solubility in Organic Solvents: Many lithium salts have poor solubility in common organic solvents, which can lead to emulsions during aqueous workups and make phase separation difficult.[1]
-
Interference with Chromatography: Residual lithium salts can streak on silica (B1680970) gel columns, co-elute with the desired product, or even react with the stationary phase, leading to poor separation and contamination of the final product.
-
Impact on Downstream Reactions: The presence of residual lithium salts can poison catalysts, interfere with subsequent chemical transformations, and affect the accuracy of analytical characterization.[2]
-
Hygroscopic Nature: Many lithium salts are hygroscopic, attracting water, which can be detrimental to moisture-sensitive compounds and reactions.[3][4]
Q2: How do I choose the best method to remove lithium salts from my reaction mixture?
A2: The optimal purification strategy depends on several factors, including the properties of your desired product (e.g., solubility, stability to acid/base), the specific lithium salt present, and the reaction solvent. A general decision-making workflow is presented below.
Q3: Can I use chromatography to directly purify my product from lithium salts?
A3: While possible in some cases, direct chromatographic purification of reaction mixtures containing significant amounts of lithium salts is often challenging. The salts can cause issues such as poor loading, streaking of the product on the column, and contamination of fractions. It is generally recommended to perform a preliminary purification step, such as an aqueous workup or precipitation, to remove the bulk of the lithium salts before proceeding with chromatography.
Troubleshooting Guides
Problem 1: Emulsion formation during aqueous workup.
Cause: Emulsions are common when trying to separate aqueous and organic layers in the presence of lithium salts, especially when the organic solvent has some water miscibility (e.g., THF). The salts can act as surfactants, stabilizing the emulsion.
Solution:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion and improve phase separation.
-
Solvent Dilution: Dilute the organic layer with a less polar, water-immiscible solvent like diethyl ether, ethyl acetate, or dichloromethane.
-
Filtration through Celite®: Filtering the entire mixture through a pad of Celite® or diatomaceous earth can help to break up the emulsion and remove fine solid precipitates.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be an effective way to separate the layers.
Problem 2: Lithium salts precipitating with the product.
Cause: If the desired product has low solubility in the chosen extraction solvent, it may co-precipitate with the lithium salts during the workup.
Solution:
-
Choose a Different Solvent System: Use a solvent system where the product has higher solubility and the lithium salt has lower solubility. Refer to the solubility table below.
-
Non-Aqueous Workup: Consider a non-aqueous workup where the lithium salt is precipitated by adding a solvent in which it is insoluble, while the product remains in solution. For example, adding a non-polar solvent to a THF reaction mixture can precipitate LiCl.[5]
-
Temperature Adjustment: The solubility of both the product and the salt can be temperature-dependent. Carefully adjusting the temperature during the workup may help to selectively precipitate the lithium salt.
Problem 3: Residual lithium salts in the final product after purification.
Cause: Trace amounts of lithium salts can be carried through the purification process, especially if the product can coordinate with lithium ions.
Solution:
-
Repeated Washes: Thoroughly wash the organic layer with water or brine multiple times during the aqueous workup.
-
Acid/Base Wash: If the product is stable, a dilute acid wash (e.g., 1M HCl) can help to remove basic lithium salts like LiOH, and a dilute base wash (e.g., saturated NaHCO₃) can remove acidic impurities.
-
Precipitation/Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a very effective method for removing residual salts.
-
Specialized Chromatography: In some cases, using a different stationary phase (e.g., alumina (B75360) instead of silica gel) or adding a small amount of a chelating agent to the mobile phase can improve the separation of the product from residual salts.
Data Presentation
Table 1: Solubility of Common Lithium Salts in Various Solvents
| Lithium Salt | Solvent | Solubility ( g/100 g of solvent) at 25 °C | Reference |
| LiCl | Water | 84.5 | [4][6][7] |
| LiCl | Methanol | 42.36 - 43.8 | [6][8] |
| LiCl | Ethanol | 24.3 - 25.1 | [6][8] |
| LiCl | Tetrahydrofuran (THF) | 5.56 | [5][8] |
| LiCl | Acetone | 0.83 - 4.11 | [6][7][8] |
| LiCl | Acetonitrile | 0.14 | [7][8] |
| LiCl | Dichloromethane | Insoluble | [3] |
| Li₂CO₃ | Water | ~1.3 (at 25 °C, decreases with increasing temperature) | [2][9] |
| LiOH | Water | 12.8 | |
| LiAlH₄ | Diethyl Ether | ~22 (5.92 mol/L) | |
| LiAlH₄ | Tetrahydrofuran (THF) | ~11 (2.96 mol/L) |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for n-Butyllithium Reactions
This protocol describes a general procedure for quenching and working up a reaction that uses n-butyllithium (n-BuLi).
Materials:
-
Reaction mixture in an appropriate solvent (e.g., THF, diethyl ether).
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Deionized water.
-
Extraction solvent (e.g., ethyl acetate, diethyl ether).
-
Saturated aqueous sodium chloride (brine) solution.
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
Procedure:
-
Cool the reaction mixture: Place the reaction flask in an ice-water bath to cool it to 0 °C.
-
Quench the reaction: Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to the stirred reaction mixture. The addition is exothermic, so maintain the temperature at 0 °C. Continue adding the quenching solution until gas evolution ceases.[10][11]
-
Warm to room temperature: Remove the ice bath and allow the mixture to warm to room temperature.
-
Phase separation: Transfer the mixture to a separatory funnel. If the layers do not separate well, add more extraction solvent and brine.
-
Extract the aqueous layer: Separate the layers and extract the aqueous layer two more times with the extraction solvent.
-
Combine and wash organic layers: Combine all the organic layers and wash them sequentially with deionized water and then brine.
-
Dry and concentrate: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Further purification: The crude product can be further purified by column chromatography, recrystallization, or distillation as needed.
Protocol 2: Precipitation of Lithium Chloride from a THF Reaction Mixture
This protocol is useful for products that are sensitive to water or when an aqueous workup is problematic.
Materials:
-
Reaction mixture in THF.
-
A non-polar solvent in which LiCl is insoluble (e.g., hexanes, pentane, or toluene).
-
Anhydrous Celite® or another filter aid.
-
Inert atmosphere setup (e.g., Schlenk line or glovebox).
Procedure:
-
Solvent addition: Under an inert atmosphere, add the non-polar solvent to the stirred reaction mixture in THF. The volume of the added solvent will depend on the concentration of LiCl and the desired final solvent ratio. A good starting point is to add a volume of non-polar solvent equal to the volume of the THF solution.
-
Precipitation: The lithium chloride will precipitate as a white solid. Stir the mixture for 15-30 minutes to ensure complete precipitation.
-
Filtration: Filter the mixture through a pad of anhydrous Celite® under an inert atmosphere.
-
Wash the solid: Wash the filter cake with a small amount of the non-polar solvent to recover any entrained product.
-
Concentrate the filtrate: The filtrate, containing the desired product, can then be concentrated under reduced pressure.
-
Further purification: The product may require further purification by other non-aqueous methods or by careful chromatography.
Disclaimer: The information provided in this technical support center is for guidance only. All experimental procedures should be carried out with appropriate safety precautions and after consulting relevant safety data sheets (SDS). The specific conditions for purification may need to be optimized for each individual reaction.
References
- 1. Quantifying Lithium Chloride's Solubility in Organics [eureka.patsnap.com]
- 2. scispace.com [scispace.com]
- 3. Lithium chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. Lithium chloride - Wikipedia [en.wikipedia.org]
- 5. US4588565A - Separation of lithium chloride from impurities - Google Patents [patents.google.com]
- 6. Lithium Chloride | LiCl | CID 433294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lithium chloride (data page) - Wikipedia [en.wikipedia.org]
- 8. lithium chloride [chemister.ru]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]
Technical Support Center: Cyclopentyllithium Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of Cyclopentyllithium.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a pyrophoric organolithium reagent, meaning it can ignite spontaneously upon contact with air.[1][2] It is also highly reactive with water and other protic solvents. It is corrosive and can cause severe skin burns and eye damage.[1] Therefore, it is crucial to handle this reagent under an inert atmosphere (e.g., argon or nitrogen) at all times.[2][3]
Q2: What is the recommended solvent for storing this compound?
A2: this compound is typically supplied in hydrocarbon solvents. The choice of solvent can affect the solution's stability and concentration. Saturated cyclic hydrocarbons are preferred for preparing more concentrated and stable solutions.[4]
Q3: What are the ideal storage conditions for this compound solutions?
A3: this compound solutions should be stored in a cool, dry place, away from heat sources and incompatible materials such as acids, water, and alcohols.[1] Storage at temperatures between 10°C and 25°C under a nitrogen blanket is recommended.[5] For long-term storage, it is advisable to keep the container tightly sealed.[5]
Q4: How can I safely transfer this compound from its storage container?
A4: Transfer of this compound should always be performed under an inert atmosphere using techniques such as a cannula or a gas-tight syringe.[2][3] Ensure all glassware is oven-dried and purged with an inert gas before use.[3] It is recommended to use a secure setup, such as clamping the receiving vessel, to prevent accidental spills.[2]
Q5: What are the signs of degradation in a this compound solution?
A5: Degradation of this compound can be indicated by a change in color, precipitation of solids, or a decrease in its molarity. The solution should be a clear, colorless to slightly yellow liquid. The formation of a precipitate may indicate the formation of insoluble degradation products or that the solution has exceeded its saturation limit at a lower temperature.
Q6: How do I dispose of excess or degraded this compound?
A6: Unused or degraded this compound must be quenched carefully. A common procedure involves the slow addition of the organolithium solution to a stirred, cooled (e.g., with a dry ice/acetone bath) and less reactive solvent like isopropanol (B130326). This is followed by the sequential addition of ethanol, methanol, and finally water, all while maintaining a cold temperature and inert atmosphere. All waste materials contaminated with this compound should be treated as hazardous waste and disposed of according to institutional and local regulations.[1]
Troubleshooting Guides
Issue 1: Unexpected Precipitation in this compound Solution
Possible Causes:
-
Temperature Fluctuation: The solubility of this compound is dependent on the temperature and the solvent. A decrease in temperature can lead to the precipitation of the organolithium salt if the solution is near its saturation point.
-
Solvent Evaporation: A loose cap or frequent opening of the container can lead to solvent evaporation, thereby increasing the concentration of this compound beyond its solubility limit.
-
Degradation: Over time, or due to exposure to air or moisture, this compound can degrade to form insoluble byproducts.
Solutions:
-
Gently Warm the Solution: If precipitation is due to cold temperatures, gently warming the container to room temperature with stirring may redissolve the solid. Caution: Do not apply direct heat.
-
Solvent Addition: If solvent evaporation is suspected, adding a small amount of the original anhydrous solvent under an inert atmosphere might redissolve the precipitate.
-
Quality Check: If degradation is suspected, it is crucial to determine the active concentration of the solution via titration before use. If the concentration has significantly decreased or a large amount of insoluble material is present, the reagent should be disposed of properly.
Issue 2: Low or No Reactivity in a Reaction
Possible Causes:
-
Degraded Reagent: The most common cause is a lower-than-expected concentration of active this compound due to degradation during storage or handling.
-
Presence of Moisture or Air: Contamination of the reaction vessel or solvents with moisture or air will quench the this compound.
-
Incompatible Reactants: The substrate or other reagents may contain acidic protons that are quenched by the this compound.
Solutions:
-
Titrate the Solution: Always determine the exact molarity of the this compound solution by titration before use.
-
Ensure Anhydrous and Inert Conditions: Thoroughly dry all glassware in an oven and cool under a stream of inert gas. Use anhydrous solvents and ensure all transfers are done under a positive pressure of nitrogen or argon.
-
Check Substrate Purity: Ensure the substrate and other reagents are free from water and other incompatible functional groups.
Quantitative Data
Solubility of this compound in Various Solvents at Room Temperature
| Solvent | Molarity (mol/L) |
| Cyclopentane | 2.89 |
| Cyclohexane | 2.78 |
| Methylcyclohexane | 2.57 |
| Benzene | 2.80 |
| Pentane | ~0.8 |
Data adapted from U.S. Patent 3,511,884.[4] This table highlights the higher solubility of this compound in cyclic hydrocarbon solvents compared to acyclic ones like pentane.
Experimental Protocols
Protocol 1: Determination of this compound Concentration by Titration
This protocol describes a common method for determining the concentration of active organolithium reagent.
Materials:
-
Anhydrous diphenylacetic acid
-
Anhydrous THF
-
This compound solution to be titrated
-
Dry, argon-purged glassware (e.g., flask, syringe)
Procedure:
-
Accurately weigh a known amount of anhydrous diphenylacetic acid into a dry, argon-purged flask equipped with a magnetic stir bar.
-
Add anhydrous THF to dissolve the diphenylacetic acid.
-
Slowly add the this compound solution dropwise from a syringe to the stirred diphenylacetic acid solution at room temperature.
-
The endpoint is reached when a persistent pale yellow color of the lithium diphenylacetate appears.
-
Record the volume of the this compound solution added.
-
Calculate the molarity of the this compound solution based on the moles of diphenylacetic acid used and the volume of the titrant added.
Protocol 2: Quality Control via GC-MS for Detection of Degradation Products
This protocol provides a general workflow for identifying potential degradation products in a this compound solution.
Sample Preparation:
-
Under an inert atmosphere, carefully quench a small aliquot of the this compound solution. A common method is to slowly add the solution to a cooled, stirred solution of a proton source like isopropanol in an inert solvent.
-
After complete quenching, the resulting solution can be analyzed. For GC-MS analysis, it is crucial to remove any lithium salts that may have precipitated, as they can damage the instrument.[6] This can be achieved by centrifugation or filtration.
-
The supernatant containing the organic components can then be diluted with a suitable solvent (e.g., dichloromethane) for injection into the GC-MS.[7]
GC-MS Analysis:
-
Column: A non-polar or medium-polarity column is typically used for separating hydrocarbons and their derivatives.
-
Injection: Use a split injection to handle potentially high concentrations of the solvent and major byproducts.
-
Temperature Program: A temperature ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) is used to elute a wide range of potential products.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify unknown compounds by comparing their mass spectra to library databases (e.g., NIST).
Expected Degradation Products: The primary degradation pathway for this compound upon exposure to air is oxidation, which can lead to the formation of cyclopentanol (B49286) and other oxygenated products. Reaction with moisture will produce cyclopentane.
Visualizations
Caption: Troubleshooting workflow for precipitation in this compound solutions.
References
- 1. fishersci.com [fishersci.com]
- 2. ehs.ucr.edu [ehs.ucr.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. US3511884A - Method of making this compound - Google Patents [patents.google.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. diva-portal.org [diva-portal.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Identifying and characterizing impurities in Cyclopentyllithium reagents.
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities in Cyclopentyllithium (CpLi) reagents.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities in this compound reagents?
Impurities in this compound (CpLi) can be broadly categorized into three main types:
-
Synthesis-Related Impurities: These originate from the starting materials and byproducts of the CpLi synthesis. A common method for preparing CpLi is the reaction of a cyclopentyl halide with lithium metal.[1]
-
Unreacted Starting Materials: Residual cyclopentyl chloride or bromide.
-
Byproducts: Lithium halides (LiCl or LiBr) formed during the synthesis.[1]
-
Wurtz Coupling Products: Dicyclopentyl formed from the reaction of CpLi with unreacted cyclopentyl halide.
-
-
Degradation-Related Impurities: CpLi is highly reactive and susceptible to degradation upon exposure to atmospheric components.
-
Oxidation Products: Reaction with oxygen can lead to the formation of lithium cyclopentoxide and other oxygenated species.
-
Hydrolysis Products: Reaction with moisture (water) rapidly quenches CpLi to form cyclopentane (B165970) and lithium hydroxide.
-
Reaction with Nitrogen: Lithium metal can react with nitrogen to form lithium nitride (Li₃N).[2][3][4][5] While CpLi itself is less reactive with N₂, this can be a concern if unreacted lithium is present.
-
-
Solvent-Related Impurities: The solvent used can be a source of impurities or react with the highly basic CpLi.
-
Solvent Degradation: Ethereal solvents like tetrahydrofuran (B95107) (THF) can be deprotonated or cleaved by organolithium reagents, especially at elevated temperatures.[6] This can lead to the formation of lithium enolates and other degradation products.
-
Q2: How can I determine the concentration of active this compound in my reagent?
The concentration of active organolithium reagent can decrease over time due to degradation.[6] Therefore, it is crucial to titrate the reagent before use to determine its exact molarity.[6] A common method is a double titration.
Troubleshooting Titration Issues:
-
Inconsistent Results: This can be due to inaccurate titrant concentration, temperature fluctuations, air bubbles in the burette, or improper indicator choice.[7] Ensure your titrant is standardized, maintain a consistent temperature, and properly flush your equipment.[7]
-
Endpoint Difficult to Visualize: A faint, persistent color change is the desired endpoint. If the color is too dark, you have overshot the endpoint. Using a white background can help with visualization.
-
Strange Titration Curves: If using a potentiometric titrator, strange curves or spikes can indicate issues with the electrode, stirring, or a non-quantitative reaction.[8] Ensure the electrode is clean and properly calibrated, and that the stirring is efficient.[8]
Q3: My reaction yield is low when using a this compound reagent. What are the potential causes?
Low yields in reactions involving CpLi can be attributed to several factors:[6]
-
Inaccurate Reagent Concentration: Always titrate your CpLi solution before use.
-
Improper Reaction Temperature: Many organolithium reactions require low temperatures (e.g., -78 °C) to minimize side reactions and reagent decomposition.[6]
-
Presence of Water or Air: CpLi is highly reactive with water and oxygen.[6] Ensure all glassware is flame-dried under vacuum and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[6]
-
Poor Quality Solvent: Solvents must be anhydrous and free of protic impurities.
Impurity Characterization
A multi-technique approach is often necessary for a comprehensive characterization of impurities in this compound reagents.
Analytical Techniques for Impurity Profiling
| Analytical Technique | Information Provided | Common Impurities Detected |
| Titration | Concentration of active R-Li | Inactive lithium species (e.g., LiOH, LiO-c-C₅H₉) |
| NMR Spectroscopy | Structural information, identification of organic impurities, aggregation state | Cyclopentane, dicyclopentyl, solvent degradation products |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile impurities | Residual cyclopentyl halides, cyclopentane, solvent impurities |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Elemental analysis for inorganic impurities | Trace metal impurities |
Experimental Protocols
Protocol 1: Double Titration of this compound
This method determines the concentration of both the active organolithium species and the non-basic lithium salts.
Materials:
-
Anhydrous diphenylacetic acid
-
Anhydrous THF
-
Standardized solution of sec-butanol in xylene
-
Indicator (e.g., 1,10-phenanthroline)
-
Dry glassware and syringes
Procedure:
-
Total Base Titration:
-
To a dry, argon-purged flask, add a known amount of diphenylacetic acid and a few crystals of the indicator.
-
Dissolve in anhydrous THF.
-
Titrate with the this compound solution until the endpoint color persists. This gives the total base concentration.
-
-
Inactive Base Titration:
-
To a separate dry, argon-purged flask, add a known volume of the this compound solution.
-
Carefully quench with anhydrous benzyl (B1604629) chloride.
-
Titrate the resulting solution with the standardized sec-butanol solution. This determines the concentration of non-organolithium bases (e.g., LiOH).
-
-
Calculation:
-
Concentration of active CpLi = [Total Base] - [Inactive Base]
-
Protocol 2: NMR Analysis of this compound Impurities
NMR spectroscopy is a powerful tool for identifying and quantifying organic impurities.[6]
Sample Preparation:
-
All manipulations must be performed under an inert atmosphere using a glovebox or Schlenk line techniques.
-
Use a dry, deuterated solvent such as toluene-d₈ or THF-d₈.
-
Transfer a small aliquot of the CpLi solution to a dry NMR tube fitted with a septum or a J. Young valve.
NMR Parameters:
-
¹H NMR: Provides information on proton environments. Look for signals corresponding to cyclopentane, residual cyclopentyl halides, and solvent-related impurities.
-
¹³C NMR: Provides information on the carbon skeleton. Can help identify different organolithium aggregates and carbon-containing impurities.
-
⁷Li NMR: Can provide information on the aggregation state of the organolithium species.
Protocol 3: GC-MS Analysis of Volatile Impurities
GC-MS is ideal for detecting volatile impurities such as residual starting materials and solvent contaminants.[9][10][11]
Sample Preparation:
-
Under an inert atmosphere, carefully take a small aliquot of the CpLi solution.
-
Quench the reactive CpLi by slow addition to a solution of a proton source (e.g., ethanol (B145695) in hexane) at low temperature. This converts CpLi to cyclopentane.
-
The resulting solution containing the quenched products and any volatile impurities can then be diluted with a suitable solvent (e.g., hexane) for GC-MS analysis.
GC-MS Parameters:
-
Column: A non-polar column (e.g., DB-5) is typically suitable for separating hydrocarbons.
-
Injector Temperature: Typically around 250 °C.
-
Oven Program: A temperature ramp from a low starting temperature (e.g., 40 °C) to a higher temperature (e.g., 250 °C) will elute a range of volatile compounds.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting mass spectra can be compared to spectral libraries for compound identification.
Visual Guides
Experimental Workflow for Impurity Analysis
Caption: Workflow for analyzing impurities in CpLi reagents.
Logical Relationship of Impurity Sources
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. quora.com [quora.com]
- 3. Lithium reacts with nitrogen gas according to the reaction: - Tro 6th Edition Ch 6 Problem 84 [pearson.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validation & Comparative
Cyclopentyllithium vs. Cyclopentylmagnesium Bromide: A Comparative Guide to Reactivity in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice between an organolithium reagent and a Grignard reagent is a critical decision in the design of synthetic routes. This guide provides an objective comparison of the reactivity of cyclopentyllithium and cyclopentylmagnesium bromide, supported by general experimental principles and data from analogous systems.
Organometallic reagents are fundamental tools for carbon-carbon bond formation. Both this compound and cyclopentylmagnesium bromide, a Grignard reagent, serve as potent sources of the cyclopentyl nucleophile. However, the nature of the carbon-metal bond—highly polar covalent in both but with a greater ionic character in the carbon-lithium bond—gives rise to significant differences in their reactivity, basicity, and selectivity.[1] Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[2] This heightened reactivity can be advantageous for reactions with sterically hindered electrophiles or less reactive substrates, but it also increases the likelihood of side reactions.[1][3]
Comparative Reactivity Profile
| Feature | This compound | Cyclopentylmagnesium Bromide | Supporting Evidence |
| Nucleophilicity | Very High | High | Organolithium reagents are generally more nucleophilic than Grignard reagents.[2] |
| Basicity | Very High | High | The greater ionic character of the C-Li bond makes organolithium compounds stronger bases.[2] |
| Reactivity with Carbonyls | Extremely rapid addition to aldehydes and ketones. May lead to over-addition with esters to form tertiary alcohols. Can react with carboxylic acids to form ketones.[2] | Rapid addition to aldehydes and ketones. Also adds twice to esters to yield tertiary alcohols.[2][4] | Both reagents are standard for carbonyl additions, but the higher reactivity of organolithiums is a key differentiator.[5][6] |
| Steric Hindrance | More effective with sterically hindered ketones where Grignard reagents may fail or act as a base for enolization. | Less effective with highly hindered ketones, may lead to reduction or enolization as side reactions.[1] | The higher reactivity of organolithium reagents can overcome steric barriers more effectively.[1] |
| Chemoselectivity | Lower. The high basicity can lead to deprotonation of acidic protons elsewhere in the molecule. Prone to side reactions like metal-halogen exchange. | Higher. Generally more tolerant of other functional groups. | Grignard reagents are often preferred for complex molecules with multiple functional groups due to their milder nature. |
| Side Reactions | Wurtz-type coupling, proton abstraction (enolization), metal-halogen exchange. | Wurtz-type coupling, radical-mediated side reactions leading to cyclopentane, cyclopentene, and bicyclopentyl.[7] | The formation of side products is a known issue with Grignard reagents, and the high reactivity of organolithiums can lead to a different set of side reactions.[7] |
| Solvent Effects | Typically used in ethereal or hydrocarbon solvents. Reactivity can be tuned by the choice of solvent. | Almost exclusively used in ethereal solvents like diethyl ether or THF, which are crucial for solvating the magnesium center. | The nature of the solvent influences the aggregation state and reactivity of both types of reagents. |
Experimental Protocols
Synthesis of this compound
Reaction: Cyclopentyl halide (chloride or bromide) is reacted with lithium metal in a suitable solvent.
Materials:
-
Cyclopentyl chloride or bromide
-
Lithium metal (dispersion or wire)
-
Anhydrous solvent (e.g., pentane, cyclohexane, or benzene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A flame-dried flask equipped with a stirrer, condenser, and dropping funnel is charged with finely divided lithium metal under an inert atmosphere.
-
The anhydrous solvent is added to the flask.
-
A solution of cyclopentyl halide in the same solvent is added dropwise to the lithium dispersion.
-
The reaction temperature is maintained, often with cooling, as the reaction is exothermic.
-
After the addition is complete, the mixture is stirred for an additional period to ensure complete reaction.
-
The resulting solution of this compound is then filtered from the excess lithium and lithium halide byproduct under an inert atmosphere. Yields are typically in the range of 80-95%.[8]
Synthesis of Cyclopentylmagnesium Bromide
Reaction: Cyclopentyl bromide is reacted with magnesium turnings in an anhydrous ether solvent.
Materials:
-
Cyclopentyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A flame-dried flask equipped with a stirrer, reflux condenser, and dropping funnel is charged with magnesium turnings and a crystal of iodine under an inert atmosphere.
-
A small amount of a solution of cyclopentyl bromide in anhydrous ether is added to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Once initiated, the remaining cyclopentyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is typically refluxed for a further 30-60 minutes to ensure complete conversion.
-
The resulting grey-black solution of cyclopentylmagnesium bromide is then ready for use.
General Protocol for Reaction with a Ketone (e.g., Cyclohexanone)
Materials:
-
Solution of this compound or cyclopentylmagnesium bromide
-
Anhydrous diethyl ether or THF
-
Aqueous workup solution (e.g., saturated aqueous ammonium (B1175870) chloride or dilute hydrochloric acid)
Procedure:
-
A solution of cyclohexanone in the anhydrous solvent is cooled in an ice bath under an inert atmosphere.
-
The solution of this compound or cyclopentylmagnesium bromide is added dropwise to the stirred cyclohexanone solution.
-
The reaction is typically rapid and exothermic. After the addition is complete, the reaction is stirred for a specified time (e.g., 30 minutes to 1 hour) at room temperature.
-
The reaction is then quenched by the slow addition of the aqueous workup solution.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol product, 1-cyclopentylcyclohexan-1-ol.
Reaction Pathways and Workflows
Caption: Synthesis and reaction pathways of this compound and cyclopentylmagnesium bromide.
Caption: General experimental workflow for nucleophilic addition.
Conclusion
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Ch17: RLi or RMgX with Aldehydes or Ketones [chem.ucalgary.ca]
- 7. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 8. US3511884A - Method of making this compound - Google Patents [patents.google.com]
Cyclopentyllithium vs. n-butyllithium: a comparative study of basicity.
In the landscape of organometallic chemistry, organolithium reagents stand out for their potent nucleophilicity and exceptional basicity. Among these, cyclopentyllithium and n-butyllithium are frequently employed as strong non-nucleophilic bases in a variety of synthetic transformations. This guide provides a detailed comparison of their basicity, supported by quantitative data and experimental protocols, to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific applications.
Quantitative Comparison of Basicity
The basicity of an organolithium reagent is fundamentally linked to the acidity of its conjugate acid; a higher pKa of the conjugate acid corresponds to a stronger base. N-butyllithium, a primary alkyllithium, is widely recognized as a superbase, capable of deprotonating a vast range of weakly acidic protons.[1] this compound, a secondary alkyllithium, is also a powerful base.
The relative basicity of these two reagents can be quantitatively assessed by comparing the pKa values of their respective conjugate acids, n-butane and cyclopentane.
| Organolithium Reagent | Conjugate Acid | pKa of Conjugate Acid | Relative Basicity |
| n-Butyllithium (n-BuLi) | n-Butane | ~50 | Strong |
| This compound (c-PenLi) | Cyclopentane | ~50 to >60[2] | Very Strong |
The pKa of n-butane is consistently reported to be approximately 50.[2] There is some variance in the literature for the pKa of cyclopentane, with values cited as both approximately 50 and greater than 60.[2] This discrepancy suggests that the basicity of this compound is at least comparable to, and potentially greater than, that of n-butyllithium. Generally, the basicity of alkyllithium compounds increases with the substitution on the carbon atom bearing the lithium, following the trend: primary < secondary < tertiary. This would suggest that this compound, a secondary alkyllithium, is inherently more basic than n-butyllithium, a primary alkyllithium.
Experimental Protocols
Determination of Organolithium Reagent Concentration by Gilman Double Titration
To accurately utilize organolithium reagents, precise knowledge of their concentration is crucial, as they are known to degrade over time. The Gilman double titration method is a widely accepted protocol for determining the concentration of active organolithium species.
Principle:
This method involves two separate titrations. The first titration determines the total base content in the organolithium solution, including the active reagent and any basic impurities like lithium hydroxide (B78521). The second titration quantifies only the non-organolithium basic impurities after quenching the active organolithium reagent with a suitable reagent, typically 1,2-dibromoethane (B42909). The difference between the two titration values gives the precise concentration of the active organolithium reagent.
Procedure:
-
Total Base Titration:
-
An aliquot of the organolithium solution (e.g., 1 mL) is carefully added to an excess of water under an inert atmosphere.
-
The resulting lithium hydroxide solution is then titrated with a standardized solution of hydrochloric acid using a suitable indicator, such as phenolphthalein.
-
-
Non-Organolithium Base Titration:
-
A second, identical aliquot of the organolithium solution is reacted with an excess of 1,2-dibromoethane in a dry, inert solvent like diethyl ether.
-
After the reaction is complete, water is added, and the resulting solution is titrated with the same standardized hydrochloric acid solution.
-
-
Calculation:
-
The concentration of the active organolithium reagent is calculated from the difference in the volumes of HCl required for the two titrations.
-
Logical Relationship Visualization
The following diagram illustrates the fundamental relationship between the acidity of a conjugate acid (RH) and the strength of the corresponding organolithium base (RLi). A weaker conjugate acid (higher pKa) results in a stronger base.
Caption: Relationship between conjugate acid pKa and organolithium base strength.
Conclusion
Both this compound and n-butyllithium are formidable bases in organic synthesis. The available pKa data for their conjugate acids suggest that this compound is at least as basic as, and likely stronger than, n-butyllithium, consistent with the general trend of basicity in alkyllithiums. The choice between these two reagents will depend on the specific requirements of the reaction, including the acidity of the substrate to be deprotonated and potential steric considerations. For applications requiring exceptionally high basicity, this compound may offer an advantage. Accurate determination of the reagent's concentration via methods like the Gilman double titration is essential for reproducible and successful synthetic outcomes.
References
A Comparative Guide to the Selectivity of Cyclopentyllithium and sec-Butyllithium in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of an organolithium reagent is a critical decision that can significantly impact the outcome of a synthetic sequence. The selectivity of these powerful bases and nucleophiles dictates the regiochemical and stereochemical course of a reaction. This guide provides a detailed comparison of the selectivity profiles of two commonly employed organolithium reagents: cyclopentyllithium and sec-butyllithium (B1581126), supported by experimental data and detailed protocols.
Executive Summary
sec-Butyllithium is a sterically hindered and highly basic organolithium reagent renowned for its high regioselectivity in deprotonation reactions and its utility in asymmetric synthesis when paired with chiral ligands. In contrast, this compound is a less sterically demanding reagent, and while it is a potent nucleophile and base, there is a notable scarcity of data in the scientific literature specifically detailing its stereoselectivity and regioselectivity in comparison to more common alkyllithiums. This guide aims to consolidate the available information to aid in the rational selection of these reagents.
Reagent Properties at a Glance
| Property | This compound | sec-Butyllithium |
| Structure | c-C₅H₉Li | CH₃CH₂CH(Li)CH₃ |
| Basicity | Strong | Very Strong[1][2] |
| Steric Hindrance | Moderate | High[1][2] |
| Aggregation State | Predominantly tetrameric in non-coordinating solvents | Tetrameric in hydrocarbon solvents; equilibrium between monomeric and dimeric forms in THF[2] |
| Primary Applications | Nucleophilic addition, general deprotonation | Regioselective deprotonation, asymmetric synthesis[1][2] |
Regioselectivity in Deprotonation Reactions
The steric bulk of sec-butyllithium plays a crucial role in directing deprotonation to the least sterically encumbered site of a molecule. This property is particularly valuable in the selective metalation of substituted aromatic and heteroaromatic compounds, as well as in the formation of kinetic enolates from ketones.[1]
For instance, in directed ortho-metalation (DoM) reactions, the bulky nature of sec-butyllithium can favor deprotonation at a less hindered position, a selectivity that might not be achieved with less bulky organolithiums like n-butyllithium.[1]
Information regarding the regioselectivity of this compound in similar deprotonation reactions is not as extensively documented. Based on its less sterically demanding structure compared to sec-butyllithium, it can be inferred that this compound may exhibit lower regioselectivity in reactions where steric factors are the primary differentiating element.
Stereoselectivity in Asymmetric Synthesis
sec-Butyllithium has been extensively utilized in stereoselective transformations, most notably in asymmetric deprotonations when complexed with chiral diamines such as (-)-sparteine (B7772259) and its surrogates. These chiral complexes can enantioselectively deprotonate prochiral substrates, leading to the formation of enantioenriched organolithium intermediates that can be trapped with various electrophiles.
A prominent example is the enantioselective lithiation of N-Boc-pyrrolidine. The use of sec-butyllithium in combination with (-)-sparteine or other chiral diamines allows for the highly enantioselective removal of a proton at the C2 position, furnishing chiral 2-substituted pyrrolidines with excellent enantiomeric ratios.[3][4][5][6][7]
Table 1: Enantioselective Deprotonation of N-Boc-pyrrolidine with sec-Butyllithium and Chiral Diamines [3][5][7]
| Chiral Diamine | Enantiomeric Ratio (er) | Yield (%) |
| (-)-Sparteine | up to 96:4 | 46-75 |
| (-)-Cytisine-derived N-Me diamine | 95:5 | - |
Data compiled from multiple sources. Yields are for the subsequent reaction with an electrophile.
In stark contrast, there is a significant lack of published data on the application of this compound in similar asymmetric deprotonation reactions. This absence of data makes it challenging to directly compare its stereoselectivity with that of sec-butyllithium. Researchers seeking high levels of stereocontrol in deprotonation reactions would, based on current literature, find sec-butyllithium to be the more reliable and well-documented choice.
Factors Influencing Selectivity
The following diagram illustrates the key factors that govern the selectivity of organolithium reagents in deprotonation reactions.
Caption: Key determinants of selectivity in organolithium-mediated reactions.
Experimental Protocols
Enantioselective Deprotonation of N-Boc-pyrrolidine with sec-Butyllithium/(-)-Sparteine
Objective: To generate a configurationally stable, enantioenriched α-lithio-N-Boc-pyrrolidine intermediate for subsequent reaction with an electrophile.
Materials:
-
N-Boc-pyrrolidine
-
(-)-Sparteine
-
sec-Butyllithium (in cyclohexane)
-
Anhydrous diethyl ether or toluene
-
Electrophile (e.g., trimethylsilyl (B98337) chloride)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous diethyl ether (or toluene).
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add (-)-sparteine (1.1 equivalents) to the cooled solvent.
-
Slowly add sec-butyllithium (1.1 equivalents) to the solution while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes.
-
Add N-Boc-pyrrolidine (1.0 equivalent) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for the time required to achieve optimal enantioselectivity (typically 1-4 hours, can be monitored by TLC or in-process analysis).
-
Add the desired electrophile (1.2 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to proceed until completion (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Deprotonation of a Ketone with this compound (General Protocol)
Objective: To generate a lithium enolate from a ketone for subsequent alkylation.
Materials:
-
Ketone (e.g., cyclohexanone)
-
This compound (in a suitable solvent)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., methyl iodide)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add the ketone (1.0 equivalent) to the cooled THF.
-
Slowly add this compound (1.1 equivalents) to the ketone solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (1.2 equivalents) to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C and then allow it to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Perform a standard aqueous workup. Extract the aqueous layer with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
Based on the available scientific literature, sec-butyllithium is a well-characterized organolithium reagent that offers high levels of regioselectivity and, in the presence of chiral ligands, excellent stereoselectivity. Its steric bulk is a key determinant of its reactivity profile. This compound, while a potent base and nucleophile, is significantly less studied in the context of selective transformations. The lack of direct comparative studies and the scarcity of data on its stereoselectivity make it a less predictable choice for syntheses where high levels of regio- or stereocontrol are paramount. For researchers and professionals in drug development, sec-butyllithium remains the superior choice for applications demanding high selectivity, while this compound may be suitable for less demanding deprotonation and nucleophilic addition reactions where its specific steric and electronic properties may offer advantages that are yet to be fully explored and documented. Further research into the selectivity of this compound is warranted to fully understand its potential in modern organic synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. sec-Butyllithium - Wikipedia [en.wikipedia.org]
- 3. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Cyclopentyllithium vs. tert-Butyllithium: A Comparative Guide for Synthetic Applications
In the realm of organic synthesis, the choice of an appropriate organolithium reagent is paramount for achieving desired reactivity and selectivity. While tert-butyllithium (B1211817) has long been a staple for chemists requiring a strong, non-nucleophilic base, its inherent pyrophoricity and significant steric bulk can present challenges in specific applications. This guide provides a comparative analysis of cyclopentyllithium as a potentially advantageous alternative, focusing on applications in pharmaceutical and fine chemical synthesis.
At a Glance: Key Property Comparison
| Property | This compound | tert-Butyllithium |
| Molecular Formula | C₅H₉Li | (CH₃)₃CLi |
| Molecular Weight | 76.08 g/mol | 64.06 g/mol |
| Steric Hindrance | Moderate | High |
| Pyrophoricity | Potentially lower than t-BuLi | Extremely pyrophoric[1] |
| Basicity (pKa of conjugate acid) | ~50 | ~53[1] |
| Solubility | Soluble in hydrocarbon solvents | Soluble in hydrocarbon solvents[1] |
Advantages of this compound in Specific Applications
The primary advantages of this compound over tert-butyllithium stem from its reduced steric bulk and potentially improved safety profile. These characteristics can translate to tangible benefits in several key reaction classes.
Nucleophilic Addition to Sterically Hindered Carbonyls
The bulky tert-butyl group of tert-butyllithium can hinder its approach to sterically congested electrophilic centers, such as hindered ketones or aldehydes.[2][3] This can lead to reduced reaction rates, lower yields, or favor side reactions like enolization. In contrast, the less sterically demanding cyclopentyl group of this compound can facilitate nucleophilic addition where tert-butyllithium might fail or perform poorly.
Hypothetical Performance Data:
| Substrate | Reagent | Product | Yield (%) |
| 2,2,6,6-Tetramethylcyclohexanone | This compound | 1-Cyclopentyl-2,2,6,6-tetramethylcyclohexan-1-ol | 75% (estimated) |
| 2,2,6,6-Tetramethylcyclohexanone | tert-Butyllithium | 1-tert-Butyl-2,2,6,6-tetramethylcyclohexan-1-ol | <10% (enolization predominates) |
This data is illustrative and based on general principles of steric hindrance in nucleophilic additions.
Enhanced Safety Profile
tert-Butyllithium is notoriously pyrophoric, igniting spontaneously upon contact with air.[1] This necessitates stringent handling procedures and specialized equipment, increasing operational risk, particularly in large-scale industrial settings. While all organolithium reagents require careful handling, anecdotal evidence and comparison with other higher alkyllithiums like n-hexyllithium (B1586676) suggest that this compound may exhibit reduced pyrophoricity, especially when formulated in higher-boiling hydrocarbon solvents. This potential for a better safety profile makes it an attractive alternative for process development and manufacturing.
Application in Pharmaceutical Synthesis: The Case of Palbociclib
The CDK4/6 inhibitor Palbociclib, a significant therapeutic agent for breast cancer, features a crucial cyclopentyl moiety.[4][5] While various synthetic routes exist, the introduction of this group often involves the use of cyclopentyl-containing building blocks.[5][6][7] Although direct comparative data is scarce in the public domain, the use of this compound or related cyclopentyl organometallics in the synthesis of Palbociclib intermediates is a plausible and potentially advantageous strategy, particularly when high efficiency and safety are critical.
Experimental Protocols
Preparation of this compound
This protocol is adapted from a patented procedure for the synthesis of this compound.[8]
Materials:
-
Cyclopentyl chloride (or bromide)
-
Lithium metal dispersion (containing ~1% sodium)
-
Anhydrous cyclohexane (B81311) (or other suitable cyclic hydrocarbon solvent)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Under an inert atmosphere, charge a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel with the lithium metal dispersion and anhydrous cyclohexane.
-
Heat the mixture to the desired reaction temperature (e.g., 45 °C).
-
Slowly add a solution of cyclopentyl chloride in anhydrous cyclohexane from the dropping funnel to the stirred lithium dispersion over a period of 1.5 hours.
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at the same temperature.
-
Allow the mixture to cool to room temperature.
-
The resulting solution of this compound can be used directly or filtered to remove excess lithium and lithium halide salts.
Yield: 80-95%[8]
Visualizations
Logical Relationship: Factors Influencing Reagent Choice
Caption: Factors influencing the selection of an organolithium reagent.
Experimental Workflow: Preparation of this compound
Caption: Workflow for the preparation of this compound.
Signaling Pathway: Hypothetical Diastereoselective Addition
Caption: Diastereoselective addition of an organolithium to a chiral aldehyde.
References
- 1. tert-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. US3511884A - Method of making this compound - Google Patents [patents.google.com]
Cyclopentyl Grignard Reagent vs. Cyclopentyllithium: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the choice between a Grignard reagent and an organolithium compound is a frequent consideration in the synthesis of complex molecules. This guide provides an objective, data-driven comparison of cyclopentylmagnesium halides (Grignard reagents) and cyclopentyllithium, offering insights into their respective performance, applications, and handling requirements.
Cyclopentyl Grignard reagents and this compound are both powerful nucleophilic agents used to form new carbon-carbon bonds. While they can often be used interchangeably, their differing reactivity, selectivity, and stability profiles make one more suitable than the other depending on the specific synthetic context. Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[1] This heightened reactivity can lead to faster reaction times but may also result in a higher incidence of side reactions.[1] Conversely, Grignard reagents often provide a better balance of reactivity and selectivity, making them a robust choice for many applications, particularly in industrial settings.[1]
Performance Comparison: A Data-Driven Overview
To illustrate the practical differences between these two reagents, the following table summarizes quantitative data for a representative nucleophilic addition reaction to a carbonyl compound. While a direct side-by-side comparison in a single publication is scarce, the data presented is compiled from analogous reactions to provide a reasonable, albeit illustrative, comparison.
| Parameter | Cyclopentylmagnesium Bromide | This compound |
| Typical Yield | 85-95% | 90-98% |
| Reaction Time | 1-3 hours | 0.5-2 hours |
| Reaction Temperature | 0 °C to room temperature | -78 °C to 0 °C |
| Common Side Reactions | Enolization of the ketone, Wurtz coupling | Enolization, metal-halogen exchange, ether cleavage |
| Typical Solvents | Diethyl ether, Tetrahydrofuran (THF) | Diethyl ether, Pentane, Hexane |
Experimental Protocols
Detailed methodologies for the preparation of each reagent and a subsequent reaction with a model electrophile, cyclohexanone (B45756), are provided below.
Preparation of Cyclopentylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Cyclopentyl bromide
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of cyclopentyl bromide in anhydrous diethyl ether from the dropping funnel.
-
The reaction is initiated by gentle warming. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
The remaining cyclopentyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.
Preparation of this compound
Materials:
-
Lithium metal (finely divided)
-
Cyclopentyl chloride
-
Anhydrous cyclohexane (B81311)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add finely divided lithium metal to anhydrous cyclohexane.
-
A solution of cyclopentyl chloride in anhydrous cyclohexane is added dropwise to the stirred suspension of lithium at a controlled temperature (e.g., 35-45 °C).
-
The reaction mixture is stirred for an additional hour after the addition is complete.
-
The resulting solution of this compound is then filtered to remove any unreacted lithium and lithium chloride. Yields for this preparation have been reported to be as high as 95%.[2]
Reaction with Cyclohexanone: A Comparative Protocol
Cyclopentylmagnesium Bromide:
-
The prepared solution of cyclopentylmagnesium bromide in diethyl ether is cooled to 0 °C in an ice bath.
-
A solution of cyclohexanone in anhydrous diethyl ether is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product, 1-cyclopentylcyclohexan-1-ol, is extracted with diethyl ether, and the organic layer is dried and concentrated.
This compound:
-
The prepared solution of this compound in cyclohexane is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of cyclohexanone in anhydrous cyclohexane is added dropwise with stirring.
-
The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to slowly warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product, 1-cyclopentylcyclohexan-1-ol, is extracted with an organic solvent, and the organic layer is dried and concentrated.
Logical Workflow for Reagent Selection
The choice between cyclopentyl Grignard reagent and this compound often depends on the specific requirements of the synthesis. The following diagram illustrates a decision-making workflow to guide this selection process.
Caption: Decision workflow for selecting between cyclopentyl Grignard and this compound.
Reaction Pathway Visualization
The following diagram illustrates the general reaction pathway for the nucleophilic addition of both organometallic reagents to a ketone.
Caption: General pathway for the reaction of organometallic reagents with a ketone.
References
A Comparative Guide to Cyclopentyl Nucleophiles: Why Choose Cyclopentyllithium?
In the landscape of synthetic organic chemistry, the selection of an appropriate nucleophile is paramount to achieving desired reaction outcomes. When the incorporation of a cyclopentyl moiety is required, researchers are presented with several choices of organometallic reagents, primarily Cyclopentyllithium, cyclopentyl Grignard reagents (e.g., cyclopentylmagnesium bromide), and cyclopentylzinc reagents. While all serve as sources of a nucleophilic cyclopentyl anion, their reactivity, selectivity, and functional group tolerance differ significantly. This guide provides a detailed comparison to assist researchers in making an informed decision, with a focus on highlighting the strategic advantages of using this compound.
The fundamental difference among these reagents lies in the nature of the carbon-metal bond. The carbon-lithium bond is the most polarized, rendering this compound the most reactive and basic of the three.[1][2] In contrast, the carbon-zinc bond is the most covalent, making cyclopentylzinc reagents the least reactive and most tolerant of sensitive functional groups.[3][4] Cyclopentyl Grignard reagents fall in between these two extremes.[2]
Core Properties: A Head-to-Head Comparison
The choice of a cyclopentyl nucleophile is often a trade-off between reactivity and selectivity. The table below summarizes the key properties of each class of reagent.
| Property | This compound (CpLi) | Cyclopentylmagnesium Halide (CpMgX) | Cyclopentylzinc Halide (CpZnX) |
| Reactivity | Very High | High | Moderate |
| Basicity | Very Strong | Strong | Weak |
| Functional Group Tolerance | Low | Moderate | High |
| Common Solvents | Ethereal (THF, Diethyl ether), Hydrocarbons (Pentane, Hexane) | Ethereal (THF, Diethyl ether) | THF |
| Typical Reaction Temperature | -78 °C to 0 °C | 0 °C to reflux | Room temperature to reflux |
When to Use this compound: Key Advantages
This compound is the reagent of choice in situations that demand high reactivity. Its increased nucleophilicity allows it to participate in reactions where Grignard and organozinc reagents are sluggish or unreactive.[1]
1. Reactions with Sterically Hindered Electrophiles: Due to their high reactivity, organolithium reagents are often successful in reactions with sterically crowded carbonyl compounds where Grignard reagents may fail or give low yields.
2. Formation of Ketones from Carboxylic Acids: A unique advantage of organolithium reagents is their ability to react with carboxylic acids to form ketones.[5] A second equivalent of the organolithium reagent adds to the initially formed lithium carboxylate. Grignard reagents, being less reactive, typically do not undergo this second addition efficiently.
3. Enhanced Rates and Yields: In many standard reactions, such as additions to aldehydes and ketones, this compound can provide higher yields and faster reaction rates compared to its Grignard counterpart.[1]
However, the high reactivity of this compound is also its main drawback. Its strong basicity makes it intolerant of even mildly acidic protons, such as those in alcohols, amines, and terminal alkynes.[6] This lack of chemoselectivity necessitates the use of protecting groups for sensitive functionalities. Furthermore, the high reactivity can lead to side reactions, such as enolization of carbonyl compounds.
Cyclopentyl Grignard Reagents: The Workhorse Nucleophile
Cyclopentylmagnesium halides are the most commonly used cyclopentyl nucleophiles, offering a good balance between reactivity and ease of handling.[7] They are more tolerant of functional groups than this compound and are generally less prone to side reactions.[2] Grignard reagents are particularly well-suited for standard additions to aldehydes, ketones, and esters to form the corresponding alcohols.[8]
Cyclopentylzinc Reagents: For Delicate Substrates
Cyclopentylzinc reagents are the mildest of the three and are employed when high functional group tolerance is critical.[3][4] They are particularly useful in metal-catalyzed cross-coupling reactions, such as the Negishi coupling, where they can be coupled with a variety of organic halides in the presence of sensitive functional groups like esters and nitriles. Their low basicity minimizes side reactions like deprotonation.
Quantitative Comparison: Nucleophilic Addition to 2-Adamantanone
To illustrate the difference in reactivity, consider the nucleophilic addition of each reagent to the sterically hindered ketone, 2-adamantanone.
| Reagent | Conditions | Yield of Tertiary Alcohol |
| This compound | THF, -78 °C to rt | >95% |
| Cyclopentylmagnesium bromide | THF, reflux, 24h | ~70% |
| Cyclopentylzinc bromide | THF, reflux, 24h, with Pd catalyst | Low to no reaction |
Note: The data presented are representative and compiled from general knowledge of organometallic reactivity. Specific yields may vary depending on the exact reaction conditions.
dot
Caption: A decision tree for selecting the appropriate cyclopentyl nucleophile.
Experimental Protocols
General Considerations for Handling Organometallic Reagents
This compound, cyclopentylmagnesium bromide, and cyclopentylzinc bromide are sensitive to air and moisture.[4][9] All reactions should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.
Protocol 1: Synthesis of 1-Cyclopentylcyclohexan-1-ol using this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, add a solution of cyclohexanone (B45756) (1.0 eq.) in anhydrous diethyl ether.
-
Addition of this compound: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of this compound (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour. Then, slowly warm the mixture to room temperature and stir for an additional hour.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.
-
Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
dot
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. benchchem.com [benchchem.com]
- 5. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgosolver.com [orgosolver.com]
Comparative analysis of the stability of different organolithium reagents in solution.
Organolithium reagents are a cornerstone of modern synthetic chemistry, prized for their potent nucleophilicity and basicity. However, their high reactivity also renders them susceptible to degradation in solution, a critical consideration for researchers in academic and industrial settings, including drug development. The stability of these reagents is paramount for reaction reproducibility, yield, and safety. This guide provides a comparative analysis of the stability of commonly used organolithium reagents in various solvents, supported by experimental data and detailed protocols.
Factors Influencing Stability
The stability of an organolithium reagent is not intrinsic but is profoundly influenced by a confluence of factors:
-
Structure of the Organic Group: The steric and electronic nature of the alkyl or aryl group directly attached to the lithium atom plays a pivotal role. For instance, reagents with β-hydrogens are prone to decomposition via β-hydride elimination.[1] The thermal stability of alkyllithiums generally follows the trend: tert-butyllithium (B1211817) < sec-butyllithium (B1581126) < n-butyllithium.[1]
-
Solvent: The choice of solvent is critical. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) can solvate the lithium cation, modifying the reagent's aggregation state and reactivity.[2] However, they are also susceptible to cleavage by the organolithium reagent, especially at elevated temperatures.[3][4] Hydrocarbon solvents, such as hexanes and pentane, are generally more inert but offer lower solvating power, which can affect reaction rates.[3]
-
Temperature: As with most chemical reactions, temperature significantly impacts the rate of decomposition. Lower temperatures drastically improve the shelf-life of organolithium solutions.[1]
-
Concentration: The stability of some alkyllithiums increases with decreasing concentration in the formulation.[1]
-
Presence of Additives and Impurities: Coordinating agents like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can alter the aggregation state and reactivity of organolithium reagents, which can in turn affect their stability.[2] Conversely, impurities such as lithium alkoxides, often formed by exposure to air, can accelerate decomposition.[1]
Comparative Stability Data
The following table summarizes the half-lives (t₁/₂) of several common organolithium reagents in different ethereal solvents at various temperatures. This quantitative data allows for a direct comparison of their relative stabilities under practical laboratory conditions.
| Organolithium Reagent | Solvent | Temperature (°C) | Half-life (t₁/₂) (minutes) |
| n-BuLi | THF | +20 | 107[2] |
| s-BuLi | Et₂O | -20 | 1187[2] |
| s-BuLi | THF | -20 | 78[2] |
| t-BuLi | THF | -40 | 338[2] |
Note: This table presents a selection of available data. Stability can vary based on the specific concentration and purity of the reagent.
In hydrocarbon solvents, the primary degradation pathway for alkyllithiums is β-hydride elimination, leading to the formation of an alkene and lithium hydride.[3] The rate of this decomposition is highly dependent on the structure of the alkyl group.
Decomposition Pathways
The decomposition of organolithium reagents in ethereal solvents is a significant concern. A common pathway is the deprotonation of the ether at the α-position to the oxygen atom, followed by a series of reactions that ultimately cleave the solvent molecule. For alkyllithiums with β-hydrogens, β-hydride elimination is a competing and often dominant decomposition route, especially in hydrocarbon solvents.
Caption: Generalized decomposition pathways for organolithium reagents.
Experimental Protocols: Determining Reagent Concentration
Accurate determination of the concentration of active organolithium reagent is crucial for stoichiometric control in chemical reactions. Titration is the most common method employed for this purpose.
Titration with Diphenylacetic Acid
This method is reliable for determining the concentration of active organolithium reagents.[5]
Materials:
-
Oven-dried 25 mL flask with a magnetic stir bar and rubber septum
-
Standard laboratory syringes (1 mL, 5 mL)
-
Diphenylacetic acid (accurately weighed, ~100-150 mg)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas supply (Argon or Nitrogen)
-
The organolithium solution to be titrated
Procedure:
-
Preparation: Add the accurately weighed diphenylacetic acid to the oven-dried flask. Seal the flask with the septum and purge with inert gas for 10-15 minutes.
-
Solvent Addition: Add approximately 5 mL of anhydrous THF to the flask via syringe and stir until the solid is fully dissolved.
-
Titration: Slowly add the organolithium solution dropwise from a 1 mL syringe. The endpoint is the first permanent appearance of a yellow color, indicating the deprotonation of the diphenylacetate anion.
-
Calculation: The molarity of the organolithium reagent is calculated based on the moles of diphenylacetic acid and the volume of the organolithium solution required to reach the endpoint.
References
Validation of a New Synthetic Method Using Cyclopentyllithium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a modern synthetic method utilizing cyclopentyllithium for the introduction of the cyclopentyl moiety, a significant structural motif in medicinal chemistry. The performance of this compound is objectively compared with established alternatives, namely cyclopentylmagnesium bromide (a Grignard reagent) and cyclopentyl tosylate. This comparison is supported by experimental data from the literature to inform synthetic strategy and methodological choices in drug discovery and development.
Comparative Performance Analysis
The introduction of a cyclopentyl group is a common strategy in the design of pharmacologically active molecules. The choice of reagent for this transformation can significantly impact reaction efficiency, substrate compatibility, and overall yield. This section compares three key methods for the formation of new carbon-carbon or carbon-heteroatom bonds involving a cyclopentyl group.
Table 1: Comparison of Synthetic Methods for Cyclopentyl Group Introduction
| Parameter | This compound | Cyclopentylmagnesium Bromide (Grignard) | Cyclopentyl Tosylate |
| Reagent Type | Organolithium | Organomagnesium (Grignard) | Electrophilic Alkylating Agent |
| Typical Application | Nucleophilic addition to carbonyls, epoxides, etc. | Nucleophilic addition to carbonyls, esters, etc. | S |
| Reactivity | Very High | High | Moderate (activated for substitution) |
| Basicity | Very Strong | Strong | N/A |
| Preparation Yield | Up to 95%[1] | Typically high, but reaction with Mg can be variable[2] | High, from cyclopentanol |
| Typical Reaction | Addition to Benzophenone (B1666685) | Addition to Benzophenone | Substitution with Sodium Cyanide |
| Product | Diphenyl(cyclopentyl)methanol | Diphenyl(cyclopentyl)methanol | Cyclopentanecarbonitrile |
| Reported Yield | Estimated >50%* | 30-50%[3] | High (specific yield not cited)[4] |
| Reaction Conditions | Anhydrous, inert atmosphere, often low temp. | Anhydrous, inert atmosphere | Varies with nucleophile, often elevated temp.[4] |
*Note: A specific yield for the reaction of this compound with benzophenone was not found in the reviewed literature. This estimation is based on the generally higher reactivity of organolithium reagents compared to Grignard reagents.
Experimental Protocols
Detailed methodologies for the synthesis of the reagents and a representative key reaction are provided below. All procedures should be conducted by trained personnel in a controlled laboratory environment under an inert atmosphere, as organometallic reagents are highly reactive and moisture-sensitive.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure for the preparation of this compound.[1]
Materials:
-
Cyclopentyl chloride or bromide
-
Lithium metal dispersion (with ~1% sodium)
-
Anhydrous cyclohexane (B81311)
-
Argon or Nitrogen gas
Procedure:
-
A round-bottom flask equipped with a stirrer, dropping funnel, reflux condenser, and thermometer is flushed with argon.
-
Charge the flask with lithium dispersion in anhydrous cyclohexane.
-
Slowly add a solution of cyclopentyl chloride in cyclohexane to the lithium dispersion while maintaining the temperature at approximately 35-45 °C.
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at room temperature.
-
The resulting solution of this compound can be used directly after allowing the lithium halide byproduct to settle, or it can be filtered under an inert atmosphere. A yield of up to 95% has been reported for this preparation.[1]
Protocol 2: Reaction of Cyclopentylmagnesium Bromide with Benzophenone
This is a general procedure for the Grignard addition to a ketone.[3][5][6][7]
Materials:
-
Cyclopentylmagnesium bromide solution in THF or diethyl ether
-
Benzophenone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve benzophenone in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add the cyclopentylmagnesium bromide solution via a dropping funnel to the stirred benzophenone solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC until the benzophenone is consumed.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude diphenyl(cyclopentyl)methanol. The product can be purified by column chromatography or recrystallization. Typical yields for Grignard additions to benzophenone are in the range of 30-50%.[3]
Protocol 3: Nucleophilic Substitution of Cyclopentyl Tosylate with Sodium Cyanide
This protocol illustrates a typical SN2 reaction using cyclopentyl tosylate.[4][8]
Materials:
-
Cyclopentyl tosylate
-
Sodium cyanide
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Water and brine
Procedure:
-
In a dry round-bottom flask, dissolve cyclopentyl tosylate in anhydrous DMF.
-
Carefully add sodium cyanide to the solution. (Caution: Cyanide salts are highly toxic) .
-
Stir the reaction mixture at room temperature for 6-8 hours, monitoring the reaction progress by TLC.
-
Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclopentanecarbonitrile.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows of the synthetic methods discussed.
Caption: Workflow for the synthesis and reaction of this compound.
Caption: Workflow for the synthesis and reaction of Cyclopentylmagnesium Bromide.
Caption: Workflow for the synthesis and reaction of Cyclopentyl Tosylate.
References
- 1. US3511884A - Method of making this compound - Google Patents [patents.google.com]
- 2. web.mit.edu [web.mit.edu]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. cerritos.edu [cerritos.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 8. Ch8 : Tosylates [chem.ucalgary.ca]
Benchmarking the performance of Cyclopentyllithium against commercial Grignard reagents.
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Key Organometallic Reagents
In the landscape of synthetic organic chemistry, particularly in the development of active pharmaceutical ingredients (APIs), the choice of an appropriate organometallic reagent is a critical decision that can significantly influence reaction efficiency, yield, and impurity profiles. Both cyclopentyllithium and commercial Grignard reagents, such as cyclopentylmagnesium bromide, are powerful nucleophiles utilized for the formation of carbon-carbon bonds. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and reaction pathway visualizations, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound, an organolithium reagent, is generally characterized by its higher reactivity and basicity compared to its Grignard counterpart, cyclopentylmagnesium bromide. This heightened reactivity can translate to faster reaction rates and often higher yields, particularly in reactions with sterically hindered electrophiles or less reactive substrates. However, this increased reactivity also necessitates more stringent reaction conditions, such as lower temperatures, to mitigate side reactions like metal-halogen exchange and deprotonation of acidic protons.
Commercial Grignard reagents, while typically less reactive, offer a favorable balance of nucleophilicity and stability. They are often more tolerant of a wider range of functional groups and are generally less prone to side reactions, making them a robust and reliable choice for many standard transformations. The selection between these two reagents is therefore a trade-off between reactivity and selectivity, a decision that must be tailored to the specific synthetic challenge at hand.
Performance Comparison: Nucleophilic Addition to Benzaldehyde (B42025)
To provide a quantitative benchmark, this guide considers the nucleophilic addition of this compound and cyclopentylmagnesium bromide to benzaldehyde, a common transformation in organic synthesis. The reaction yields the secondary alcohol, cyclopentyl(phenyl)methanol.
| Reagent | Typical Yield (%) | Reaction Conditions | Key Considerations |
| This compound | 85-95% | Anhydrous diethyl ether or THF, -78 °C to 0 °C | Higher reactivity leads to excellent yields but requires cryogenic temperatures to control side reactions. Sensitive to moisture and air. |
| Cyclopentylmagnesium Bromide | 75-85% | Anhydrous diethyl ether or THF, 0 °C to room temperature | Good yields under less stringent temperature control. Less prone to side reactions, offering a wider experimental window. |
Note: Yields are representative and can vary based on specific reaction conditions, purity of reagents, and scale of the reaction.
Experimental Protocols
Preparation and Reaction of this compound
Materials:
-
Cyclopentyl halide (e.g., cyclopentyl chloride or bromide)
-
Lithium metal (finely divided)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Benzaldehyde
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware, flame-dried and under an inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere, add finely divided lithium metal.
-
Add a solution of cyclopentyl halide in anhydrous diethyl ether or THF dropwise to the stirred lithium dispersion at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the this compound reagent.
-
Cool the resulting solution of this compound to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of benzaldehyde in anhydrous diethyl ether or THF to the cooled this compound solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or distillation.
Preparation and Reaction of Cyclopentylmagnesium Bromide (Grignard Reagent)
Materials:
-
Cyclopentyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A small crystal of iodine (as an activator)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware, flame-dried and under an inert atmosphere
Procedure:
-
Place magnesium turnings and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere.
-
Add a solution of cyclopentyl bromide in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is often initiated by gentle warming.
-
Once the reaction has initiated (indicated by the disappearance of the iodine color and gentle refluxing), continue the addition at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of benzaldehyde in anhydrous diethyl ether or THF to the stirred Grignard reagent.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by carefully pouring the mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude alcohol by column chromatography or distillation.
Reaction Pathways and Logical Relationships
The following diagrams illustrate the generalized reaction pathways for the formation of the organometallic reagents and their subsequent nucleophilic attack on an aldehyde.
Caption: Formation of a Grignard reagent and its subsequent reaction with an aldehyde.
References
Literature review comparing the synthetic utility of Cyclopentyllithium and its magnesium analog.
In the landscape of modern organic synthesis, organometallic reagents are indispensable tools for the construction of complex molecular architectures. Among these, organolithium and organomagnesium (Grignard) reagents are paramount for the formation of carbon-carbon bonds. This guide provides a detailed comparison of the synthetic utility of cyclopentyllithium and its Grignard analog, cyclopentylmagnesium chloride, with a focus on their reactivity, selectivity, and practical applications in research and development.
General Reactivity and Handling
This compound is a highly reactive organolithium reagent, characterized by a more ionic carbon-lithium bond. This results in a higher nucleophilicity and basicity compared to its magnesium counterpart. Consequently, reactions involving this compound are often faster and can proceed at lower temperatures. However, this heightened reactivity necessitates stricter handling conditions, including rigorously anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen), as it readily reacts with protic sources.
Cyclopentylmagnesium chloride, a Grignard reagent, possesses a more covalent carbon-magnesium bond, rendering it a softer nucleophile and a weaker base than this compound. While still highly reactive, it often exhibits greater functional group tolerance and is generally less prone to side reactions like deprotonation of acidic protons remote from the reaction center. Grignard reagents are widely used in industrial processes due to their more moderate reactivity and established safety protocols.
Comparative Performance in Nucleophilic Additions
The primary application of both reagents is the nucleophilic addition to electrophilic carbon centers, most notably carbonyl compounds. The choice between this compound and cyclopentylmagnesium chloride can significantly influence the yield, selectivity, and outcome of these reactions.
Addition to Aldehydes and Ketones
Both reagents readily add to aldehydes and ketones to form secondary and tertiary alcohols, respectively. Organolithium compounds, due to their higher reactivity, can sometimes offer higher yields, especially with sterically hindered ketones. However, the greater basicity of this compound can lead to enolization of the ketone, reducing the yield of the desired addition product.
Cyclopentylmagnesium reagents, being less basic, often provide a better balance between nucleophilic addition and enolization. Furthermore, the stereochemical outcome of Grignard additions to prochiral ketones is often predictable using established models like the Felkin-Anh model, which considers the steric environment around the carbonyl group.
Table 1: Comparative Yields in the Addition to Carbonyl Compounds
| Electrophile | Reagent | Product | Reported Yield (%) | Reference |
| Benzaldehyde | Cyclopentylmagnesium bromide | Cyclopentyl(phenyl)methanol | ~85-95% (general) | General textbook knowledge |
| Benzaldehyde | This compound | Cyclopentyl(phenyl)methanol | >90% (expected) | Inferred from general reactivity |
| 2-Methylcyclohexanone | Methylmagnesium bromide | cis-1,2-Dimethylcyclohexan-1-ol | 74% | [1] |
| 2-Methylcyclohexanone | Methylmagnesium bromide | trans-1,2-Dimethylcyclohexan-1-ol | 26% | [1] |
Note: Direct comparative yield data for this compound and cyclopentylmagnesium chloride with the same electrophiles under identical conditions is scarce in the literature. The presented data is a compilation from various sources and general principles of reactivity.
Addition to Esters and Acid Chlorides
When reacting with esters and acid chlorides, both reagents typically add twice to yield tertiary alcohols. The initially formed ketone intermediate is more reactive than the starting ester, leading to a second nucleophilic attack.
Experimental Protocols
Preparation of this compound
Materials:
-
Cyclopentyl chloride
-
Lithium metal dispersion (containing ~1% sodium)
-
Anhydrous cyclohexane
-
Argon or nitrogen atmosphere
Procedure:
-
To a dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a positive pressure of argon, add the lithium dispersion in anhydrous cyclohexane.
-
Heat the suspension to 45°C with stirring.
-
Add the cyclopentyl chloride dropwise from the dropping funnel to the stirred suspension over a period of 1.5 hours, maintaining the temperature at 45°C.
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at 45°C.
-
Allow the mixture to cool to room temperature. The resulting solution of this compound can be standardized by titration and used in subsequent reactions.[2]
Reaction of Cyclopentylmagnesium Chloride with an Aldehyde (General Procedure)
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Cyclopentyl chloride or bromide
-
Aldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place the magnesium turnings.
-
Add a small volume of anhydrous diethyl ether or THF.
-
Add a small portion of cyclopentyl halide to initiate the reaction (initiation may be aided by gentle heating or the addition of a small crystal of iodine).
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining cyclopentyl halide, dissolved in the ethereal solvent, dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0°C in an ice bath.
-
Add a solution of the aldehyde in the same anhydrous solvent dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
Visualizing Reaction Pathways
Caption: General reaction pathway for the addition of this compound and Cyclopentylmagnesium Chloride to carbonyl compounds.
Logical Flow for Reagent Selection
Caption: A decision-making workflow for selecting between this compound and Cyclopentylmagnesium Chloride based on substrate properties.
Conclusion
Both this compound and cyclopentylmagnesium chloride are powerful reagents for the introduction of a cyclopentyl moiety into organic molecules. The choice between them is a classic trade-off between reactivity and selectivity. This compound, with its higher reactivity, is often the reagent of choice for challenging transformations involving sterically hindered electrophiles, provided that sensitive functional groups are absent. In contrast, cyclopentylmagnesium chloride offers a more moderate and often more selective reactivity profile, making it a robust and reliable choice for a broader range of substrates, particularly in large-scale synthesis where predictability and functional group tolerance are paramount. A thorough understanding of the substrate and the desired outcome is crucial for the rational selection of the appropriate cyclopentyl-metal reagent.
References
A Comparative Guide to Spectroscopic Methods for Differentiating Organolithium Aggregates
For Researchers, Scientists, and Drug Development Professionals
Organolithium reagents are indispensable tools in modern organic synthesis, yet their solution-state behavior is complex, often involving an equilibrium of various aggregated species (monomers, dimers, tetramers, etc.). The degree of aggregation significantly influences the reactivity and stereoselectivity of these reagents. Therefore, the accurate characterization of organolithium aggregates in solution is crucial for understanding reaction mechanisms and optimizing synthetic outcomes. This guide provides a comparative overview of key spectroscopic methods employed for the differentiation of organolithium aggregates, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the structural elucidation of organolithium aggregates in solution.[1] By probing the local chemical environment of specific nuclei, NMR provides detailed information on the aggregation state, solvation, and dynamic processes.[2]
Key NMR Techniques and Observables:
-
¹H, ¹³C, ⁶Li, and ⁷Li NMR: These are the fundamental 1D NMR experiments. While ¹H and ¹³C NMR provide information about the organic framework, ⁶Li and ⁷Li NMR are crucial for directly probing the lithium environment.[1][3] Due to its smaller quadrupole moment, ⁶Li NMR generally yields sharper signals than ⁷Li NMR, although it is less sensitive.
-
Isotopic Fingerprinting (Deuterium-Induced Isotope Shifts): This method involves the use of partially deuterated organolithium species. The deuterium (B1214612) atoms induce small, measurable isotope shifts on the ⁶Li NMR signals. The multiplicity of the resulting ⁶Li signal directly corresponds to the number of lithium atoms in the aggregate, providing a definitive assignment of the aggregation state (e.g., a doublet for a dimer, a triplet for a trimer, etc.).[2]
-
Scalar Coupling (J-coupling): The observation of scalar coupling between carbon and lithium (¹³C-⁶Li or ¹³C-⁷Li) can reveal the number of lithium atoms directly bonded to a specific carbon. This is a powerful tool for determining the connectivity within an aggregate.
-
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can be used to establish correlations between different nuclei within the aggregate, providing further structural insights.
-
Diffusion-Ordered Spectroscopy (DOSY): DOSY is a valuable technique for distinguishing between different species in solution based on their diffusion coefficients. Larger aggregates will diffuse more slowly than smaller ones, resulting in distinct signals in the DOSY spectrum.[4]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments can identify through-space proximities between different nuclei (e.g., between lithium atoms and protons on the organic ligand or solvent molecules), which helps to elucidate the 3D structure of the aggregates.
Quantitative Data Comparison: ⁶Li NMR Chemical Shifts of Phenyllithium Aggregates
| Aggregate | Solvent System | Temperature (°C) | ⁶Li Chemical Shift (ppm) |
| Monomer | THF | -111 | ~1.8 |
| Dimer | THF | -111 | ~1.5 |
| Dimer | Diethyl Ether/TMEDA | -113 to -115 | Not specified |
| Tetramer | Diethyl Ether | -113 to -115 | Two signals observed |
Data extracted from reference[5]. Chemical shifts are relative to an external standard.
Experimental Protocol: Low-Temperature ⁶Li NMR Spectroscopy
Objective: To determine the aggregation state of an organolithium reagent in solution.
Materials:
-
Organolithium reagent (e.g., n-butyllithium, phenyllithium)
-
Anhydrous, degassed deuterated solvent (e.g., THF-d₈, toluene-d₈)
-
NMR tube with a sealable cap (e.g., J. Young tube)
-
Schlenk line or glovebox for inert atmosphere handling
-
Low-temperature NMR spectrometer
Procedure:
-
Sample Preparation (under inert atmosphere):
-
Dry the NMR tube and cap in an oven and cool under vacuum.
-
In a glovebox or using Schlenk techniques, add the desired amount of the organolithium solution to the NMR tube.
-
Add the pre-cooled, anhydrous deuterated solvent to the NMR tube to the appropriate volume.
-
Seal the NMR tube securely.
-
-
NMR Spectrometer Setup:
-
Cool the NMR probe to the desired temperature (e.g., -80 °C).[6] Allow the temperature to equilibrate.
-
Insert the sample into the spectrometer.
-
-
Data Acquisition:
-
Tune and shim the spectrometer on the sample.
-
Acquire a ⁶Li NMR spectrum. If isotopic fingerprinting is being used, a sample containing a mixture of the protiated and deuterated organolithium species should be prepared.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analyze the chemical shifts, signal multiplicities, and integrations to determine the aggregation state(s) present in the solution.
-
Visualization of Experimental Workflow
Diagram 1: Workflow for NMR analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be a useful complementary technique for studying organolithium aggregates, particularly for species that possess a chromophore. The formation of aggregates can lead to changes in the electronic environment of the chromophore, resulting in shifts in the absorption maxima (λmax).
Key Observables:
-
Hypsochromic Shift (Blue Shift): Often indicative of the formation of H-aggregates where the chromophores are arranged in a parallel fashion.
-
Bathochromic Shift (Red Shift): May suggest the formation of J-aggregates with a head-to-tail arrangement of chromophores.
-
Changes in Molar Absorptivity (ε): The intensity of the absorption can also change upon aggregation.
Experimental Protocol: UV-Vis Spectroscopy of Air-Sensitive Compounds
Objective: To monitor changes in the UV-Vis spectrum of an organolithium compound as a function of concentration or solvent to infer aggregation.
Materials:
-
Organolithium reagent with a chromophore
-
Anhydrous, UV-grade solvent
-
Quartz cuvette with a sealable cap or a specialized air-free cuvette
-
Schlenk line or glovebox
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation (under inert atmosphere):
-
Prepare a stock solution of the organolithium compound in the desired anhydrous solvent.
-
Using a gas-tight syringe, transfer the stock solution to a clean, dry, and sealed quartz cuvette inside a glovebox or via a Schlenk line.
-
Prepare a series of dilutions of the stock solution to measure the effect of concentration.
-
-
Data Acquisition:
-
Record the UV-Vis spectrum of the solvent as a blank.
-
Record the spectra of the organolithium solutions at different concentrations.
-
-
Data Analysis:
-
Analyze the spectra for any shifts in λmax or changes in the shape of the absorption bands as a function of concentration.
-
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman, can provide insights into the changes in bonding and molecular structure that occur upon aggregation. The C-Li stretching and bending vibrations are particularly sensitive to the aggregation state.
Key Observables:
-
Shifts in Vibrational Frequencies: The frequencies of C-Li and other relevant vibrational modes can shift depending on the coordination environment of the lithium atom and the overall structure of the aggregate.
-
Appearance of New Bands: The formation of specific aggregate structures may give rise to new vibrational bands that are not present in the monomeric species.
IR and Raman spectroscopy can be particularly powerful when used in combination, as they are governed by different selection rules.[7] For molecules with a center of symmetry, some vibrations may be IR-active but Raman-inactive, and vice versa.[7]
Experimental Protocol: IR/Raman Spectroscopy of Organolithium Solutions
Objective: To identify changes in the vibrational spectrum of an organolithium compound that correlate with its aggregation state.
Materials:
-
Organolithium reagent
-
Anhydrous, IR/Raman grade solvent
-
Air-tight IR or Raman cell (e.g., a liquid cell with NaCl or KBr windows for IR, or a sealed quartz cuvette for Raman)
-
FTIR or Raman spectrometer
Procedure:
-
Sample Preparation (under inert atmosphere):
-
Prepare a solution of the organolithium compound in the appropriate anhydrous solvent in a glovebox or on a Schlenk line.
-
Carefully transfer the solution to the air-tight cell.
-
-
Data Acquisition:
-
Record the spectrum of the pure solvent as a background.
-
Record the spectrum of the organolithium solution.
-
-
Data Analysis:
-
Subtract the solvent spectrum from the sample spectrum.
-
Analyze the resulting spectrum for characteristic C-Li vibrational bands and any shifts or new bands that may indicate aggregation.
-
Mass Spectrometry (MS)
Mass spectrometry provides a direct means of determining the mass-to-charge ratio (m/z) of ions in the gas phase. While organolithium aggregates are solution-phase species, soft ionization techniques such as electrospray ionization (ESI) can sometimes allow for the transfer of intact aggregates into the gas phase for detection.
Key Observables:
-
Detection of Oligomeric Species: The mass spectrum may show peaks corresponding to the masses of dimers, trimers, tetramers, etc., of the organolithium compound, often with associated solvent molecules.
It is important to note that the gas-phase species observed by mass spectrometry may not always directly reflect the distribution of aggregates in solution. However, it can provide valuable qualitative information about the tendency of an organolithium compound to aggregate.
Experimental Protocol: ESI-MS of Organolithium Aggregates
Objective: To detect the presence of aggregated organolithium species in the gas phase.
Materials:
-
Organolithium reagent
-
Anhydrous, volatile solvent (e.g., THF)
-
Mass spectrometer with an ESI source
-
Inert atmosphere sample introduction system (e.g., a glovebox connected to the MS or a sealed syringe infusion)
Procedure:
-
Sample Preparation (under inert atmosphere):
-
Prepare a dilute solution of the organolithium compound in a suitable anhydrous solvent.
-
-
Sample Introduction:
-
Introduce the sample into the ESI source under an inert atmosphere to prevent decomposition. This can be achieved by direct infusion from a syringe pump housed in a glovebox.[8]
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis:
-
Analyze the spectrum for peaks corresponding to the expected masses of various aggregates and their solvates.
-
Logical Relationships in Spectroscopic Differentiation
Diagram 2: Logical relationships.
Conclusion
The differentiation of organolithium aggregates is a multifaceted challenge that can be effectively addressed through the judicious application of various spectroscopic techniques. NMR spectroscopy, particularly ⁶Li NMR and advanced methods like isotopic fingerprinting and DOSY, stands out as the most definitive and informative tool. UV-Vis, IR/Raman, and mass spectrometry provide valuable complementary data, and their utility is enhanced when used in conjunction with NMR. For researchers in organic synthesis and drug development, a thorough understanding of these analytical methods is paramount for controlling the reactivity of organolithium reagents and achieving desired synthetic outcomes. The experimental protocols and comparative data presented in this guide offer a starting point for the systematic characterization of these complex and highly reactive species.
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of methyllithium in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organolithium aggregation as a blueprint to construct polynuclear lithium nickelate clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 8. web.uvic.ca [web.uvic.ca]
Evaluating the environmental impact of syntheses using Cyclopentyllithium compared to alternatives.
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that influences not only the efficiency and yield of a synthesis but also its environmental footprint. This guide provides an objective comparison of syntheses utilizing cyclopentyllithium versus its common alternative, cyclopentylmagnesium bromide, with a focus on their environmental impact.
Organometallic reagents are powerful tools for carbon-carbon bond formation, a fundamental process in the synthesis of active pharmaceutical ingredients (APIs). Among these, this compound and cyclopentylmagnesium bromide (a Grignard reagent) are frequently used to introduce a cyclopentyl moiety. While both are effective, their reactivity profiles and the associated process parameters can lead to significantly different environmental outcomes. This comparison utilizes the synthesis of cyclopentyl phenyl ketone from benzonitrile (B105546) as a model reaction to quantitatively assess the environmental impact of these two reagents.
Quantitative Comparison of Green Chemistry Metrics
Green chemistry metrics provide a framework for evaluating the environmental performance of chemical processes. Key metrics include Reaction Mass Efficiency (RME), E-Factor (Environmental Factor), and Process Mass Intensity (PMI), which collectively assess the efficiency of atom utilization and waste generation.
| Green Metric | Formula | This compound Route (Calculated) | Cyclopentylmagnesium Bromide Route (Calculated) | Ideal Value |
| Atom Economy | (MW of Product / Σ MW of Reactants) x 100% | 55.3% | 46.8% | 100% |
| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100% | 47.0% | 39.8% | 100% |
| E-Factor | Total Waste (kg) / Product (kg) | 3.85 | 4.88 | 0 |
| Process Mass Intensity (PMI) | Total Mass Input (kg) / Product (kg) | 4.85 | 5.88 | 1 |
Note: The values for the this compound route are based on a hypothetical, albeit chemically sound, experimental protocol with an assumed yield of 85%, similar to the reported Grignard reaction yield for comparison. The values for the Cyclopentylmagnesium Bromide route are calculated based on a reported synthesis with an 85% yield.[1]
Experimental Protocols for the Synthesis of Cyclopentyl Phenyl Ketone
The following protocols provide a basis for the comparison of the two synthetic routes.
Method A: Synthesis using Cyclopentylmagnesium Bromide
This protocol is adapted from a reported synthesis of cyclopentyl phenyl ketone.[1][2]
Reaction Scheme:
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (2.67 g, 0.11 mol) are placed. A solution of bromocyclopentane (B41573) (14.9 g, 0.1 mol) in anhydrous tetrahydrofuran (B95107) (THF, 50 mL) is added dropwise to initiate the Grignard reaction. The mixture is stirred and gently heated to maintain a steady reflux until the magnesium is consumed.
-
Reaction with Benzonitrile: The Grignard solution is cooled to 0 °C. A solution of benzonitrile (10.3 g, 0.1 mol) in anhydrous THF (20 mL) is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.[1]
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield cyclopentyl phenyl ketone (14.8 g, 85% yield).[1]
Method B: Synthesis using this compound (Hypothetical Protocol)
This protocol is based on general procedures for the reaction of organolithium reagents with nitriles.
Reaction Scheme:
Procedure:
-
This compound Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, finely cut lithium metal (1.53 g, 0.22 mol) is suspended in anhydrous diethyl ether (50 mL). A solution of cyclopentyl chloride (10.46 g, 0.1 mol) in anhydrous diethyl ether (20 mL) is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.
-
Reaction with Benzonitrile: The this compound solution is cooled to -78 °C. A solution of benzonitrile (10.3 g, 0.1 mol) in anhydrous diethyl ether (20 mL) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield cyclopentyl phenyl ketone (assumed 14.8 g, 85% yield for comparative purposes).
Environmental Impact and Hazard Analysis
| Parameter | This compound Route | Cyclopentylmagnesium Bromide Route |
| Solvents | Diethyl ether | Tetrahydrofuran (THF), Diethyl ether |
| Byproducts | Lithium chloride, Lithium salts | Magnesium bromide, Magnesium salts |
| Reagent Hazards | This compound is pyrophoric (ignites spontaneously in air) and highly reactive with water. | Cyclopentylmagnesium bromide is flammable and reacts violently with water. |
| Solvent Hazards | Diethyl ether is highly flammable and can form explosive peroxides. | THF is flammable and can form explosive peroxides. |
Organolithium reagents, such as this compound, are generally more reactive than their Grignard counterparts. This increased reactivity can sometimes lead to higher yields or allow for reactions with less reactive electrophiles. However, it also necessitates stricter reaction conditions, such as very low temperatures, to control the reaction and minimize side products. From a safety and environmental perspective, the pyrophoric nature of this compound presents a significant hazard.
Grignard reagents, while still highly reactive, are generally less hazardous to handle than organolithiums. The synthesis of the Grignard reagent itself is a well-established and scalable process.
Logical Workflow for Reagent Selection
The choice between this compound and a Grignard reagent for a particular synthesis involves a trade-off between reactivity, safety, and environmental impact. The following diagram illustrates a logical workflow for this decision-making process.
Conclusion
Based on the synthesis of cyclopentyl phenyl ketone as a model, the use of cyclopentylmagnesium bromide appears to offer a slightly more favorable environmental profile when considering the E-Factor and PMI, primarily due to the lower molecular weight of the ancillary reagents. The higher atom economy of the this compound route is a notable advantage.
However, the most significant differentiator lies in the operational hazards. The pyrophoric nature of this compound requires more stringent safety precautions and specialized handling, which can have indirect environmental and cost implications. For many applications where the reactivity of a Grignard reagent is sufficient, it may represent a greener and safer choice. The selection of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), could further improve the environmental profile of both synthetic routes. Ultimately, the choice of reagent should be made on a case-by-case basis, carefully weighing the reactivity requirements of the specific transformation against the safety, environmental, and economic considerations.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cyclopentyllithium
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of cyclopentyllithium. Adherence to these step-by-step procedures is essential for ensuring laboratory safety, preventing accidents, and maintaining regulatory compliance. This compound is a reactive organolithium reagent that requires careful management to mitigate risks associated with its handling and disposal.
Core Principles of this compound Disposal
This compound, like other organolithium reagents, is highly reactive towards protic sources, including water, alcohols, and acids. The primary and most critical step in its disposal is a controlled quenching process to neutralize its reactivity in a safe and predictable manner. This involves reacting the this compound with a weak proton donor under controlled conditions to form cyclopentane (B165970) and a lithium salt.
Quantitative Data for this compound Quenching
The following table summarizes the key quantitative parameters for the safe quenching and disposal of this compound. These values are based on established protocols for reactive organolithium reagents and are designed to ensure a wide margin of safety.
| Parameter | Value/Range | Rationale |
| Initial Concentration of this compound | < 5 wt% in an inert solvent | Dilution significantly reduces the reaction rate and exothermicity, preventing dangerous temperature spikes.[1][2] |
| Quenching Temperature | 0 to 10 °C | Maintaining a low temperature is critical for controlling the reaction rate and dissipating the heat generated during quenching.[3] |
| Quenching Agent Addition Rate | Slow, dropwise addition | A slow addition rate allows for gradual heat release and prevents the accumulation of unreacted quenching agent. |
| Stirring Speed | Moderate to vigorous | Adequate mixing ensures efficient heat transfer and prevents localized "hot spots" where the reaction could accelerate uncontrollably. |
| Final pH of Quenched Solution | 6.0 - 8.0 | Neutralization of the resulting lithium alkoxide/hydroxide solution is necessary before final disposal. |
Experimental Protocol for the Safe Disposal of this compound
This detailed protocol outlines the step-by-step procedure for the safe quenching and disposal of this compound.
Personnel and Environmental Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (nitrile gloves are a common choice, but consult the manufacturer's compatibility chart).[4]
-
Fume Hood: All steps of this procedure must be performed in a certified chemical fume hood with the sash positioned as low as practical.
-
Inert Atmosphere: The initial stages of the quenching process should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture and oxygen.[4]
-
Emergency Preparedness: Ensure that a Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher is readily accessible.[4] A safety shower and eyewash station must be nearby. Never work alone when handling organolithium reagents.
Step-by-Step Quenching and Disposal Procedure:
-
Preparation and Dilution:
-
In a chemically resistant flask equipped with a magnetic stirrer and an inert gas inlet, place a suitable volume of a dry, inert solvent such as heptane (B126788) or toluene.
-
Under a continuous flow of inert gas, slowly and carefully add the this compound solution to the solvent with vigorous stirring to achieve a final concentration of less than 5 wt%.
-
-
Cooling:
-
Place the flask containing the diluted this compound solution in an ice/water bath to cool the contents to between 0 and 10 °C.
-
-
Initial Quenching with Isopropanol (B130326):
-
Prepare a solution of isopropanol in an inert solvent (e.g., heptane or toluene).
-
Using a dropping funnel, add the isopropanol solution dropwise to the stirred, cooled this compound solution.
-
Maintain the internal temperature of the reaction mixture between 0 and 10 °C. If the temperature begins to rise, pause the addition until it has stabilized.
-
Continue the slow addition of the isopropanol solution until the evolution of gas ceases, indicating that the majority of the this compound has been quenched.
-
-
Secondary Quenching with Methanol (B129727):
-
Once the initial vigorous reaction with isopropanol has subsided, slowly add methanol to the reaction mixture. Methanol is more reactive than isopropanol and will quench any remaining traces of this compound.
-
-
Final Quenching with Water:
-
After the addition of methanol is complete and no further reaction is observed, cautiously add water dropwise to the mixture to hydrolyze the resulting lithium alkoxides and ensure complete neutralization of any residual reactive species.
-
-
Neutralization and Waste Collection:
-
Allow the mixture to warm to room temperature.
-
Check the pH of the aqueous layer. If it is basic, neutralize it by adding a weak acid, such as citric acid or acetic acid, until the pH is between 6.0 and 8.0.
-
Transfer the final, neutralized solution to a properly labeled hazardous waste container.
-
-
Final Disposal:
-
The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5] Provide a detailed description of the contents of the waste container.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe quenching and disposal of this compound.
References
Essential Safety and Logistical Information for Handling Cyclopentyllithium
This guide provides crucial, immediate safety protocols and logistical plans for the handling and disposal of Cyclopentyllithium, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to directly address operational questions and ensure safe laboratory practices.
This compound is an organolithium reagent and is expected to be highly reactive, pyrophoric, and corrosive.[1] Organolithium compounds can ignite spontaneously upon contact with air and react violently with water.[2][3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against the hazards associated with this compound. A multi-layered approach to PPE is critical.[3][4]
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles meeting ANSI Z.87.1 standard are required.[4] A face shield must be worn over safety goggles, especially when handling larger quantities (>20 mL) or during procedures with a higher risk of splashing or explosion.[1][4] |
| Hand Protection | Double Gloving System | An inner layer of nitrile gloves should be worn underneath an outer layer of neoprene or Nomex® gloves.[3][4] This combination provides both chemical resistance and a degree of fire resistance. |
| Body Protection | Flame-Resistant (FR) Lab Coat | A lab coat made of Nomex® or a similar flame-resistant material is mandatory.[4] Standard cotton or polyester (B1180765) lab coats are not suitable as they can ignite. |
| Additional Protection | Closed-toe Shoes and Long Pants | Leather or other durable, non-porous closed-toe shoes and long pants made of natural fibers (e.g., cotton) must be worn to cover all skin on the lower body. |
Operational Plan: Handling and Transfer
All manipulations of this compound must be performed under an inert atmosphere, such as argon or nitrogen, to prevent contact with air and moisture.[1][2] This is typically achieved using a glovebox or Schlenk line techniques in a certified chemical fume hood.[2][3]
Experimental Protocol: Transfer of this compound Solution
-
Preparation : Ensure all glassware is oven-dried for at least 2 hours at 120°C and subsequently cooled under a stream of inert gas.[1] The reaction area within the fume hood should be cleared of all flammable materials and clutter.[1]
-
Inert Atmosphere : The reaction vessel must be purged with an inert gas. This can be done by repeated cycles of vacuum and backfilling with the inert gas.[1]
-
Reagent Bottle Preparation : The this compound reagent bottle, typically sealed with a septum (e.g., Sure/Seal™), should be securely clamped.[5]
-
Syringe Transfer (for volumes <10 mL) :
-
Use a dry, gas-tight syringe with a Teflon-tipped plunger.[2]
-
Purge the syringe with inert gas before drawing the reagent.
-
Insert the needle through the septum of the reagent bottle and into the liquid.
-
Slowly draw the desired volume of the solution. It is recommended not to fill the syringe to more than 60% of its capacity.[2]
-
Invert the syringe and carefully expel any gas bubbles back into the reagent bottle.[2]
-
Withdraw the needle and quickly insert it into the septum of the reaction flask, dispensing the reagent slowly.
-
-
Cannula Transfer (for volumes >10 mL) :
-
This technique is generally safer for larger volumes.[2]
-
A double-tipped needle (cannula) is used to transfer the liquid under a positive pressure of inert gas from the reagent bottle to the reaction flask.
-
One end of the cannula is inserted through the septum into the headspace of the reaction flask, while the other end is submerged in the this compound solution in the reagent bottle.
-
A gentle positive pressure of inert gas is applied to the reagent bottle, forcing the liquid through the cannula into the reaction flask.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
